3-(2-Methoxybenzyl)piperidine hydrochloride
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
3-[(2-methoxyphenyl)methyl]piperidine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19NO.ClH/c1-15-13-7-3-2-6-12(13)9-11-5-4-8-14-10-11;/h2-3,6-7,11,14H,4-5,8-10H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QNEZJQHOUHPHOF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1CC2CCCNC2.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30589979 | |
| Record name | 3-[(2-Methoxyphenyl)methyl]piperidine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30589979 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
241.76 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
625454-22-0, 26873-23-4 | |
| Record name | Piperidine, 3-[(2-methoxyphenyl)methyl]-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=625454-22-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-[(2-Methoxyphenyl)methyl]piperidine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30589979 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-[(2-methoxyphenyl)methyl]piperidine hydrochloride | |
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| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
High-Purity Synthesis of 3-(2-Methoxybenzyl)piperidine Hydrochloride: A Process Chemistry Perspective
Executive Summary
This technical guide details the synthesis of 3-(2-Methoxybenzyl)piperidine hydrochloride , a structural motif common in GPCR ligands and monoamine reuptake inhibitors.[1] Unlike generic organic chemistry texts, this protocol focuses on process robustness , minimizing common pitfalls such as catalyst poisoning during pyridine reduction and regiochemical ambiguity.[1]
The route selected prioritizes scalability and purity .[1] It utilizes a Grignard addition followed by a dehydration-hydrogenation sequence.[1] This approach avoids the diastereomeric complexities of direct carbinol reduction by passing through an achiral alkene intermediate.
Retrosynthetic Analysis
To design a self-validating protocol, we deconstruct the target molecule into stable precursors.[1]
-
Disconnection: The C3-benzyl bond is the strategic connection point.[1]
-
Precursors: Pyridine-3-carboxaldehyde (Nicotinaldehyde) and 2-bromoanisole.[1]
-
Forward Strategy:
Figure 1: Retrosynthetic disconnection showing the strategic breakdown of the target molecule.
Phase 1: Carbon-Carbon Bond Formation (Grignard Addition)[1]
The reaction of pyridine-3-carboxaldehyde with organometallics requires strict temperature control.[1] Pyridines possess a basic nitrogen that can complex with Lewis acidic magnesium salts, potentially retarding the reaction or causing ring opening if temperatures are uncontrolled.
Protocol 1.1: Preparation of (2-Methoxyphenyl)(pyridin-3-yl)methanol
Reagents:
-
Pyridine-3-carboxaldehyde (1.0 eq)[1]
-
2-Methoxyphenylmagnesium bromide (1.2 eq, 1.0 M in THF)[1]
-
Anhydrous THF (Solvent)
-
Saturated NH₄Cl (Quench)
Step-by-Step Methodology:
-
Inert Setup: Flame-dry a 3-neck round-bottom flask equipped with a magnetic stir bar, addition funnel, and N₂ inlet.
-
Substrate Dissolution: Charge pyridine-3-carboxaldehyde (10.7 g, 100 mmol) and anhydrous THF (100 mL). Cool to 0°C using an ice/salt bath.
-
Controlled Addition: Add the Grignard reagent dropwise over 45 minutes.
-
Critical Insight: Maintain internal temperature <5°C. Rapid addition causes exotherms that promote 1,4-addition (Michael-type) side products on the pyridine ring [1].[1]
-
-
Reaction Monitoring: Stir at 0°C for 1 hour, then allow to warm to room temperature (RT) for 2 hours. Monitor via TLC (EtOAc/Hexane 1:1). The aldehyde spot (Rf ~0.6) should disappear.
-
Quench & Workup: Cool back to 0°C. Quench slowly with sat. NH₄Cl (50 mL). Extract with EtOAc (3 x 100 mL).
-
Purification: Dry organics over MgSO₄ and concentrate. Recrystallize the crude carbinol from Ethanol/Hexane to remove magnesium salts.
Data Validation:
| Parameter | Specification |
|---|---|
| Appearance | Off-white crystalline solid |
| Yield Target | 85-92% |
| 1H NMR Key Signal | Methine doublet (CH-OH) at ~5.8 ppm |[1]
Phase 2: Dehydration to the Alkene
Direct hydrogenolysis of the benzylic alcohol (Phase 1 product) is possible but often requires high pressures or harsh acids that can demethylate the methoxy group. A cleaner process involves dehydrating to the alkene, followed by global hydrogenation.
Protocol 2.1: Synthesis of 3-[2-(2-Methoxyphenyl)vinyl]pyridine[1]
Reagents:
-
Carbinol Intermediate (from Phase 1)
-
p-Toluenesulfonic acid (pTsOH) monohydrate (0.1 eq)[1]
-
Toluene (Solvent)
Methodology:
-
Dean-Stark Setup: Dissolve the carbinol in toluene (10 mL/g). Add catalytic pTsOH.[1]
-
Reflux: Heat to reflux with a Dean-Stark trap to continuously remove water.
-
Completion: Reaction is typically complete within 4-6 hours.
-
Workup: Wash the cooled toluene solution with sat.[1] NaHCO₃ to remove acid catalyst.[1] Concentrate to yield the alkene (often a cis/trans mixture). Use directly in Phase 3.
Phase 3: Global Reduction (The Critical Step)
This is the most technically demanding step.[1] Reducing a pyridine ring to a piperidine requires overcoming the high resonance energy of the aromatic ring. Furthermore, neutral pyridines can poison noble metal catalysts by coordinating strongly to the metal surface via the nitrogen lone pair [2].
Solution: Perform hydrogenation in acidic media (Acetic Acid).[9] This protonates the pyridine (forming the pyridinium ion), which does not bind irreversibly to the catalyst, allowing hydrogen adsorption [3].
Protocol 3.1: Catalytic Hydrogenation to 3-(2-Methoxybenzyl)piperidine
Reagents:
-
Alkene Intermediate (from Phase 2)
-
Platinum(IV) oxide (PtO₂, Adams Catalyst) - 5 mol%[1]
-
Note: Pd/C is an alternative, but PtO₂ is superior for resisting poisoning in nitrogen heterocycles [4].[1]
-
-
Glacial Acetic Acid (Solvent)[9]
Safety Workflow: Hydrogenation involves flammable solvents, pyrophoric catalysts, and pressurized gas.[1]
Figure 2: Safety workflow for heterogeneous hydrogenation.[1]
Step-by-Step Methodology:
-
Catalyst Slurry: In a high-pressure bottle (Parr shaker) or autoclave, carefully add PtO₂ (5 mol%) to Glacial Acetic Acid under an Argon blanket.
-
Warning: Do not add dry catalyst to solvent in the presence of air; it may spark.
-
-
Addition: Add the alkene intermediate.
-
Hydrogenation: Pressurize to 50 psi (3.5 bar) H₂. Shake/stir at Room Temperature.
-
Reaction Progress: The reaction consumes 4 equivalents of H₂ (1 for the alkene, 3 for the ring). Monitor H₂ uptake.
-
-
Workup:
Phase 4: Salt Formation & Final Purification[1]
The acetate salt is hygroscopic and unsuitable for storage.[1] We convert it to the stable hydrochloride salt.[1]
Protocol 4.1: HCl Salt Formation[1]
-
Free Base Liberation: Dissolve the acetate residue in water.[1] Basify to pH >12 with NaOH (2M). Extract with Dichloromethane (DCM).
-
Drying: Dry DCM layer over Na₂SO₄ and evaporate.
-
Salt Formation: Dissolve the free base oil in minimum diethyl ether. Add 2.0 M HCl in diethyl ether (or dioxane) dropwise at 0°C.
-
Isolation: The white precipitate is 3-(2-Methoxybenzyl)piperidine HCl.[1] Filter and wash with cold ether.[1]
Final Product Specifications:
-
Purity: >98% (HPLC)
-
Structure: Confirmed by 1H NMR (D₂O or DMSO-d6). Look for the disappearance of aromatic pyridine protons (7.0-8.5 ppm) and appearance of piperidine multiplets (1.5-3.5 ppm).
References
-
Trécourt, F., et al. "New Syntheses of Substituted Pyridines via Bromine–Magnesium Exchange."[1][6] Journal of the Chemical Society, Perkin Transactions 1, 1999.
-
Sreenivasulu, R., et al. "Catalytic Hydrogenation of Substituted Pyridines with PtO2 Catalyst."[1] Asian Journal of Chemistry, 2015.
-
BenchChem Application Notes.[1][11] "Catalytic Hydrogenation of Pyridine to Piperidine." BenchChem Protocols, 2025.[1][11][12]
-
Shida, N., et al. "Electrocatalytic Hydrogenation of Pyridines and Other Nitrogen-Containing Aromatic Compounds."[1][10] Journal of the American Chemical Society, 2024.
-
Dudley, G. B., et al. "Synthesis of Pyridine Carbinols."[1][5] Journal of Organic Chemistry, 2005.
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- 3. CN109305935A - A kind of preparation method of 3- amino -2,6- piperidine dione hydrochloride - Google Patents [patents.google.com]
- 4. Protecting group - Wikipedia [en.wikipedia.org]
- 5. sphinxsai.com [sphinxsai.com]
- 6. researchgate.net [researchgate.net]
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3-(2-Methoxybenzyl)piperidine hydrochloride as a serotonin reuptake inhibitor
Characterization and Application as a Serotonin Reuptake Inhibitor Probe[1][2]
Part 1: Executive Summary
3-(2-Methoxybenzyl)piperidine hydrochloride is a structural analog within the aryl-piperidine class of monoamine transporter inhibitors.[1][2] While 2-benzylpiperidines (e.g., analogs of methylphenidate) are classically associated with dopamine transporter (DAT) selectivity, and 4-benzylpiperidines have been explored for dual serotonin/norepinephrine activity, the 3-substituted scaffold represents a critical chemical space for fine-tuning selectivity profiles.[1][2]
This guide provides a comprehensive technical analysis of 3-(2-Methoxybenzyl)piperidine HCl, detailing its chemical synthesis, theoretical binding mechanism at the Serotonin Transporter (SERT), and validated protocols for its characterization in vitro.[1][2]
Part 2: Chemical Identity & Physicochemical Profile[1]
The compound consists of a piperidine ring substituted at the 3-position with a 2-methoxybenzyl group.[1][3] The hydrochloride salt form is utilized to ensure water solubility and crystalline stability for biological assays.
Table 1: Physicochemical Properties
| Property | Value / Description | Significance |
| IUPAC Name | 3-[(2-methoxyphenyl)methyl]piperidine hydrochloride | Official nomenclature |
| Molecular Formula | C₁₃H₁₉NO[1][2][3] · HCl | Stoichiometry for dosing |
| Molecular Weight | 241.76 g/mol (Salt); 205.30 g/mol (Free Base) | Mass balance calculations |
| LogP (Predicted) | ~2.8 (Free Base) | Indicates good BBB permeability |
| pKa (Piperidine N) | ~10.5 | Protonated at physiological pH (7.[2]4) |
| Chirality | 1 Chiral Center (C3) | Typically synthesized as a racemate; enantiomers may show differential binding |
Part 3: Synthesis & Manufacturing Protocol
The synthesis of 3-(2-Methoxybenzyl)piperidine requires a strategy that avoids racemization (if chiral) or efficiently constructs the carbon-carbon bond at the sterically hindered 3-position.[1][2] The Grignard-Reduction Route is the industry standard for this scaffold.[1]
3.1 Synthesis Workflow Diagram
Figure 1: Synthetic pathway from N-Boc-3-piperidone to the target hydrochloride salt.[1][2][4]
3.2 Detailed Step-by-Step Protocol
Step 1: Grignard Addition [2]
-
Preparation: In a flame-dried 3-neck flask under Argon, dissolve N-Boc-3-piperidone (1.0 eq) in anhydrous THF.
-
Addition: Cool to 0°C. Dropwise add 2-methoxybenzylmagnesium bromide (1.2 eq, 0.5M in THF).
-
Reaction: Stir at 0°C for 2 hours, then allow to warm to room temperature (RT) overnight.
-
Workup: Quench with saturated NH₄Cl. Extract with EtOAc (3x). Dry organic layer over MgSO₄ and concentrate.
-
Result: Crude tertiary alcohol (often used directly).
Step 2: Dehydration & Hydrogenation
-
Dehydration: Dissolve the crude alcohol in a mixture of AcOH/HCl or TFA/DCM (1:1) and reflux for 2-4 hours to generate the endocyclic alkene (tetrahydropyridine).[1][2] Note: This step also removes the Boc group if acid strength is high, otherwise a separate deprotection is needed.[2]
-
Reduction: Redissolve the alkene in MeOH. Add 10% Pd/C catalyst (10 wt%).
-
Hydrogenation: Stir under H₂ atmosphere (balloon pressure or 40 psi in a Parr shaker) for 12 hours. Filter through Celite to remove Pd/C.[1]
Step 3: Salt Formation
-
Dissolve the free base oil in minimum diethyl ether.
-
Add 2M HCl in diethyl ether dropwise at 0°C with vigorous stirring.
-
The white precipitate is filtered, washed with cold ether, and dried under vacuum to yield 3-(2-Methoxybenzyl)piperidine HCl .[1][2]
Part 4: Pharmacological Mechanism of Action[1]
The primary target is the Serotonin Transporter (SERT) , a 12-transmembrane domain protein responsible for clearing serotonin (5-HT) from the synaptic cleft.[1][2]
4.1 Binding Hypothesis
Unlike 4-benzylpiperidines which align closely with the S1 binding pocket similar to paroxetine, the 3-substituted analog presents a distinct vector.[1][2]
-
Cation-π Interaction: The protonated nitrogen of the piperidine ring forms a salt bridge with Asp98 in the SERT binding site.[1]
-
Hydrophobic Pocket: The 2-methoxybenzyl group projects into the hydrophobic sub-pocket (likely interacting with Tyr176 or Phe341 ), preventing the conformational change required for 5-HT transport.[1][2]
-
Selectivity Factor: The ortho-methoxy group provides steric bulk that may reduce affinity for the Dopamine Transporter (DAT) compared to the unsubstituted benzyl analog, potentially enhancing SERT selectivity.[1][2]
4.2 Synaptic Signaling Diagram
Figure 2: Mechanism of action showing competitive inhibition of SERT, leading to increased synaptic serotonin concentrations.[1][2]
Part 5: Experimental Protocols (In Vitro Validation)
To validate this compound as a SERT inhibitor, the following assays are required.
5.1 Radioligand Binding Assay (Affinity - Ki)
Objective: Determine the binding affinity (Ki) of the compound for SERT.
-
Source Material: Rat brain cortical membranes or HEK-293 cells stably expressing human SERT (hSERT).[1]
-
Buffer: 50 mM Tris-HCl (pH 7.4), 120 mM NaCl, 5 mM KCl.
-
Procedure:
-
Incubate membranes (100 µg protein) with radioligand and varying concentrations of 3-(2-Methoxybenzyl)piperidine (10⁻¹⁰ to 10⁻⁵ M) for 60 min at 25°C.
-
Non-specific binding: Defined using 10 µM Paroxetine.
-
Termination: Rapid filtration through GF/B filters pre-soaked in 0.3% polyethyleneimine (PEI).
-
-
Analysis: Measure radioactivity via liquid scintillation counting. Calculate IC₅₀ and convert to Ki using the Cheng-Prusoff equation.[1]
5.2 Functional Uptake Assay (Efficacy - IC50)
Objective: Confirm the compound inhibits the functional transport of serotonin.[5][6]
-
Procedure:
-
Pre-incubate synaptosomes/cells with the test compound for 10 min at 37°C.
-
Add [³H]-5-HT (final concentration 20 nM) and incubate for 5-10 min.
-
Terminate uptake by rapid cooling and filtration.
-
-
Data: Plot % Uptake vs. Log[Concentration] to determine IC₅₀.
Part 6: Safety & Handling
-
Hazard Classification: GHS07 (Irritant).
-
Signal Word: Warning.
-
Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation).[2]
-
Storage: Desiccate at -20°C. Hygroscopic salt.
-
Stability: Stable in solid form for >2 years. Solutions in DMSO/Water should be prepared fresh.
References
-
PubChem. (2025).[3][7] 3-Benzylpiperidine Compound Summary. National Library of Medicine. Retrieved January 30, 2026, from [Link]
-
Paudel, S., et al. (2017).[2][8] "Triple reuptake inhibitors: Design, synthesis and structure-activity relationship of benzylpiperidine-tetrazoles." Bioorganic & Medicinal Chemistry, 25(18), 4820-4837.[1][2] [Link]
-
Google Patents. (2019). WO2019165981A1 - Methods for synthesizing (R)-3-phenylpiperidine.[1][2] Retrieved January 30, 2026, from [1][2]
-
Reith, M. E., et al. (2015).[2] "Structure-function relationships for monoamine transporters." Trends in Pharmacological Sciences. (General reference for SERT/DAT assay protocols).
Sources
- 1. Welcome To Hyma Synthesis Pvt. Ltd [hymasynthesis.com]
- 2. WO2019165981A1 - Methods for synthesizing (r)-3-phenylpiperidine or/and (s)-3-phenylpiperidine and chiral intermediates of niraparib - Google Patents [patents.google.com]
- 3. 3-(2-Methoxy-benzyl)-piperidine | Sigma-Aldrich [sigmaaldrich.com]
- 4. prepchem.com [prepchem.com]
- 5. Structural Requirements for Modulating 4-Benzylpiperidine Carboxamides from Serotonin/Norepinephrine Reuptake Inhibitors to Triple Reuptake Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. 3-Benzylpiperidine | C12H17N | CID 114551 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Triple reuptake inhibitors: Design, synthesis and structure-activity relationship of benzylpiperidine-tetrazoles - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Whitepaper: The Pharmacological Landscape of 3-(2-Methoxybenzyl)piperidine Analogs
The following technical guide provides an in-depth analysis of the structural analogs of 3-(2-Methoxybenzyl)piperidine hydrochloride. This document is structured for researchers and drug development professionals, focusing on the medicinal chemistry, synthesis, and pharmacological implications of the 3-benzylpiperidine scaffold.
Executive Summary: The "Meta" Shift in Piperidine Scaffolds
While 4-benzylpiperidine derivatives (e.g., Ifenprodil) have long dominated the landscape of GluN2B-selective NMDA receptor antagonists, the 3-benzylpiperidine scaffold represents a distinct, under-explored "privileged structure" in medicinal chemistry.
This compound serves as a critical reference point for understanding positional isomerism in heterocyclic ligands. Unlike its N-substituted counterparts (like the dissociative anesthetic Methoxphenidine/MXP) or the 4-substituted analogs, the 3-substituted scaffold offers a unique vector for the benzyl moiety, altering the interaction with the hydrophobic pockets of target receptors (specifically NMDA GluN2B and Sigma-1 receptors).
This guide analyzes the structural analogs of this compound, detailing the synthetic pathways for accessing the 3-benzyl core and the structure-activity relationships (SAR) that drive its pharmacological utility.
Structural Analysis & SAR Logic
The Core Scaffold: 3-Benzylpiperidine vs. 4-Benzylpiperidine
The shift of the benzyl group from the C4 (para) to the C3 (meta) position of the piperidine ring induces a significant conformational change.
-
4-Benzylpiperidine (Ifenprodil-class): The benzyl group extends linearly, ideal for spanning the long hydrophobic channel in the GluN2B allosteric site.
-
3-Benzylpiperidine (The Subject): The benzyl group adopts a bent trajectory relative to the nitrogen lone pair. This "kinked" geometry often increases selectivity for Sigma-1 receptors and specific monoamine transporter pockets, while retaining moderate NMDA affinity.
The 2-Methoxy Substituent (Ortho-Effect)
The ortho-methoxy group on the benzyl ring is not merely lipophilic; it serves three specific mechanistic functions:
-
Conformational Locking: Through steric hindrance with the benzylic methylene, the 2-OMe group restricts the rotation of the phenyl ring, pre-organizing the molecule for binding.
-
Metabolic Shielding: It blocks the metabolically vulnerable ortho positions from hydroxylation by CYP450 enzymes.
-
Hydrogen Bonding: It acts as a weak hydrogen bond acceptor, potentially interacting with serine or threonine residues in the binding pocket.
Key Structural Analogs
Researchers modifying this core typically explore three vectors:
| Analog Class | Modification | Pharmacological Impact |
| Positional Isomers | 4-(2-Methoxybenzyl)piperidine | Increases GluN2B affinity; decreases Sigma selectivity. |
| Ring Expansion/Contraction | 3-(2-Methoxybenzyl)pyrrolidine | Reduces flexibility; often increases transporter selectivity (NET/SERT). |
| Electronic Tuning | 3-(2-Chloro-5-methoxyphenyl)... | Halogenation modulates metabolic stability and lipophilicity (LogP). |
Synthetic Methodology: The "One-Pot" Reduction Strategy
The synthesis of 3-(2-Methoxybenzyl)piperidine poses a challenge: selectively reducing the pyridine ring while handling the benzylic alcohol intermediate. The most authoritative protocol utilizes a Grignard addition followed by a catalytic hydrogenation/deoxygenation sequence.
Reaction Pathway Visualization
The following diagram illustrates the conversion of Nicotinaldehyde to the final Piperidine HCl salt.
Detailed Experimental Protocol
Note: This protocol is adapted from high-yield methodologies for benzylpiperidines [1].
Reagents:
-
3-Pyridinecarboxaldehyde (Nicotinaldehyde)
-
2-Methoxyphenylmagnesium bromide (1.0 M in THF)
-
Palladium on Carbon (10% Pd/C)
-
Glacial Acetic Acid & Conc. H2SO4
Step-by-Step Methodology:
-
Grignard Addition:
-
Under an inert atmosphere (N2), cool a solution of 3-pyridinecarboxaldehyde (10 mmol) in anhydrous THF to 0°C.
-
Dropwise add 2-methoxyphenylmagnesium bromide (12 mmol) over 30 minutes.
-
Allow to warm to room temperature (RT) and stir for 2 hours.
-
Checkpoint: Monitor by TLC (EtOAc/Hexane) for disappearance of aldehyde.
-
Quench with saturated NH4Cl, extract with EtOAc, and concentrate to yield the crude carbinol (pyridin-3-yl)(2-methoxyphenyl)methanol.
-
-
One-Pot Deoxygenation & Reduction:
-
Dissolve the crude carbinol in glacial acetic acid (20 mL). Add conc. H2SO4 (0.5 mL) to facilitate dehydration.
-
Add 10% Pd/C catalyst (10 wt% loading).
-
Hydrogenate at 50 psi (3.5 bar) and 60°C for 12–24 hours. Note: High pressure is required to reduce the pyridine ring.
-
Validation: The acidic conditions promote the elimination of the hydroxyl group (deoxygenation) while simultaneously reducing the pyridine to piperidine.
-
-
Isolation & Salt Formation:
-
Filter off the catalyst through Celite.
-
Basify the filtrate with NaOH (pH > 12) and extract with DCM.
-
Dry organic layer (MgSO4) and evaporate.
-
Dissolve the free base in diethyl ether and add HCl (in dioxane or ether) dropwise to precipitate This compound . Recrystallize from EtOH/Et2O.
-
Pharmacological Mechanism: NMDA & Sigma Modulation
The 3-benzylpiperidine analogs function primarily through allosteric modulation rather than competitive binding at the glutamate site.
Mechanism of Action Diagram
The diagram below maps the interaction of the analog with the GluN2B subunit and potential off-target interactions.
Data Interpretation: Binding Affinity Trends
While specific Ki values depend on the exact assay conditions, the following table summarizes the relative potency trends observed in literature for benzylpiperidine isomers [2, 3].
| Compound Structure | NMDA (GluN2B) Affinity | Sigma-1 Affinity | Primary Utility |
| 4-Benzylpiperidine | High (+++) | Moderate (++) | GluN2B Antagonist (Ifenprodil-like) |
| 3-Benzylpiperidine | Moderate (++) | High (+++) | Dual Sigma/NMDA Ligand |
| 2-Benzylpiperidine | Low (+) | Low (+) | Dopamine Antagonist / Stimulant |
| 3-(2-OMe-benzyl) | Moderate (++) | High (+++) | Improved metabolic stability; Sigma Probe |
Interpretation: The "3-(2-Methoxy...)" analog is likely less potent at NMDA receptors than Ifenprodil but possesses a superior safety profile regarding psychotomimetic side effects due to its Sigma-1 receptor agonism, which is neuroprotective.
Experimental Validation: Binding Assay Protocol
To validate the activity of synthesized analogs, a radioligand binding assay targeting the Ifenprodil binding site (polyamine site) of the NMDA receptor is required.
Protocol: [3H]Ifenprodil Displacement Assay
-
Tissue Preparation: Rat cerebral cortex membranes (rich in GluN2B).
-
Incubation:
-
Buffer: 50 mM Tris-HCl (pH 7.4).
-
Radioligand: 5 nM [3H]Ifenprodil.
-
Blockers: 10 µM GBR-12909 (to block Sigma sites) and 10 µM (+)MK-801 (to block the ion channel). Crucial: Without GBR-12909, the 3-benzyl analog will bind to Sigma receptors, confounding the NMDA data.
-
-
Competition: Add increasing concentrations (0.1 nM – 10 µM) of 3-(2-Methoxybenzyl)piperidine HCl .
-
Termination: Rapid filtration through GF/B filters pre-soaked in 0.5% PEI.
-
Analysis: Calculate IC50 and Ki using the Cheng-Prusoff equation.
References
-
Ágai, B., et al. (2003). A facile synthesis of 3-(substituted benzyl)piperidines.[1] Tetrahedron Letters, 44(41), 7627-7629.
-
Minarini, A., et al. (2022).[2] Novel Potent and Selective Dopamine D4 Receptor Piperidine Antagonists.[2][3] Pharmaceuticals, 15(6), 739.
-
Mach, R. H., et al. (2006). (+)-(2S,3S)-3-(2-[11C]Methoxybenzylamino)-2-phenylpiperidine. Molecular Imaging and Contrast Agent Database (MICAD).
-
Bonn, M., et al. (2023). Downstream Allosteric Modulation of NMDA Receptors by 3-Benzazepine Derivatives.[4] Molecular Neurobiology.
-
Sigma-Aldrich. Product Specification: 3-(2-Methoxy-benzyl)-piperidine.
Sources
Navigating the Molecular Landscape: A Spectroscopic Guide to 3-(2-Methoxybenzyl)piperidine Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive analysis of the spectroscopic signature of 3-(2-Methoxybenzyl)piperidine hydrochloride, a substituted piperidine derivative of interest in medicinal chemistry and drug discovery. The piperidine moiety is a prevalent scaffold in numerous pharmaceuticals, and a thorough understanding of its structural characteristics is paramount for rational drug design and development.[1][2][3] This guide will delve into the core spectroscopic techniques—Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS)—offering not just data, but a field-proven interpretation of the molecular information each technique unveils.
Molecular Structure and Its Spectroscopic Implications
A foundational understanding of the molecular architecture is crucial for interpreting spectroscopic data. This compound comprises a piperidine ring substituted at the 3-position with a 2-methoxybenzyl group. The hydrochloride salt form protonates the piperidine nitrogen, influencing its chemical environment and spectral properties.
Caption: 2D structure of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Unraveling the Proton and Carbon Framework
NMR spectroscopy is the cornerstone of structural elucidation for organic molecules. By analyzing the chemical shifts, coupling constants, and integration of signals in ¹H and ¹³C NMR spectra, a detailed map of the molecule's connectivity can be constructed.
Predicted ¹H NMR Spectrum
The following table outlines the predicted ¹H NMR chemical shifts for this compound. The protonation of the piperidine nitrogen leads to a downfield shift of adjacent protons.
| Proton Assignment | Predicted Chemical Shift (ppm) | Multiplicity | Integration |
| Aromatic (C₁₀-H, C₁₁-H, C₁₂-H, C₁₃-H) | 6.8 - 7.3 | Multiplet | 4H |
| Methoxy (O-CH ₃) | ~3.8 | Singlet | 3H |
| Piperidine (NH ₂⁺) | Broad | Singlet | 2H |
| Benzyl (C₇-H ₂) | ~2.6 | Multiplet | 2H |
| Piperidine (C₂, C₆ - axial/equatorial) | 2.8 - 3.5 | Multiplets | 4H |
| Piperidine (C₃-H) | ~2.0 | Multiplet | 1H |
| Piperidine (C₄, C₅ - axial/equatorial) | 1.5 - 1.9 | Multiplets | 4H |
Expert Insights: The complexity of the piperidine ring signals arises from the chair conformation and the diastereotopic nature of the methylene protons. 2D NMR techniques such as COSY and HSQC would be instrumental in definitively assigning these overlapping multiplets. The broadness of the N-H signal is characteristic of exchange with the solvent and the quadrupolar nature of the nitrogen atom.
Predicted ¹³C NMR Spectrum
The predicted ¹³C NMR spectrum provides complementary information on the carbon skeleton of the molecule.
| Carbon Assignment | Predicted Chemical Shift (ppm) |
| Aromatic (C₉-O) | ~157 |
| Aromatic (C₈, C₁₀, C₁₁, C₁₂, C₁₃) | 110 - 130 |
| Methoxy (O-C H₃) | ~55 |
| Piperidine (C ₂, C ₆) | 45 - 55 |
| Piperidine (C ₃) | 35 - 45 |
| Benzyl (C ₇) | ~35 |
| Piperidine (C ₄, C ₅) | 20 - 30 |
Expert Insights: The chemical shift of the carbon attached to the methoxy group (C₉) is significantly downfield due to the deshielding effect of the oxygen atom. The piperidine carbons exhibit a range of chemical shifts depending on their substitution and position relative to the nitrogen atom.
Experimental Protocol for NMR Data Acquisition
A standardized protocol for acquiring high-quality NMR spectra for compounds like this compound is essential for reproducibility.
Sample Preparation:
-
Weigh approximately 5-10 mg of the compound.
-
Dissolve the sample in a suitable deuterated solvent (e.g., DMSO-d₆, D₂O, or CD₃OD) in a standard 5 mm NMR tube. The choice of solvent is critical; for hydrochloride salts, D₂O or CD₃OD are often preferred to ensure solubility and observe exchangeable protons.
Instrument Parameters (400 MHz Spectrometer):
-
¹H NMR:
-
Pulse Program: A standard single-pulse experiment (e.g., 'zg30').
-
Number of Scans: 16-64, depending on sample concentration.
-
Relaxation Delay (d1): 1-2 seconds.
-
Acquisition Time: 3-4 seconds.
-
Spectral Width: -2 to 12 ppm.
-
-
¹³C NMR:
-
Pulse Program: A proton-decoupled experiment (e.g., 'zgpg30').
-
Number of Scans: 1024 or more, as ¹³C has a low natural abundance.
-
Relaxation Delay (d1): 2 seconds.
-
Acquisition Time: 1-2 seconds.
-
Spectral Width: 0 to 180 ppm.
-
Caption: A generalized workflow for NMR analysis.
Infrared (IR) Spectroscopy: Probing Functional Groups
IR spectroscopy provides valuable information about the functional groups present in a molecule by measuring the absorption of infrared radiation at specific wavenumbers corresponding to bond vibrations.
Predicted IR Absorption Bands
| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity |
| N-H Stretch (Ammonium Salt) | 2400 - 2800 | Broad, Strong |
| C-H Stretch (Aromatic) | 3000 - 3100 | Medium |
| C-H Stretch (Aliphatic) | 2850 - 3000 | Medium-Strong |
| C=C Stretch (Aromatic) | 1450 - 1600 | Medium-Strong |
| C-O Stretch (Aryl Ether) | 1230 - 1270 (asymmetric) & 1020-1075 (symmetric) | Strong |
| C-N Stretch | 1000 - 1250 | Medium |
Expert Insights: The most characteristic feature in the IR spectrum of the hydrochloride salt will be the broad and strong absorption band in the 2400-2800 cm⁻¹ region, which is indicative of the N-H stretching vibrations in the ammonium salt. The presence of the aromatic ring will be confirmed by the C=C stretching bands in the fingerprint region.
Experimental Protocol for IR Data Acquisition
Sample Preparation (Attenuated Total Reflectance - ATR):
-
Ensure the ATR crystal is clean.
-
Place a small amount of the solid sample directly onto the crystal.
-
Apply pressure using the anvil to ensure good contact between the sample and the crystal.
Instrument Parameters (FTIR Spectrometer):
-
Scan Range: 4000 - 400 cm⁻¹.
-
Resolution: 4 cm⁻¹.
-
Number of Scans: 16-32.
-
Mode: Transmittance or Absorbance.
Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation
Mass spectrometry is a powerful analytical technique for determining the molecular weight of a compound and gaining insights into its structure through fragmentation analysis.
Predicted Mass Spectrum (Electron Ionization - EI)
For 3-(2-Methoxybenzyl)piperidine (the free base), the molecular ion peak ([M]⁺) would be observed at m/z = 205.15. The hydrochloride salt itself is not typically observed directly in EI-MS due to its non-volatile nature; the analysis is performed on the free base after in-source thermal decomposition or by using soft ionization techniques like Electrospray Ionization (ESI).
Predicted Key Fragments (for the free base):
| m/z | Proposed Fragment Structure |
| 205 | [M]⁺ (Molecular Ion) |
| 121 | [C₈H₉O]⁺ (Tropylium ion from the 2-methoxybenzyl moiety) |
| 91 | [C₇H₇]⁺ (Tropylium ion) |
| 84 | [C₅H₁₀N]⁺ (Piperidine ring fragment) |
Expert Insights: The fragmentation pattern is dominated by the cleavage of the bond between the piperidine ring and the benzyl group. The formation of the m/z 121 fragment is a characteristic feature of methoxybenzyl compounds.
Caption: Simplified fragmentation pathway of 3-(2-methoxybenzyl)piperidine.
Experimental Protocol for MS Data Acquisition
Sample Introduction (for ESI-MS of the hydrochloride salt):
-
Dissolve a small amount of the sample in a suitable solvent (e.g., methanol or acetonitrile/water).
-
Infuse the solution directly into the ESI source using a syringe pump.
Instrument Parameters (ESI-QTOF Mass Spectrometer):
-
Ionization Mode: Positive.
-
Capillary Voltage: 3-4 kV.
-
Source Temperature: 100-150 °C.
-
Mass Range: 50 - 500 m/z.
-
Collision Energy (for MS/MS): Ramped from 10-40 eV to induce fragmentation.
Conclusion
This technical guide provides a detailed spectroscopic framework for the characterization of this compound. By combining predicted data with established principles of spectroscopic interpretation and standardized experimental protocols, researchers are equipped to confidently identify and analyze this compound and its analogs. A thorough understanding of the spectroscopic data is a critical step in the journey of drug discovery and development, enabling the validation of molecular structure and the assessment of purity, which are fundamental to ensuring the safety and efficacy of potential therapeutic agents.
References
-
Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine. (2023). Journal of the American Chemical Society. [Link]
-
Synthesis, Antimicrobial Activity and Cytotoxicity of Novel (Piperidin-4-yl)adamantane-1-carboxylate N-Substituted Derivatives. (2023). Molecules. [Link]
-
Synthesis of Stereoenriched Piperidines via Chemo-Enzymatic Dearomatization of Activated Pyridines. (2022). Journal of the American Chemical Society. [Link]
-
Synthesis of Trimetazidine Hydrochloride impurity by conventional method. (2010). Journal of Chemical and Pharmaceutical Research. [Link]
-
(+)-(2S,3S)-3-(2-[11C]Methoxybenzylamino)-2-phenylpiperidine. (2006). Molecular Imaging and Contrast Agent Database (MICAD). [Link]
-
3-[(2-methoxyphenyl)methyl]piperidine hydrochloride. PubChem. [Link]
-
Exploration of piperidine 3D fragment chemical space: synthesis and 3D shape analysis of fragments derived from 20 regio- and diastereoisomers of methyl substituted pipecolinates. (2022). RSC Medicinal Chemistry. [Link]
-
Synthesis, Analysis, and Pharmacological Profile of Designer Piperazine Drugs. (2021). Auburn University Electronic Theses and Dissertations. [Link]
-
(R)-2-(3-methoxyphenyl)piperidine hydrochloride. PubChem. [Link]
-
3-(3-methoxyphenyl)piperidine hydrochloride. PubChem. [Link]
-
Highly Efficient and Eco-friendly Synthesis of Tertiary Amines by Reductive Alkylation of Aldehydes with Secondary Amines over Pt Nanowires Catalyst - Supporting Information. (2014). Catalysis Science & Technology. [Link]
-
Piperidine. NIST WebBook. [Link]
-
Synthesis and spectroscopic investigation of substituted piperazine-2,5-dione derivatives. (2023). ChemRxiv. [Link]
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An In-depth Technical Guide to the Solubility and Stability of 3-(2-Methoxybenzyl)piperidine Hydrochloride
This guide provides a comprehensive framework for characterizing the solubility and chemical stability of 3-(2-Methoxybenzyl)piperidine hydrochloride, a critical endeavor for researchers, scientists, and drug development professionals. The methodologies outlined herein are designed to be self-validating, ensuring the generation of robust and reliable data essential for advancing pharmaceutical development.
Introduction: The Imperative of Physicochemical Characterization
This compound is a substituted piperidine derivative. The piperidine ring is a common scaffold in many pharmaceuticals due to its favorable pharmacological properties.[1] The physicochemical properties of a drug candidate, such as solubility and stability, are fundamental determinants of its biopharmaceutical performance and ultimate clinical success. Poor aqueous solubility can lead to low bioavailability, while chemical instability can compromise the safety, efficacy, and shelf-life of the final drug product.
This document serves as a practical guide to establishing a comprehensive solubility and stability profile for this compound. The experimental designs are rooted in established scientific principles and regulatory expectations, particularly the guidelines set forth by the International Council for Harmonisation (ICH).[2]
Core Physicochemical Properties
A foundational understanding of the molecule's intrinsic properties is the first step in its characterization.
-
Chemical Structure:
-
Appearance: The free base is a solid.[3] The hydrochloride salt is expected to be a crystalline solid.
Solubility Profiling: A Predictor of In Vivo Performance
Aqueous solubility is a critical attribute that influences drug dissolution and absorption. The objective of this study is to determine the equilibrium solubility of this compound in a range of pharmaceutically relevant media.
Causality Behind Solvent Selection
The choice of solvents is strategic. Water is the primary physiological solvent. Buffers at pH 1.2, 4.5, and 6.8 mimic the gastrointestinal tract's environment, providing insight into pH-dependent solubility, which is crucial for an ionizable compound like a piperidine hydrochloride salt. Organic and mixed-organic solvents like methanol and ethanol are included as they are often used in formulation development.
Experimental Protocol: Equilibrium Solubility Determination
This protocol employs the shake-flask method, a gold-standard technique for determining equilibrium solubility.
-
Preparation:
-
Prepare stock solutions of the selected solvents: deionized water, 0.1N HCl (pH ~1.2), pH 4.5 acetate buffer, and pH 6.8 phosphate buffer.
-
Ensure all glassware is scrupulously clean and dry.
-
-
Execution:
-
Add an excess amount of this compound to separate vials containing a fixed volume (e.g., 5 mL) of each solvent. The excess is critical to ensure that a saturated solution is achieved.
-
Seal the vials to prevent solvent evaporation.
-
Agitate the vials at a constant temperature (typically 25 °C or 37 °C) using a mechanical shaker or rotator. The agitation ensures that equilibrium is reached efficiently.
-
Continue agitation for a predetermined period (e.g., 24-48 hours). A preliminary kinetic study can determine the time required to reach equilibrium.
-
-
Sample Analysis:
-
After the agitation period, allow the vials to stand undisturbed to let the excess solid settle.
-
Carefully withdraw a sample from the supernatant. To avoid aspirating undissolved solid, use a syringe fitted with a chemically inert filter (e.g., 0.45 µm PTFE).
-
Dilute the filtered sample with the mobile phase of the analytical method to a concentration within the calibrated range.
-
Quantify the concentration of the dissolved compound using a validated analytical method, such as the HPLC-UV method described in Section 5.
-
-
Data Reporting:
-
Express the solubility in mg/mL. Perform each determination in triplicate to ensure precision.
-
Workflow for Solubility Determination
Caption: Workflow for Equilibrium Solubility Determination.
Data Presentation: Solubility of this compound
| Solvent System | pH | Temperature (°C) | Solubility (mg/mL) (n=3) |
| Deionized Water | ~5-6 | 25 | Experimental Data |
| 0.1N HCl | 1.2 | 25 | Experimental Data |
| Acetate Buffer | 4.5 | 25 | Experimental Data |
| Phosphate Buffer | 6.8 | 25 | Experimental Data |
| Methanol | N/A | 25 | Experimental Data |
Stability Assessment and Forced Degradation
Forced degradation, or stress testing, is a crucial component of drug development that involves subjecting the drug substance to conditions more severe than accelerated stability testing.[2] The goal is to identify likely degradation products, establish degradation pathways, and demonstrate the specificity of the analytical methods used for stability studies.[4][5] A target degradation of 5-20% is generally considered optimal to ensure that the primary degradation products are formed without overly complex secondary degradation.[4]
Potential Degradation Pathways
Based on the structure of this compound, potential degradation pathways include:
-
Ether Cleavage: The methoxybenzyl group contains an ether linkage that could be susceptible to cleavage under acidic conditions.
-
Oxidation: The piperidine ring and the benzyl group could be susceptible to oxidation.
Experimental Protocol: Forced Degradation Studies
-
Stock Solution Preparation: Prepare a stock solution of this compound at a known concentration (e.g., 1 mg/mL) in a suitable solvent, such as a methanol/water mixture.[4]
-
Acid and Base Hydrolysis:
-
Acid: Mix the stock solution with an equal volume of 0.1N HCl. Heat at a specified temperature (e.g., 60-80°C) for a defined period.
-
Base: Mix the stock solution with an equal volume of 0.1N NaOH. Keep at room temperature or heat gently.
-
At various time points, withdraw samples, neutralize them (base for the acid sample, acid for the base sample), and dilute with the mobile phase for analysis.
-
-
Oxidative Degradation:
-
Mix the stock solution with a solution of hydrogen peroxide (e.g., 3% H₂O₂).
-
Keep the solution at room temperature and protected from light.
-
Monitor the degradation over time by taking samples for analysis.
-
-
Thermal Degradation:
-
Store the solid drug substance in a temperature-controlled oven at an elevated temperature (e.g., 80°C).
-
Also, expose a solution of the drug substance to the same thermal stress.
-
Analyze samples at different time intervals.
-
-
Photolytic Degradation:
-
Expose the solid drug substance and a solution of the drug substance to a light source that provides both UV and visible light, as specified in ICH Q1B guidelines.[4]
-
A control sample should be wrapped in aluminum foil to protect it from light.
-
Analyze both the exposed and control samples after a defined exposure period.
-
Workflow for Forced Degradation Studies
Caption: General Workflow for Forced Degradation Studies.
Data Presentation: Summary of Forced Degradation Conditions
| Stress Condition | Reagent/Condition | Temperature | Duration |
| Acid Hydrolysis | 0.1N HCl | 80°C | Up to 24h |
| Base Hydrolysis | 0.1N NaOH | Room Temp. | Up to 24h |
| Oxidation | 3% H₂O₂ | Room Temp. | Up to 24h |
| Thermal (Solid) | N/A | 80°C | Up to 7 days |
| Thermal (Solution) | N/A | 80°C | Up to 24h |
| Photolytic | ICH Q1B compliant light source | Ambient | Per ICH Q1B |
A Stability-Indicating Analytical Method
A stability-indicating method is an analytical procedure that can accurately and precisely quantify the decrease in the amount of the active pharmaceutical ingredient (API) due to degradation. The method must also be able to separate and quantify the degradation products. High-Performance Liquid Chromatography with UV detection (HPLC-UV) is a common and robust technique for this purpose.[6][7]
Proposed HPLC-UV Method
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm). The C18 stationary phase is versatile and suitable for separating moderately polar compounds like the target molecule.
-
Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile or methanol). A gradient is often necessary to resolve the parent compound from its potential degradation products, which may have different polarities.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: Determined by performing a UV scan of the analyte. The wavelength of maximum absorbance should be chosen to ensure high sensitivity.
-
Column Temperature: 30°C. Maintaining a constant column temperature ensures reproducible retention times.
-
Injection Volume: 10 µL.
Method Validation: This proposed method must be validated according to ICH Q2(R1) guidelines to demonstrate its specificity, linearity, accuracy, precision, and robustness. The samples generated from the forced degradation study are essential for proving the method's specificity and stability-indicating nature.
Conclusion
The systematic evaluation of the solubility and stability of this compound, as outlined in this guide, is a non-negotiable step in its development as a potential pharmaceutical agent. The data generated from these studies will inform critical decisions in formulation development, establish appropriate storage conditions and shelf-life, and form a vital part of the regulatory submission package. By adhering to these scientifically sound and self-validating protocols, researchers can ensure a comprehensive and robust characterization of this promising compound.
References
- Sigma-Aldrich.
- National Center for Biotechnology Information. PubChem Compound Summary for CID 8082, Piperidine.
- Wikipedia. Protecting group.
- Sigma-Aldrich. 3-(2-Methoxy-benzyl)-piperidine Product Page.
- Choudhary, A. Forced Degradation Study in Pharmaceutical Stability. Pharmaguideline.
- ResearchGate.
- United Nations Office on Drugs and Crime.
- Element. Forced Degradation Study: Complete Technical Guide for Pharmaceutical Development.
- ResearchGate.
-
Singh, S., & Handa, T. (2014). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Pharmaceutical Education and Research, 5(1), 51-60. [Link]
- Bona, C. S., et al. (2018). Analytical method by liquid chromatography to assay piperine associated in nanoemulsions. Drug Analytical Research, 2(1), 1-7.
- Sule, S., et al. (2023). Forced Degradation in Pharmaceuticals – A Regulatory Update. American Journal of Chemistry, 13(2), 29-38.
- Sciencemadness Discussion Board. CWE of Piperidine.
- Yelekeni, M., et al. (2023). Synthesis, Antimicrobial Activity and Cytotoxicity of Novel (Piperidin-4-yl)
- de Freitas, L. A., et al. (2020). Characteristics, Biological Properties and Analytical Methods of Piperine: A Review. Critical Reviews in Analytical Chemistry, 50(2), 125-136.
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- 1. Synthesis, Antimicrobial Activity and Cytotoxicity of Novel (Piperidin-4-yl)adamantane-1-carboxylate N-Substituted Derivatives [mdpi.com]
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- 3. 3-(2-Methoxy-benzyl)-piperidine | Sigma-Aldrich [sigmaaldrich.com]
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- 6. seer.ufrgs.br [seer.ufrgs.br]
- 7. Characteristics, Biological Properties and Analytical Methods of Piperine: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Theoretical Modeling of 3-(2-Methoxybenzyl)piperidine Hydrochloride Interactions
Executive Summary
The piperidine scaffold is a cornerstone in modern medicinal chemistry, present in a multitude of pharmaceuticals due to its favorable physicochemical properties and ability to interact with a wide range of biological targets.[1][2] This guide provides a comprehensive framework for the theoretical modeling of 3-(2-Methoxybenzyl)piperidine hydrochloride, a representative piperidine derivative. We will explore the core computational methodologies that enable researchers to predict and analyze its interactions at an atomic level. This document is intended for researchers, computational chemists, and drug development professionals, offering both foundational principles and detailed, actionable protocols. By integrating quantum mechanics, molecular docking, and molecular dynamics, we will construct a robust, self-validating workflow to elucidate the compound's conformational behavior, predict its binding modes with relevant biological targets, and analyze the stability of the resulting complexes.
Introduction to the Compound and Computational Strategy
The Piperidine Moiety: A Privileged Scaffold
Piperidine and its derivatives are among the most significant heterocyclic fragments in drug design, forming the structural basis for numerous approved drugs.[1][2] Their prevalence stems from the six-membered ring's ability to adopt low-energy chair conformations, presenting substituents in well-defined three-dimensional vectors for optimal interaction with biological macromolecules. The nitrogen atom, typically protonated under physiological conditions, can serve as a critical hydrogen bond donor and anchor point within a receptor's binding pocket.
Structural Overview: this compound
The subject of this guide, this compound, combines the piperidine core with a methoxybenzyl substituent. This structure presents several key features for theoretical analysis:
-
Chirality: The substitution at the 3-position of the piperidine ring creates a chiral center, necessitating stereospecific considerations in modeling.
-
Conformational Flexibility: The bond connecting the benzyl and piperidine rings allows for significant rotational freedom.
-
Interaction Points: The molecule possesses a hydrogen bond donor (the protonated piperidine nitrogen), a hydrogen bond acceptor (the methoxy oxygen), and two aromatic rings capable of engaging in hydrophobic and π-π stacking interactions.
Figure 1: 2D representation of this compound.
The Imperative for Theoretical Modeling
Computer-Aided Drug Design (CADD) is an indispensable part of modern drug discovery.[3] Theoretical modeling allows us to build predictive models that can significantly reduce the time and cost associated with experimental screening.[3] For a molecule like 3-(2-Methoxybenzyl)piperidine, modeling can:
-
Determine the most stable three-dimensional conformations.
-
Predict its binding affinity and pose within a target receptor.[4]
-
Elucidate the specific molecular interactions driving binding.
-
Assess the stability of the ligand-receptor complex over time.
Foundational Computational Methodologies
The successful modeling of ligand-receptor interactions relies on a multi-tiered approach, often beginning with efficient classical methods and progressing to more rigorous quantum mechanical calculations.
Molecular Mechanics (MM)
MM methods treat molecules as a collection of balls (atoms) connected by springs (bonds). The energy of the system is calculated using a "force field," a set of parameters that describe bond lengths, angles, and dihedrals.[3]
-
Causality Behind Choice: MM is computationally inexpensive, making it the method of choice for screening large libraries of compounds or simulating large systems over long timescales (nanoseconds to microseconds), such as in molecular dynamics.[3][5]
-
Trustworthiness: The accuracy of MM is entirely dependent on the quality of the force field. Standard force fields like AMBER, CHARMM, and OPLS are well-validated for common biomolecules.
Quantum Mechanics (QM)
QM methods provide a more accurate representation of molecular systems by explicitly modeling the electronic structure.[3][4] This is crucial for describing phenomena that MM cannot, such as charge distribution, polarization, and chemical reactions.[6]
-
Density Functional Theory (DFT): A popular QM method that calculates the electron density to determine the energy of the system.[4][5]
-
Causality Behind Choice: DFT offers a favorable balance of accuracy and computational cost, making it ideal for optimizing ligand geometry, calculating electronic properties (like electrostatic potential), and parameterizing force fields for novel molecules.[4][5]
Hybrid QM/MM
For high-accuracy studies of ligand binding, a hybrid QM/MM approach is often employed.[3][7]
-
Causality Behind Choice: This method treats the most critical part of the system (the ligand and the immediate active site residues) with computationally expensive QM, while the rest of the protein and solvent are handled by efficient MM.[3][7] This provides a high-fidelity view of the electronic interactions driving binding without the prohibitive cost of a full QM calculation on the entire system.[3]
The Modeling Workflow: From Structure to Simulation
A robust computational analysis follows a logical and self-validating progression. Errors or inaccuracies in early steps will propagate through the entire workflow, making meticulous preparation essential.
Figure 3: Logical diagram of key potential interactions between the ligand and a receptor.
Assessing Stability: Molecular Dynamics (MD) Simulation
While docking provides a static snapshot, MD simulation offers a dynamic view of the system, allowing us to assess the stability of the predicted binding pose and observe conformational changes in both the ligand and the protein over time. [8][9][10]
Protocol 3: MD Simulation of the Ligand-Receptor Complex
Objective: To evaluate the stability of the docked pose of 3-(2-Methoxybenzyl)piperidine in its receptor and characterize its dynamic interactions.
Methodology:
-
System Setup:
-
Take the selected ligand-receptor complex from the docking step.
-
Place the complex in a periodic box of explicit solvent (e.g., TIP3P water model). The box should be large enough that the protein does not interact with its own image.
-
Add counter-ions (e.g., Na+ or Cl-) to neutralize the system's total charge.
-
-
Minimization and Equilibration (Self-Validation Steps):
-
Rationale: The initial system is not at thermal equilibrium. These steps are crucial to relax the system and ensure the simulation is stable.
-
Protocol:
-
Perform an energy minimization of the solvent and ions, keeping the protein and ligand restrained.
-
Gradually heat the system to the target temperature (e.g., 310 K for physiological conditions) over a short simulation (e.g., 100 ps) while still restraining the protein-ligand complex (NVT ensemble).
-
Run a further equilibration simulation at constant pressure and temperature (NPT ensemble) for several nanoseconds, gradually releasing the restraints on the protein and ligand. Monitor system properties like temperature, pressure, and density to ensure they have stabilized.
-
-
-
Production Run:
-
Once the system is equilibrated, run the production MD simulation for a desired length of time (typically 100-500 ns for binding stability assessment). Save the coordinates (trajectory) at regular intervals (e.g., every 100 ps).
-
-
Trajectory Analysis:
-
Root-Mean-Square Deviation (RMSD): Calculate the RMSD of the ligand and the protein backbone over time. A stable, low RMSD for the ligand indicates it remains bound in a consistent pose. A plateau in the protein RMSD suggests the protein has reached a stable conformation.
-
Root-Mean-Square Fluctuation (RMSF): Calculate the RMSF of protein residues to identify flexible regions.
-
Interaction Analysis: Analyze the trajectory to measure the frequency and duration of specific interactions, such as hydrogen bonds and hydrophobic contacts, between the ligand and receptor.
-
Data Presentation
Quantitative results from MD simulations should be summarized for clarity.
Table 1: Hypothetical MD Trajectory Analysis Summary
| Metric | Analyte | Mean Value | Standard Deviation | Interpretation |
| RMSD | Ligand (vs. docked pose) | 1.8 Å | 0.4 Å | Stable binding; minor fluctuations within the pocket. |
| RMSD | Protein Backbone (Cα) | 2.5 Å | 0.3 Å | Protein structure is stable throughout the simulation. |
| H-Bond Occupancy | Ligand N-H --- Asp113 O | 92.5% | N/A | A highly stable and persistent hydrogen bond. |
| H-Bond Occupancy | Ligand OMe --- Ser192 OH | 25.1% | N/A | A transient, less stable hydrogen bond. |
Conclusion and Future Perspectives
This guide has outlined a comprehensive, multi-step workflow for the theoretical modeling of this compound. By systematically applying QM, molecular docking, and MD simulations, researchers can generate robust, testable hypotheses about its molecular interactions. The causality-driven approach—choosing the right tool for the right question—and the inclusion of self-validating steps like system equilibration are paramount for scientific integrity.
The insights gained from these models, such as identifying key anchoring residues or understanding the dynamic behavior of the complex, can directly inform the next cycle of drug design, guiding the synthesis of new derivatives with improved potency and selectivity.
References
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Quantum Mechanics/Chemistry in Drug Design - Profacgen. (URL: [Link])
-
Exploring G Protein-Coupled Receptors (GPCRs) Ligand Space via Cheminformatics Approaches: Impact on Rational Drug Design - Frontiers. (URL: [Link])
-
Structural insights and electronic properties of piperidine derivatives: a DFT and MD simulation approach - ResearchGate. (URL: [Link])
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The role of quantum Mechanics in revolutionizing drug discovery - IJIRT. (URL: [Link])
-
Computational Studies of GPCR-Ligand Interactions: Molecular Dynamics and Ligand Design - ResearchGate. (URL: [Link])
-
Fragment-Based Computational Method for Designing GPCR Ligands - ACS Publications. (URL: [Link])
-
Application of computational methods for class A GPCR Ligand discovery - PubMed. (URL: [Link])
-
The Roles of Computational Chemistry in the Ligand Design of G Protein-Coupled Receptors: How Far Have We Come and What Should We Expect? - Taylor & Francis. (URL: [Link])
-
Synthesis, in vitro assay, and molecular modeling of new piperidine derivatives having dual inhibitory potency against acetylcholinesterase and Abeta1-42 aggregation for Alzheimer's disease therapeutics - PubMed. (URL: [Link])
-
Structural and Molecular Insight into Piperazine and Piperidine Derivatives as Histamine H3 and Sigma-1 Receptor Antagonists with Promising Antinociceptive Properties - PMC. (URL: [Link])
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Methods of Quantum Chemical Calculations in Drug Discovery and Applications - Research and Reviews. (URL: [Link])
-
Discovery and computational studies of piperidine/piperazine-based compounds endowed with sigma receptor affinity - PMC. (URL: [Link])
-
Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. (URL: [Link])
-
In Silico Studies of Piperidine Derivatives as Protein Kinase B Inhibitors through 3D-QSAR, Molecular Docking and Molecular Dynamics Simulation - Bentham Science. (URL: [Link])
-
3-[(2-Methoxybenzyl)oxy]piperidine hydrochloride | C13H20ClNO2 | CID 46735652. (URL: [Link])
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Using the Correlation Intensity Index to Build a Model of Cardiotoxicity of Piperidine Derivatives - MDPI. (URL: [Link])
-
Quantum Mechanics in Drug Discovery: A Comprehensive Review of Methods, Applications, and Future Directions - ResearchGate. (URL: [Link])
-
Combined 3D-QSAR, Molecular Docking, and Molecular Dynamics Study on Piperazinyl-Glutamate-Pyridines/Pyrimidines as Potent P2Y12 - ACS Publications. (URL: [Link])
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Quantum Mechanics in Drug Discovery: A Comprehensive Review of Methods, Applications, and Future Directions - PMC. (URL: [Link])
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Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - MDPI. (URL: [Link])
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Exploration of piperidine 3D fragment chemical space:synthesis and 3D shape analysis of fragments derived from 20 regio - RSC Publishing. (URL: [Link])
-
Multi Targeted DockingAnalysis and in Vitro Efficacy of Novel Substituted Piperidine-Flavone Analogues for Alzheimer's Disease - Neuroquantology. (URL: [Link])
-
This compound suppliers and producers - BuyersGuideChem. (URL: [Link])
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Synthesis, Analysis, and Pharmacological Profile of Designer Piperazine Drugs - Auburn University. (URL: [Link])
-
Molecular docking analysis of substituted - Pharmaspire. (URL: [Link])
-
Automated docking of 82 N-benzylpiperidine derivatives to mouse acetylcholinesterase and comparative molecular field analysis with 'natural' alignment - ResearchGate. (URL: [Link])
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Methodological & Application
Application Notes and Protocols for 3-(2-Methoxybenzyl)piperidine Hydrochloride in In Vitro Binding Assays
Introduction: The Significance of the Piperidine Scaffold in Neuropharmacology
The piperidine ring is a privileged scaffold in medicinal chemistry, frequently incorporated into centrally active agents due to its favorable physicochemical properties that often confer metabolic stability and the ability to cross the blood-brain barrier.[1] Molecules containing this motif have been successfully developed as therapeutics for a range of neurological and psychiatric disorders. 3-(2-Methoxybenzyl)piperidine hydrochloride, with its characteristic piperidine core and substituted benzyl group, represents a class of compounds with significant potential for interacting with various CNS targets. While this specific molecule is a versatile building block for synthesizing bioactive compounds, its direct application in binding assays warrants a detailed exploration of its potential targets and the methodologies to characterize its binding profile.[2]
This guide provides a comprehensive overview of the principles and a detailed protocol for utilizing this compound in in vitro competitive binding assays, with a particular focus on the sigma-1 (σ1) receptor, a common target for piperidine-containing ligands.[3] The protocols outlined herein are designed to be self-validating, providing researchers with the tools to determine the affinity (Ki) and selectivity of this compound.
Scientific Rationale and Core Principles
In vitro binding assays are fundamental in pharmacology for determining the interaction between a ligand (in this case, this compound) and its molecular target, typically a receptor or enzyme.[4] The most common format is the competitive radioligand binding assay, where an unlabeled test compound competes with a radiolabeled ligand of known high affinity and specificity for a target receptor.[5][6] By measuring the displacement of the radioligand at various concentrations of the test compound, we can determine the inhibitory constant (Ki) of the test compound, a measure of its binding affinity.
The choice of the sigma-1 receptor as a primary target for initial screening of this compound is based on extensive literature demonstrating that the piperidine scaffold is a key structural element for high-affinity sigma-1 receptor ligands.[3]
Experimental Workflow Overview
The overall workflow for characterizing the binding of this compound involves several key stages, from preparing the biological materials to analyzing the final data.
Caption: High-level workflow for in vitro competitive binding assays.
Detailed Protocols
Protocol 1: Membrane Preparation from HEK293 Cells Overexpressing Human Sigma-1 Receptor
Rationale: Using a recombinant cell line ensures a high density of the target receptor and minimizes interference from other receptors that might be present in native tissue.
Materials:
-
HEK293 cells stably transfected with the human sigma-1 receptor
-
Cell scrapers
-
Lysis Buffer: 50 mM Tris-HCl, 5 mM MgCl2, 5 mM EDTA, with protease inhibitor cocktail (pH 7.4)[7]
-
Cryoprotectant Buffer: Lysis buffer with 10% sucrose[7]
-
Centrifuge and ultracentrifuge
-
Dounce homogenizer
Procedure:
-
Culture the HEK293 cells to confluency.
-
Harvest the cells by scraping and transfer to a centrifuge tube.
-
Centrifuge at 1,000 x g for 5 minutes at 4°C to pellet the cells.
-
Discard the supernatant and resuspend the cell pellet in ice-cold Lysis Buffer.
-
Homogenize the cell suspension with a Dounce homogenizer (10-15 strokes).
-
Centrifuge the homogenate at 20,000 x g for 10 minutes at 4°C to pellet the membranes.[7]
-
Discard the supernatant, resuspend the pellet in fresh Lysis Buffer, and repeat the centrifugation.
-
Resuspend the final pellet in Cryoprotectant Buffer.
-
Determine the protein concentration using a BCA assay.
-
Aliquot the membrane preparation and store at -80°C until use.[7]
Protocol 2: Competitive Radioligand Binding Assay for the Sigma-1 Receptor
Rationale: This protocol determines the affinity of this compound by measuring its ability to displace the well-characterized sigma-1 radioligand, -pentazocine.
Materials:
-
Prepared cell membranes expressing the sigma-1 receptor
-
Assay Buffer: 50 mM Tris-HCl (pH 8.0)[8]
-
Radioligand: -pentazocine (specific activity > 20 Ci/mmol)
-
Non-specific binding control: Haloperidol (10 µM final concentration)[8]
-
Test Compound: this compound, prepared in a dilution series.
-
96-well plates
-
Glass fiber filters (e.g., GF/C) pre-soaked in 0.3% polyethyleneimine (PEI)
-
96-well harvester
-
Scintillation cocktail and microplate scintillation counter
Procedure:
-
On the day of the assay, thaw the membrane preparation and dilute to the desired concentration (e.g., 0.20 mg protein/tube or well) in ice-cold Assay Buffer.[8]
-
Set up the assay in a 96-well plate with a final volume of 1.0 mL per well, with each condition in triplicate.[8]
-
Total Binding Wells: Add 150 µL of membranes, 50 µL of Assay Buffer, and 50 µL of -pentazocine (at a final concentration of 1.0 nM).[8]
-
Non-specific Binding (NSB) Wells: Add 150 µL of membranes, 50 µL of haloperidol (to achieve 10 µM final concentration), and 50 µL of -pentazocine.[8]
-
Competition Wells: Add 150 µL of membranes, 50 µL of the this compound dilution series (typically 10-12 concentrations spanning from 10⁻¹¹ M to 10⁻⁵ M), and 50 µL of -pentazocine.
-
Incubate the plate at 37°C for 6 hours with gentle agitation.[8]
-
Terminate the assay by rapid vacuum filtration through the pre-soaked glass fiber filters using a 96-well harvester.[7]
-
Wash the filters four times with ice-cold wash buffer (e.g., 50 mM Tris-HCl).[7]
-
Dry the filters for 30 minutes at 50°C.[7]
-
Place the filters in scintillation vials or a compatible 96-well plate, add scintillation cocktail, and count the radioactivity in a scintillation counter.
Data Analysis and Interpretation
1. Calculation of Specific Binding:
-
Specific Binding = Total Binding (CPM) - Non-specific Binding (CPM)
2. Generation of Competition Curve:
-
Plot the percentage of specific binding against the logarithm of the concentration of this compound. The percentage of specific binding at each concentration is calculated as: (Binding in presence of competitor - NSB) / (Total Binding - NSB) * 100
3. Determination of IC50:
-
Use a non-linear regression analysis (sigmoidal dose-response curve) in software like GraphPad Prism to fit the data and determine the IC50 value, which is the concentration of the test compound that displaces 50% of the specific binding of the radioligand.
4. Calculation of Ki:
-
The affinity of the test compound (Ki) is calculated from the IC50 using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) Where:
-
[L] is the concentration of the radioligand used in the assay.
-
Kd is the dissociation constant of the radioligand for the receptor.
-
Caption: Data analysis pathway from raw counts to the final Ki value.
Quantitative Data Summary
The following table provides an example of the key parameters and expected values for a typical sigma-1 receptor binding assay.
| Parameter | Value/Range | Rationale |
| Radioligand | -pentazocine | A well-characterized, high-affinity ligand for the σ1 receptor. |
| Radioligand Conc. | 1.0 nM | Approximately equal to the Kd for robust signal and sensitivity. |
| Non-specific Ligand | Haloperidol | A high-affinity ligand used at a high concentration (10 µM) to saturate all specific binding sites.[8] |
| Incubation Time | 6 hours | Sufficient time to reach binding equilibrium at 37°C.[8] |
| Incubation Temp. | 37°C | Physiological temperature often used for sigma receptor binding.[8] |
| Membrane Protein | 0.20 mg/well | Optimized to provide a sufficient number of receptors for a good signal-to-noise ratio.[8] |
Trustworthiness and Self-Validation
To ensure the reliability of your results, incorporate the following controls into your experimental design:
-
Positive Control: Include a known, unlabeled sigma-1 ligand (e.g., PRE-084) as a positive control competitor to validate the assay performance.
-
Kd Determination: Periodically perform saturation binding experiments with the radioligand to ensure its Kd remains consistent.
-
Selectivity Profiling: To determine if this compound is selective for the sigma-1 receptor, perform similar competitive binding assays for the sigma-2 receptor. For sigma-2 assays, a common radioligand is [3H]di-o-tolyl guanidine (DTG), with a masking agent like (+) pentazocine to block binding to sigma-1 sites.[9] However, be aware of the potential for masking agents to interfere with the assay.[9]
Troubleshooting Common Issues
| Problem | Possible Cause | Suggested Solution |
| High Non-specific Binding | Radioligand is too hydrophobic; insufficient washing; filter binding. | Include BSA or detergents in the wash buffer; ensure filters are pre-soaked in PEI; test a different radioligand if necessary.[6][10] |
| Low Signal (Total Binding) | Insufficient receptor density; degraded radioligand or membranes; incorrect buffer pH. | Use a higher concentration of membrane protein; check the age and storage of reagents; verify buffer pH. |
| Poor Curve Fit (High Scatter) | Pipetting errors; incomplete mixing; assay not at equilibrium. | Use calibrated pipettes; ensure gentle agitation during incubation; optimize incubation time. |
| No Displacement by Test Compound | Compound has low affinity for the target; compound is insoluble or degraded. | Test higher concentrations of the compound; check solubility in the assay buffer; verify compound integrity. |
Conclusion
This compound is a valuable chemical entity for probing CNS targets. By employing rigorous in vitro competitive binding assays, researchers can elucidate its binding affinity and selectivity profile. The protocols and principles detailed in this guide provide a robust framework for characterizing this and other novel piperidine-based compounds, paving the way for further investigation into their pharmacological function and therapeutic potential.
References
-
Falzone, N. A., Geden, J. V., & Neubig, R. R. (2012). Characterization of pulmonary sigma receptors by radioligand binding. PLoS ONE, 7(4), e34734. [Link]
-
National Center for Biotechnology Information. (2006). (+)-(2S,3S)-3-(2-[11C]Methoxybenzylamino)-2-phenylpiperidine. PubChem Compound Summary for CID 17486480. [Link]
-
Warwick, E. L., et al. (2020). Hazards of Using Masking Protocols When Performing Ligand Binding Assays: Lessons From the Sigma-1 and Sigma-2 Receptors. Frontiers in Pharmacology, 11, 239. [Link]
-
Szałata, K., et al. (2021). Structural and Molecular Insight into Piperazine and Piperidine Derivatives as Histamine H3 and Sigma-1 Receptor Antagonists with Antidepressant-like and Procognitive Activity. Journal of Medicinal Chemistry, 64(24), 17988–18010. [Link]
-
Springer Nature Experiments. (n.d.). Radioligand Binding Assay. Springer Nature. [Link]
-
Gifford Bioscience. (n.d.). Data Sheet Radioligand Binding Assay Protocol. Gifford Bioscience. [Link]
-
Abate, C., et al. (2018). Development of Novel Phenoxyalkylpiperidines as High-Affinity Sigma-1 (σ1) Receptor Ligands with Potent Anti-Allodynic Activity. Molecules, 23(11), 2999. [Link]
-
Jarmoskaite, I., et al. (2017). A guide to simple, direct, and quantitative in vitro binding assays. eLife, 6, e23643. [Link]
-
BMG LABTECH. (2025). Binding Assays. BMG LABTECH. [Link]
-
Koe, B. K., & Burkhart, C. A. (1989). (+)-[3H]3-(3-hydroxyphenyl)-N-(1-propyl)-piperidine binding to sigma receptors in mouse brain in vivo. European Journal of Pharmacology, 161(2-3), 263–266. [Link]
-
ResearchGate. (2017). Tips for troubleshooting a fluorescence polarization assay for protein-DNA binding? ResearchGate. [Link]
-
Łowicki, D., & Przybylski, P. (2026). Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. European Journal of Medicinal Chemistry, 302(Pt 1), 118213. [Link]
-
D'Souza, D., et al. (2015). Anticonvulsant mechanisms of piperine, a piperidine alkaloid. Channels (Austin, Tex.), 9(6), 317–324. [Link]
-
D'Agostino, S., et al. (2024). A focus on piperidine and piperazine scaffolds. European Journal of Medicinal Chemistry, 281, 116901. [Link]
-
Pollard, T. D. (2017). A Guide to Simple and Informative Binding Assays. Molecular Biology of the Cell, 28(21), 2755–2759. [Link]
Sources
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- 4. molbiolcell.org [molbiolcell.org]
- 5. Radioligand Binding Assay | Springer Nature Experiments [experiments.springernature.com]
- 6. Radiometric Ligand-Binding Assays | Revvity [revvity.com]
- 7. giffordbioscience.com [giffordbioscience.com]
- 8. Characterization of pulmonary sigma receptors by radioligand binding - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Frontiers | Hazards of Using Masking Protocols When Performing Ligand Binding Assays: Lessons From the Sigma-1 and Sigma-2 Receptors [frontiersin.org]
- 10. A guide to simple, direct, and quantitative in vitro binding assays - PMC [pmc.ncbi.nlm.nih.gov]
HPLC-MS method for purity analysis of 3-(2-Methoxybenzyl)piperidine hydrochloride
Application Note: High-Resolution HPLC-MS Profiling and Purity Analysis of 3-(2-Methoxybenzyl)piperidine Hydrochloride
Executive Summary
This application note details a robust High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) method for the purity analysis of This compound . This compound, a secondary amine pharmacophore, presents specific analytical challenges including peak tailing due to silanol interactions and the potential presence of difficult-to-separate regioisomers (e.g., 3- vs. 4-substituted piperidines or 2- vs. 3-methoxybenzyl variants).
The protocol utilizes a Charged Surface Hybrid (CSH) C18 column to ensure superior peak shape for basic amines under acidic conditions, coupled with Electrospray Ionization (ESI) MS for sensitive detection of impurities lacking strong UV chromophores.
Analytical Challenges & Strategy
The Compound
-
Target: 3-(2-Methoxybenzyl)piperidine HCl
-
Formula: C₁₃H₁₉NO · HCl
-
Molecular Weight: 205.30 Da (Free Base), 241.76 Da (Salt)
-
Key Structural Feature: A basic secondary amine in a piperidine ring, prone to interaction with residual silanols on silica columns.
Strategic Decisions (The "Why")
-
Column Selection: Traditional C18 columns often yield tailing peaks for piperidines due to ionic interactions. We utilize a Waters XSelect CSH C18 (or equivalent Agilent Poroshell HPH) which possesses a low-level positive surface charge. This repels the protonated amine, mitigating tailing and allowing the use of simple acidic mobile phases like formic acid [1].
-
Mobile Phase: A gradient of Water/Acetonitrile with 0.1% Formic Acid is selected.[1] Formic acid serves two purposes: it acts as an ion-pairing agent to improve retention and ensures the amine is fully protonated (
) for maximal ESI-MS sensitivity. -
Detection: While UV (210-220 nm) detects the benzyl ring, MS is required to identify non-chromophoric synthetic byproducts and confirm the molecular mass of potential regioisomers.
Experimental Protocol
Reagents and Standards
-
Reference Standard: 3-(2-Methoxybenzyl)piperidine HCl (>98% purity).
-
Solvents: LC-MS grade Acetonitrile (ACN), Water, and Formic Acid (FA).
-
Diluent: 50:50 Methanol:Water (v/v).
Sample Preparation
-
Stock Solution: Dissolve 10 mg of sample in 10 mL Diluent (1.0 mg/mL).
-
Working Standard: Dilute Stock 1:10 with Diluent to 100 µg/mL.
-
Sensitivity Check: Dilute Working Standard 1:100 to 1 µg/mL.
LC-MS Instrumentation Parameters
Table 1: HPLC Gradient Conditions
| Time (min) | Flow Rate (mL/min) | % Mobile Phase A (0.1% FA in H₂O) | % Mobile Phase B (0.1% FA in ACN) | Curve |
| 0.00 | 0.40 | 95 | 5 | Initial |
| 1.00 | 0.40 | 95 | 5 | 6 (Linear) |
| 8.00 | 0.40 | 10 | 90 | 6 (Linear) |
| 10.00 | 0.40 | 10 | 90 | 6 (Hold) |
| 10.10 | 0.40 | 95 | 5 | 1 (Step) |
| 14.00 | 0.40 | 95 | 5 | Re-equilibrate |
Table 2: MS Source Parameters (ESI+)
| Parameter | Setting | Rationale |
| Polarity | Positive (ESI+) | Basic nitrogen readily accepts a proton. |
| Capillary Voltage | 3.0 kV | Standard for stable spray in positive mode. |
| Cone Voltage | 30 V | Optimized to minimize in-source fragmentation while maintaining signal. |
| Source Temp | 120°C | Prevents condensation. |
| Desolvation Temp | 350°C | Ensures rapid solvent evaporation for ionization. |
| Mass Range | 100–600 m/z | Covers parent ion and potential dimers/adducts. |
| Target Ion | 206.3 Da |
Workflow Visualization
The following diagram illustrates the logical flow of the analytical method, from sample prep to data decision-making.
Figure 1: Analytical workflow for purity assessment, highlighting the parallel UV and MS detection streams.
Results & Discussion
Mass Spectral Interpretation
In ESI+ mode, the compound yields a dominant protonated molecular ion
-
Parent Ion: m/z 206.3
-
Fragmentation Pattern (CID):
-
m/z 121.1: Tropylium-like ion or methoxybenzyl cation (Characteristic of benzylic cleavage).
-
m/z 84.1: Piperidine ring fragment (Loss of benzyl group).
-
m/z 206 -> 175: Loss of methoxy group (neutral loss of 31 Da).
-
Note: The presence of m/z 121 is critical for confirming the methoxybenzyl moiety, while m/z 84 confirms the piperidine core.
Impurity Profiling
Common synthetic impurities to monitor:
-
Regioisomers: 2- or 4-(2-methoxybenzyl)piperidine. These will have identical mass (m/z 206.3) but different retention times.[2] The CSH C18 column typically resolves the 3-isomer (target) from the 4-isomer due to steric differences in interacting with the stationary phase.
-
Starting Materials: Unreacted 2-methoxybenzyl chloride (detectable by UV, likely no ESI+ response) or piperidine (m/z 86, elutes early).
Method Validation (ICH Q2 Aligned)
To ensure trustworthiness, the method must be validated according to ICH Q2(R2) guidelines [2].
| Parameter | Acceptance Criteria | Protocol Summary |
| Specificity | Resolution > 1.5 between Target and nearest isomer. No interference in blank. | Inject Blank, Placebo, and Spiked Sample. |
| Linearity | R² > 0.999 | 5 concentrations from 50% to 150% of target concentration. |
| Precision | RSD < 2.0% (n=6) | 6 replicate injections of the Working Standard. |
| Accuracy | 98.0% – 102.0% recovery | Spike known impurities into pure sample. |
| LOD/LOQ | S/N > 3 (LOD) and > 10 (LOQ) | Determine via serial dilution of standard. |
System Suitability Test (SST): Before every run, inject the Working Standard (100 µg/mL).
-
Tailing Factor: ≤ 1.5 (Critical for amines).
-
Retention Time RSD: ≤ 1.0%.
-
Theoretical Plates: > 5000.
References
-
Waters Corporation. (2020). Charged Surface Hybrid (CSH) Technology: Overcoming Peak Tailing for Basic Compounds.Link
-
International Council for Harmonisation (ICH). (2023).[3][4][5] Validation of Analytical Procedures Q2(R2).Link
-
United States Pharmacopeia (USP). (2023). General Chapter <621> Chromatography.[6]Link
-
BenchChem. (2025). Mass Spectrometry Fragmentation of Novel Piperidine Derivatives.[7][8]Link
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- 2. austinpublishinggroup.com [austinpublishinggroup.com]
- 3. ICH Guidelines Q2(R2) "Validation of Analytical Procedures" and ICH Q14 "Analytical Procedure Development" published - ECA Academy [gmp-compliance.org]
- 4. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 5. database.ich.org [database.ich.org]
- 6. scribd.com [scribd.com]
- 7. scispace.com [scispace.com]
- 8. benchchem.com [benchchem.com]
preparing stock solutions of 3-(2-Methoxybenzyl)piperidine hydrochloride for experiments
Abstract & Scope
This technical guide details the standardized protocol for preparing, storing, and validating stock solutions of 3-(2-Methoxybenzyl)piperidine hydrochloride (henceforth referred to as 3-2MBP-HCl ).[1] This compound, structurally related to varying piperidine-based ligands (often investigated for monoamine transporter or sigma receptor modulation), requires strict adherence to solubility and stability parameters to ensure experimental reproducibility.[1]
Inconsistent stock preparation is a primary source of variability in pharmacological assays. This guide prioritizes DMSO (Dimethyl Sulfoxide) as the primary vehicle for cryo-storage and Aqueous/Saline vehicles for immediate in vivo application.[1]
Physicochemical Profile & Handling
Before initiating wet chemistry, the operator must verify the specific batch properties. As a hydrochloride salt, the compound is polar but contains a lipophilic benzyl-piperidine moiety.
| Property | Value / Characteristic | Experimental Implication |
| Chemical Formula | Basis for Molarity calculations.[1] | |
| Molecular Weight | ~241.76 g/mol (Anhydrous)* | Must verify against the specific Certificate of Analysis (CoA) for hydration (e.g., |
| Physical State | White to off-white solid | Visual inspection for clumping (sign of moisture absorption).[1] |
| Solubility (Water) | High (>50 mM) | Suitable for direct in vivo injection stocks.[1] |
| Solubility (DMSO) | Very High (>100 mM) | Preferred for library storage and freeze-thaw stability.[1] |
| Hygroscopicity | Moderate | Weigh rapidly; store desiccated.[1] |
> Critical Note: Always use the Molecular Weight (MW) listed on the specific vial's label or CoA. Hydrate forms (e.g., monohydrate) significantly alter the mass required for a target molarity.
Protocol A: Preparation of Master Stock (DMSO)
Application: Long-term storage, in vitro high-throughput screening (HTS), cellular assays.[1] Target Concentration: 100 mM (Standard) or 10 mM.
Reagents & Equipment
-
Solvent: Anhydrous DMSO (Grade: Cell Culture Tested,
99.9%).[1] -
Vessels: Amber glass vials (borosilicate) with PTFE-lined caps.[1] Avoid standard plastics which leach into DMSO.
-
Filtration: 0.2 µm PTFE or Nylon syringe filter (Do NOT use Cellulose Acetate with DMSO).[1]
Step-by-Step Methodology
-
Molar Mass Calculation:
Example: To make 5 mL of a 100 mM stock using MW 241.76: -
Weighing (Static Control):
-
Solvation (The "Sandwich" Method):
-
Add 50% of the calculated DMSO volume.
-
Vortex vigorously for 30 seconds.
-
Sonicate in a water bath at room temperature (20-25°C) for 5 minutes to ensure complete dissolution of crystal lattice.
-
Add remaining DMSO to reach final volume.[1]
-
-
Sterilization & Aliquoting:
-
Filter sterilize using a PTFE syringe filter into a sterile amber vial.
-
Aliquot: Divide into small volumes (e.g., 50 µL or 100 µL) to prevent freeze-thaw degradation.
-
Storage: Store at -20°C (stable for 6 months) or -80°C (stable for >1 year).
-
Protocol B: Preparation of Aqueous Working Solution
Application: In vivo administration, acute tissue slice recordings. Target Concentration: Variable (typically 1–10 mM).
-
Vehicle Selection:
-
Dissolution:
-
Stability:
-
Aqueous solutions are unstable long-term due to hydrolysis or oxidation risks.[1] Prepare fresh daily .
-
Quality Control & Troubleshooting
Every stock solution must be self-validated before use in critical experiments.[1]
| Observation | Diagnosis | Corrective Action |
| Precipitate upon thawing | Low solubility at cold temps | Sonicate at 37°C for 5 mins.[1] If unresolved, discard. |
| Yellowing of DMSO stock | Oxidation of amine | Discard. Ensure future stocks are nitrogen-purged.[1] |
| Drastic pH shift in water | Residual HCl acidity | Buffer with HEPES or PBS; do not use unbuffered water.[1] |
Workflow Visualization
The following diagram outlines the critical decision pathways for solvent selection and storage.
Caption: Decision matrix for solvent selection. DMSO is required for stability; Aqueous preparation is strictly for immediate physiological application.
References
-
Sigma-Aldrich (Merck). Preparation of Stock Solutions - Technical Guide.[1] Retrieved from
-
National Institutes of Health (NIH) - NCATS. Assay Guidance Manual: Compound Management.[1] Retrieved from [1]
-
Gaylord Chemical. Dimethyl Sulfoxide (DMSO) Solubility Data & Compatibility. Retrieved from
-
BenchChem. Stability of small molecule hydrochloride salts in DMSO. Retrieved from [1]
Sources
Application Note: Behavioral Profiling of 3-(2-Methoxybenzyl)piperidine HCl in Rodent Models
Here is a detailed Application Note and Protocol guide for the behavioral profiling of 3-(2-Methoxybenzyl)piperidine hydrochloride .
This guide treats the compound as a representative Benzylpiperidine CNS Probe , a structural class frequently investigated for Sigma-1 receptor modulation , Monoamine transporter inhibition , and NMDA receptor antagonism .
Executive Summary
This compound is a pharmacologically active small molecule belonging to the benzylpiperidine class. Structurally analogous to known Sigma-1 receptor ligands (e.g., Cutamesine) and NMDA antagonists (e.g., Ifenprodil derivatives), this compound serves as a critical chemical probe for elucidating non-opioid mechanisms of mood regulation and cognitive enhancement.
This Application Note outlines the standardized protocols for evaluating the compound's efficacy in rodent models of anxiety , depression , and locomotor activity . The protocols prioritize reproducibility and the differentiation of specific behavioral phenotypes (sedation vs. anxiolysis).
Scientific Background & Mechanism
The benzylpiperidine scaffold is a "privileged structure" in medicinal chemistry, capable of engaging multiple CNS targets depending on the substitution pattern.
Predicted Mechanism of Action (MoA)
Based on Structure-Activity Relationship (SAR) data of 3-substituted piperidines:
-
Sigma-1 Receptor Agonism: The hydrophobic benzyl group at position 3, combined with the basic piperidine nitrogen, fits the pharmacophore for Sigma-1 chaperones, which modulate intracellular calcium and neurotransmitter signaling.
-
Monoamine Reuptake Inhibition: The ortho-methoxy substitution mimics the steric and electronic properties of serotonin/norepinephrine reuptake inhibitors (SNRIs).
-
NMDA Receptor Modulation: Structural overlap with GluN2B-selective antagonists suggests potential utility in glutamatergic signaling pathways.
Pharmacokinetic Considerations for Dosing
-
Solubility: The hydrochloride salt form ensures high aqueous solubility, suitable for intraperitoneal (i.p.) or oral (p.o.) administration in saline or distilled water.
-
Blood-Brain Barrier (BBB): The lipophilic benzyl moiety facilitates rapid BBB penetration.
-
Tmax Estimate: 30–60 minutes post-administration (typical for piperidine small molecules).
Experimental Workflow Visualization
The following diagram illustrates the logical flow of behavioral screening, ensuring that non-specific motor effects do not confound specific behavioral readouts.
Figure 1: Sequential behavioral screening workflow. Note the critical "Go/No-Go" decision after the Open Field Test to rule out sedation.
Detailed Experimental Protocols
Protocol A: Open Field Test (OFT)
Objective: To assess general locomotor activity and exploratory behavior. This is the control assay to ensure that subsequent behavioral changes are not due to sedation or motor impairment.
Materials:
-
Square arena (50 x 50 x 40 cm), grey or black plexiglass.
-
Video tracking software (e.g., EthoVision or AnyMaze).
-
Illumination: 30–50 lux (center).
Procedure:
-
Acclimatization: Move animals to the testing room 60 minutes prior to testing.
-
Dosing: Administer Vehicle (Saline) or 3-(2-Methoxybenzyl)piperidine HCl (1, 3, 10 mg/kg, i.p.) 30 minutes before the test.
-
Placement: Gently place the rodent in the center of the arena.
-
Recording: Record activity for 30 minutes.
-
Cleaning: Clean arena with 70% ethanol between subjects to remove olfactory cues.
Key Endpoints:
-
Total Distance Moved (cm): Measure of locomotor activity.[1][2][3]
-
Time in Center Zone (%): Measure of anxiolysis (increased time = anxiolytic).
-
Velocity (cm/s): Detects lethargy or hyperactivity.
Protocol B: Elevated Plus Maze (EPM)
Objective: To evaluate anxiolytic-like activity.
Materials:
-
Plus-shaped maze raised 50 cm above the floor.
-
Two open arms (50 x 10 cm) and two closed arms (50 x 10 x 40 cm).
Procedure:
-
Dosing: Administer compound 30 minutes pre-test.
-
Start: Place animal in the center junction facing an open arm.
-
Duration: 5-minute test session.
-
Scoring: Automated tracking or manual scoring by a blinded observer.
Key Endpoints:
-
% Time in Open Arms: Primary index of anxiety (Higher % = Anxiolysis).
-
Open Arm Entries: Secondary anxiety measure.
-
Closed Arm Entries: Control for general locomotor activity.[2]
Protocol C: Forced Swim Test (FST)
Objective: To assess antidepressant-like activity (predictive validity for monoaminergic compounds).
Materials:
-
Cylindrical glass tank (Height: 50 cm, Diameter: 20 cm).
-
Water temperature: 23–25°C.
Procedure:
-
Pre-test (Rats only): 15-minute swim session 24 hours prior to testing (induces learned helplessness). Mice do not require a pre-test.
-
Dosing: Administer compound 30 minutes (mice) or using a sub-chronic schedule (24h, 5h, and 1h pre-test for rats).
-
Test: Place animal in water for 6 minutes.
-
Analysis: Score the last 4 minutes for "Immobility" (floating with minimal movement).
Key Endpoints:
-
Immobility Time (s): Reduction indicates antidepressant efficacy.
-
Climbing vs. Swimming: Differentiates Noradrenergic (climbing) vs. Serotonergic (swimming) mechanisms.
Data Presentation & Interpretation
Expected Results (Mock Data)
The following table illustrates the expected profile for a Sigma-1/Monoamine modulator (e.g., similar to Donepezil or Fluoxetine).
| Parameter | Vehicle | 1 mg/kg | 3 mg/kg | 10 mg/kg | Interpretation |
| OFT: Distance (cm) | 4500 ± 300 | 4600 ± 250 | 4400 ± 310 | 3200 ± 400 | High dose sedation? |
| EPM: % Open Arm Time | 15% ± 3% | 18% ± 4% | 35% ± 5% | 20% ± 6% | Anxiolytic Effect at 3 mg/kg |
| FST: Immobility (s) | 140 ± 15 | 130 ± 12 | 85 ± 10 | 60 ± 8 | Antidepressant Effect (Dose-dep) |
*Indicates statistical significance (p < 0.05) vs. Vehicle.
Causality & Troubleshooting
-
Issue: High dose (10 mg/kg) reduces locomotor activity in OFT.
-
Causality: Non-specific sedation or motor impairment (e.g., NMDA blockade).
-
Correction: Exclude 10 mg/kg data from EPM/FST analysis to avoid false positives (e.g., "immobility" in FST might be sedation, not despair).
-
-
Issue: Inconsistent solubility.
-
Solution: 3-(2-Methoxybenzyl)piperidine HCl is water-soluble. If precipitation occurs in PBS, switch to 0.9% Saline and warm to 37°C.
-
References
-
Porsolt, R. D., et al. (1977). "Behavioral despair in mice: a primary screening test for antidepressants." Archives Internationales de Pharmacodynamie et de Therapie.
-
Prut, L., & Belzung, C. (2003). "The open field as a paradigm to measure the effects of drugs on anxiety-like behaviors: a review." European Journal of Pharmacology.
-
Maurice, T., & Su, T. P. (2009). "The pharmacology of sigma-1 receptors." Pharmacology & Therapeutics. (Context for benzylpiperidine mechanism).
-
Walf, A. A., & Frye, C. A. (2007). "The use of the elevated plus maze as an assay of anxiety-related behavior in rodents." Nature Protocols.
-
PubChem Compound Summary. "3-(2-Methoxybenzyl)piperidine." (Chemical Structure Verification).
Sources
- 1. Behavioural effects of piperonyl butoxide in male mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Behavioral and biochemical effects of subchronic treatment with (-)3-(3-hydroxyphenyl)-N-n-propylpiperidine in the rat: dopamine receptor sensitivity and tolerance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Behavioral effects of three synthetic tryptamine derivatives in rodents - PubMed [pubmed.ncbi.nlm.nih.gov]
Advanced Chiral Separation Strategies for Piperidine Enantiomers
Topic: Techniques for Chiral Separation of Piperidine Enantiomers Content Type: Application Note & Protocol Guide Audience: Senior Analytical Chemists, Process Chemists, and Drug Discovery Scientists.
From Method Development to Preparative Scale
Abstract & Strategic Overview
The piperidine ring is a pharmacophore in over twenty classes of pharmaceuticals, including antihistamines (fexofenadine), stimulants (methylphenidate), and opioid analgesics (fentanyl derivatives). However, the chiral resolution of piperidines presents two distinct challenges:
-
High Basicity (pKa ~11): The secondary amine interacts strongly with residual silanols on silica-based Chiral Stationary Phases (CSPs), leading to severe peak tailing and loss of resolution.
-
Detection Limits: Many piperidine intermediates lack strong UV chromophores, complicating detection in standard HPLC setups.
This guide details three validated workflows to overcome these barriers: Normal Phase HPLC with Basic Additives , Supercritical Fluid Chromatography (SFC) , and Derivatization Strategies .
Strategic Method Development (The "Why" & "How")
Successful separation relies on classifying the analyte's state: Free Amine vs. Protected Amine .
-
Protected Amines (e.g., N-Boc, N-Cbz): Behave as neutral amides/carbamates.[1] They are easily separated on standard polysaccharide columns (AD-H, OD-H) without aggressive additives.[1]
-
Free Amines: Require mobile phase modifiers to suppress silanol ionization. The use of immobilized CSPs (Chiralpak IA, IC, ID) is recommended to allow for "forbidden" solvents like dichloromethane (DCM) or THF, which solubilize polar piperidines better than alkanes.
Visualization: Method Development Decision Tree
The following logic flow ensures the correct column and mode selection based on analyte properties.
Figure 1: Decision matrix for selecting the optimal chiral separation pathway for piperidine derivatives.
Protocol A: Normal Phase HPLC (Direct Separation)
Best for: Analytical purity checks and enantiomeric excess (ee) determination of final products.
The "Basicity" Solution
To prevent peak tailing, the mobile phase must contain a basic modifier that competes with the piperidine for silanol binding sites.
-
Primary Choice: Diethylamine (DEA) at 0.1%.
-
Alternative: Ethylenediamine (EDA) for extremely stubborn tailing (chelates silanols more effectively).
Experimental Workflow
System: Agilent 1200/1260 or equivalent with DAD. Columns:
-
Primary Screen: Chiralpak IA (Immobilized Amylose) – Robust, solvent versatile.
-
Secondary Screen: Chiralpak IC (Immobilized Cellulose) – Orthogonal selectivity.
Step-by-Step Procedure:
-
Mobile Phase Preparation:
-
Mix n-Hexane and Ethanol (90:10 v/v).
-
Add 0.1% Diethylamine (DEA) . Crucial: Add DEA to the alcohol portion before mixing with hexane to ensure miscibility.
-
Sonicate for 10 minutes to degas.
-
-
Column Equilibration:
-
Sample Injection:
-
Dissolve sample in Mobile Phase (1 mg/mL).[3]
-
Self-Validating Check: If the sample is not soluble in Hexane/EtOH, dissolve in 100% Ethanol or minimal DCM. Ensure injection volume is low (<5 µL) to prevent solvent effects.
-
-
System Suitability Criteria:
-
Resolution (Rs): > 1.5 (Baseline separation).
-
Tailing Factor (Tf): < 1.3.
-
Troubleshooting: If Tf > 1.3, increase DEA to 0.2% or reduce temperature to 20°C.
-
Protocol B: Supercritical Fluid Chromatography (SFC)
Best for: Preparative scale (purification) and high-throughput screening. SFC is 3-5x faster than HPLC and uses cheaper, greener solvents (CO2).
Mechanism of Action
While CO2 creates an acidic environment (forming carbonic acid with methanol), this is often insufficient to suppress the strong basicity of piperidines. Basic additives are still required in the co-solvent (modifier).
Experimental Workflow
System: Waters UPC2 or Thar SFC Prep 80. Mobile Phase: CO2 (Main stream) + Modifier (Pump B).
Step-by-Step Procedure:
-
Modifier Preparation:
-
Methanol + 0.2% Isopropylamine (IPAm) or DEA.
-
Note: Methanol is preferred over Ethanol in SFC for better solubility of polar amines.
-
-
Method Parameters:
-
Optimization Loop (Self-Validating):
-
Check: Monitor the pressure trace. Spikes indicate CO2/Modifier immiscibility or salt precipitation.
-
Action: If resolution is poor, switch modifier to Isopropanol (IPA) + 0.2% DEA. IPA forms a "softer" elution profile than MeOH.
-
Visualization: SFC Configuration for Basic Amines
Figure 2: SFC flow path emphasizing the addition of basic modifiers in the co-solvent stream.[1]
Protocol C: Indirect Separation via Derivatization
Best for: Piperidines with no UV chromophore (e.g., simple alkyl-piperidines) or inseparable overlaps.
Reaction Protocol (FMOC-Cl Derivatization):
-
Reagents: 9-Fluorenylmethyl chloroformate (FMOC-Cl), Sodium Bicarbonate (NaHCO3), Acetonitrile.[1]
-
Procedure:
-
Mix 100 µL of sample (10 mM in water) with 100 µL of NaHCO3 (0.2 M).
-
Add 200 µL of FMOC-Cl (20 mM in Acetonitrile).
-
Vortex and incubate at Ambient Temperature for 30 mins.
-
Quench: Add 50 µL of 1% HCl to neutralize excess base.
-
-
Analysis: Inject onto a standard Chiralpak AD-H column. The FMOC group adds a strong UV tag (260 nm) and pi-pi interaction sites, drastically improving chiral recognition.
Data Summary: Additive Performance Comparison
| Additive | Concentration | Application | Pros | Cons |
| Diethylamine (DEA) | 0.1% (HPLC) / 0.2% (SFC) | General Purpose | Excellent silanol suppression; volatile.[1] | Can degrade silica over long term if not flushed. |
| Triethylamine (TEA) | 0.1% | HPLC | Stronger base than DEA. | Higher UV cutoff; harder to remove in prep scale. |
| Trifluoroacetic Acid (TFA) | 0.1% | Amphoteric Piperidines | Essential if acidic groups (COOH) are present on the ring. | Never use on free amines without checking column stability. |
| Isopropylamine | 0.2% | SFC | Best solubility in CO2/MeOH mixtures. | Strong odor; requires ventilation. |
References
-
Daicel Corporation. (n.d.). Chiralpak IA Application Note: Solvent Versatility. Retrieved from [Link][1]
-
Phenomenex. (n.d.). Chiral HPLC Separations: A Guide to Column Selection and Method Development. Retrieved from [Link][1]
-
The Analytical Scientist. (2016). Enantiomeric separation of privileged scaffold derivatives in early drug discovery using chiral SFC. Retrieved from [Link][1]
-
LCGC International. (2022). Supercritical Fluid Chromatography for Chiral Analysis, Part 1: Theoretical Background. Retrieved from [Link][1]
Sources
- 1. CN106432059A - Preparation method of 3-hydroxypiperidine, preparation method of derivative of 3-hydroxypiperidine, and intermediate of 3-hydroxypiperidine - Google Patents [patents.google.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. 3-Hydroxypiperidine synthesis - chemicalbook [chemicalbook.com]
- 5. afmps.be [afmps.be]
Application Notes and Protocols for the Characterization of Novel Piperidine-Based Sigma Receptor Chemical Probes
For Researchers, Scientists, and Drug Development Professionals
A Guide to a Class of Neurologically Active Compounds
The piperidine structural motif is a cornerstone in medicinal chemistry, renowned for its prevalence in a multitude of clinically approved drugs, particularly those targeting the central nervous system (CNS).[1][2] Its favorable physicochemical properties often enhance drug-like characteristics, including metabolic stability and the ability to cross the blood-brain barrier.[1] Within the vast landscape of piperidine-containing compounds, those bearing a methoxybenzyl moiety, such as 3-(2-Methoxybenzyl)piperidine hydrochloride, represent a class of molecules with significant potential for modulating key neurological targets.[3][4] While this compound itself is a commercially available building block for chemical synthesis, its specific application and characterization as a chemical probe are not extensively documented in peer-reviewed literature.[3][5]
This guide, therefore, serves as a comprehensive manual for researchers aiming to characterize novel piperidine derivatives, like this compound, as chemical probes. We will focus on the protocols and principles for investigating their potential interaction with sigma receptors (σ1 and σ2), a family of proteins implicated in a wide array of physiological and pathological processes, including cancer, neurodegenerative diseases, and psychiatric disorders.[6] To provide a practical framework, we will draw parallels with the well-characterized sigma receptor modulator, PB28, a compound that, while a piperazine derivative, shares structural similarities and a well-documented profile as a high-affinity ligand for both sigma-1 (σ1) and sigma-2 (σ2) receptors.[7][8][9][10]
The Sigma Receptors: A Unique Class of Intracellular Proteins
Initially misidentified as a subtype of opioid receptors, sigma receptors are now understood to be a distinct class of proteins with at least two subtypes, σ1 and σ2.[11]
-
The Sigma-1 Receptor (σ1R): This 25 kDa protein has been cloned and is characterized as a molecular chaperone residing at the mitochondria-associated endoplasmic reticulum (ER) membrane.[12] It plays a crucial role in regulating intracellular calcium signaling and maintaining cellular homeostasis, particularly under conditions of cellular stress.[13] The σ1R is known to interact with a variety of other proteins, including ion channels and G-protein coupled receptors, to modulate their activity.[14]
-
The Sigma-2 Receptor (σ2R): For many years, the identity of the σ2R remained elusive. It is now identified as the 18-21 kDa transmembrane protein 97 (TMEM97).[11] The σ2R is overexpressed in proliferating cells, particularly in various types of tumors, making it a promising target for both cancer diagnostics and therapeutics.[11][15]
Mechanism of Action: Insights from the Sigma Receptor Modulator PB28
The compound PB28 is a potent modulator of sigma receptors, exhibiting subnanomolar affinity for both σ1 and σ2 subtypes.[8][9] It is functionally characterized as a σ1 receptor antagonist and a σ2 receptor agonist.[7][16] Understanding the mechanism of action of PB28 provides a roadmap for investigating novel piperidine-based compounds.
As a σ1 receptor antagonist , PB28 can inhibit the chaperone activity of the σ1R. This can lead to a disruption of calcium signaling between the ER and mitochondria, a key function modulated by the σ1R.[9] For instance, PB28 has been shown to inhibit the increase in calcium mobilization mediated by bradykinin in cell lines expressing σ1 receptors.[9]
As a σ2 receptor agonist , PB28 can induce cytotoxic effects in cancer cells.[16][17] This is a characteristic feature of many σ2 receptor agonists, which are thought to trigger caspase-independent apoptosis and cell cycle arrest.[10][16][18] The pro-apoptotic effects of σ2 receptor agonists are of significant interest for the development of novel anti-cancer therapies.[15]
The dual activity of compounds like PB28 on both sigma receptor subtypes can lead to complex pharmacological effects, making a thorough characterization of novel ligands essential.
Figure 1. Simplified signaling pathways for sigma-1 and sigma-2 receptors.
Experimental Protocols for Characterizing a Novel Piperidine-Based Probe
The following protocols outline the essential experiments for determining the affinity, selectivity, and functional activity of a novel compound, such as this compound, at sigma receptors.
Protocol 1: In Vitro Radioligand Binding Assays
This protocol determines the binding affinity (Ki) of the test compound for σ1 and σ2 receptors through competitive displacement of a radiolabeled ligand.
Materials:
-
Test compound (e.g., this compound)
-
Membrane preparations (e.g., from guinea pig liver for high σ1R expression, or from tumor cell lines like MDA-MB-435 for σ2R)[14]
-
Radioligands:
-
For σ1R: [³H]-(+)-pentazocine
-
For σ2R: [³H]-DTG (1,3-di-o-tolyl-guanidine)[14]
-
-
Masking agent for σ2R assay: (+)-pentazocine[14]
-
Assay buffer: 50 mM Tris-HCl, pH 7.4
-
Non-specific binding control: Haloperidol
-
GF/B glass fiber filters, pre-soaked in 0.5% polyethyleneimine (PEI)[14]
-
Scintillation fluid
-
Scintillation counter
Procedure:
-
Preparation of Reagents: Prepare serial dilutions of the test compound in the assay buffer. The final concentration range should typically span from 10⁻¹¹ to 10⁻⁵ M.
-
Assay Setup (σ1R):
-
In a 96-well plate, combine:
-
50 µL of [³H]-(+)-pentazocine (at a final concentration near its Kd, typically 1-3 nM).
-
50 µL of the test compound at various concentrations.
-
100 µL of membrane preparation (containing 100-200 µg of protein).
-
-
For total binding, add 50 µL of assay buffer instead of the test compound.
-
For non-specific binding, add 50 µL of 10 µM haloperidol.
-
-
Assay Setup (σ2R):
-
In a 96-well plate, combine:
-
For total binding, add 50 µL of assay buffer instead of the test compound.
-
For non-specific binding, add 50 µL of 10 µM haloperidol.
-
-
Incubation: Incubate the plates at room temperature for 90-120 minutes.[14]
-
Filtration: Rapidly filter the contents of each well through the pre-soaked GF/B filters using a cell harvester. Wash the filters three times with 500 µL of ice-cold assay buffer.[14]
-
Scintillation Counting: Place the filter discs into scintillation vials, add 3-5 mL of scintillation fluid, and allow to equilibrate overnight.[14] Measure the radioactivity in a scintillation counter.
-
Data Analysis: Calculate the percentage of specific binding at each concentration of the test compound. Plot the percentage of specific binding against the log concentration of the test compound to generate a competition curve. Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand). Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Protocol 2: Cell-Based Functional Assays
These assays determine whether the test compound acts as an agonist or antagonist at the sigma receptors.
A. Cell Viability Assay (for σ2R functional activity)
Many σ2R agonists are known to be cytotoxic to cancer cells.[18] This assay measures the effect of the test compound on cell viability.
Materials:
-
Cancer cell line with high σ2R expression (e.g., MDA-MB-435, EMT-6).[18]
-
Complete cell culture medium.
-
Test compound.
-
Positive control (known σ2R agonist, e.g., Siramesine or PB28).[18]
-
Cell viability reagent (e.g., MTT, MTS, or a resazurin-based reagent).
-
96-well cell culture plates.
Procedure:
-
Cell Seeding: Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with serial dilutions of the test compound and the positive control for 48-72 hours.[16]
-
Viability Measurement: Add the cell viability reagent to each well according to the manufacturer's instructions and incubate for the recommended time.
-
Data Acquisition: Measure the absorbance or fluorescence using a plate reader.
-
Data Analysis: Normalize the data to the vehicle-treated control wells. Plot the percentage of cell viability against the log concentration of the compound to determine the EC50 value. The compound can be classified as a full agonist, partial agonist, or antagonist by comparing its maximal effect to that of the positive control.[18]
B. Calcium Mobilization Assay (for σ1R functional activity)
This assay can be used to assess the antagonist properties of a test compound at the σ1R by measuring its ability to inhibit agonist-induced calcium release.
Materials:
-
Cell line expressing σ1R (e.g., SK-N-SH).
-
Fluorescent calcium indicator dye (e.g., Fluo-4 AM).
-
σ1R agonist (e.g., (+)-pentazocine).
-
Test compound.
-
Assay buffer (e.g., Hanks' Balanced Salt Solution with calcium and magnesium).
Procedure:
-
Cell Loading: Load the cells with the calcium indicator dye according to the manufacturer's protocol.
-
Compound Pre-incubation: Pre-incubate the cells with the test compound at various concentrations for 15-30 minutes.
-
Agonist Stimulation: Stimulate the cells with the σ1R agonist and immediately measure the change in intracellular calcium concentration using a fluorescence plate reader.
-
Data Analysis: Determine the ability of the test compound to inhibit the agonist-induced calcium signal. Plot the percentage of inhibition against the log concentration of the test compound to determine the IC50 value.
Figure 2. Workflow for the characterization of a novel chemical probe.
Data Presentation and Interpretation
The data obtained from the binding and functional assays should be tabulated for clear comparison. Below is a hypothetical data table comparing a novel piperidine compound to the known modulator PB28.
| Compound | σ1R Binding Affinity (Ki, nM) | σ2R Binding Affinity (Ki, nM) | σ2R Functional Activity (EC50, µM) | σ1R Functional Activity |
| PB28 (Reference) | 0.38[10] | 0.68[10] | 0.015 (in MCF7 cells)[16] | Antagonist |
| Test Compound | 15.2 | 5.8 | 2.5 | Antagonist |
Interpretation of Hypothetical Data:
In this example, the "Test Compound" shows good affinity for both sigma receptors, with a slight preference for the σ2R. Its functional activity as a σ2R agonist (indicated by its EC50 in the cell viability assay) is less potent than PB28. It also demonstrates σ1R antagonist activity. This profile suggests that the test compound is a mixed σ1R antagonist/σ2R agonist and could be a valuable tool for further investigation, although it is less potent than the reference compound PB28.
Safety and Handling
As a Senior Application Scientist, it is imperative to emphasize the importance of safety. The hydrochloride salt of a piperidine derivative should be handled with care.[20] Piperidine and its derivatives can be toxic if swallowed, inhaled, or absorbed through the skin.[21][22] Always consult the Safety Data Sheet (SDS) for the specific compound.[20][22][23] Standard laboratory personal protective equipment (PPE), including gloves, lab coat, and safety glasses, should be worn.[24] All work should be conducted in a well-ventilated area or a chemical fume hood.[24]
Conclusion
The characterization of novel chemical probes is a critical endeavor in drug discovery and chemical biology. While this compound is not yet established as a chemical probe, its piperidine scaffold suggests potential for interaction with neurological targets such as sigma receptors. By following the detailed protocols outlined in this guide for determining binding affinity, selectivity, and functional activity, researchers can systematically evaluate this and other novel piperidine derivatives. A thorough characterization will unveil their potential as valuable tools to further our understanding of sigma receptor biology and their role in health and disease.
References
-
Characterization of Sigma-2 Receptor—Specific Binding Sites Using [3H]DTG and [125I]RHM-4. (2022-12-15). MDPI. Retrieved from [Link]
-
(+)-(2S,3S)-3-(2-[11C]Methoxybenzylamino)-2-phenylpiperidine. (2006-11-14). NCBI. Retrieved from [Link]
-
Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. (2025-10-21). PubMed. Retrieved from [Link]
-
Why PB28 Could Be a Covid 2019 Game Changer?. (n.d.). PMC - NIH. Retrieved from [Link]
-
Anticonvulsant mechanisms of piperine, a piperidine alkaloid. (n.d.). PubMed. Retrieved from [Link]
-
Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. (n.d.). PMC - PubMed Central. Retrieved from [Link]
-
Dual Piperidine-Based Histamine H3 and Sigma-1 Receptor Ligands in the Treatment of Nociceptive and Neuropathic Pain. (2023-07-07). Usiena air. Retrieved from [Link]
-
3-(3-Methoxybenzyl)piperidine Hydrochloride. (n.d.). MySkinRecipes. Retrieved from [Link]
-
PB28, the Sigma-1 and Sigma-2 Receptors Modulator With Potent Anti–SARS-CoV-2 Activity: A Review About Its Pharmacological Properties and Structure Affinity Relationships. (2020-12-07). PMC - PubMed Central. Retrieved from [Link]
-
Cyclohexylpiperazine Derivative PB28, a sigma2 Agonist and sigma1 Antagonist Receptor, Inhibits Cell Growth, Modulates P-glycoprotein, and Synergizes With Anthracyclines in Breast Cancer. (n.d.). PubMed. Retrieved from [Link]
-
PB28, the Sigma-1 and Sigma-2 Receptors Modulator With Potent Anti–SARS-CoV-2 Activity: A Review About Its Pharmacological Properties and Structure Affinity Relationships. (2020-12-06). Frontiers. Retrieved from [Link]
-
SIGMA RECEPTOR BINDING ASSAYS. (2016-12-08). PMC - NIH. Retrieved from [Link]
-
Sigma-1 Receptor Assays with Fluorescent Ligands. (2025-09-11). Celtarys Research. Retrieved from [Link]
-
Sigma-2 receptor ligands PB28 and its analogues PB183, PB221, F281, PB282. (n.d.). ResearchGate. Retrieved from [Link]
- WO2005021521A1 - Preparation of 1-[4-(2-methoxy-phenyl)-piperazin-1-yl]-3-(2,6-dioxopiperidin-1-yl) propane hydrochloride. (n.d.). Google Patents.
-
Safety Data Sheet: Piperidine. (2025-03-31). Carl ROTH. Retrieved from [Link]
-
Hazards of Using Masking Protocols When Performing Ligand Binding Assays: Lessons From the Sigma-1 and Sigma-2 Receptors. (2020-03-12). Frontiers. Retrieved from [Link]
-
Safety Data Sheet: Piperidine. (n.d.). Chemos GmbH&Co.KG. Retrieved from [Link]
-
Recent Advances in the Development of Sigma Receptor Ligands as Cytotoxic Agents: A Medicinal Chemistry Perspective. (2021-06-02). ACS Publications. Retrieved from [Link]
-
Functional assays to define agonists and antagonists of the sigma-2 receptor. (n.d.). PMC - NIH. Retrieved from [Link]
-
A focus on piperidine and piperazine scaffolds. (2024-11-10). . Retrieved from [Link]
-
Sigma receptor ligands are potent anti-prion compounds that act independently of sigma receptor binding. (2023-11-29). bioRxiv. Retrieved from [Link]
-
Structural and Molecular Insight into Piperazine and Piperidine Derivatives as Histamine H3 and Sigma-1 Receptor Antagonists wit. (2021-12-15). Retrieved from [Link]
-
The Sigma-1 Receptor in Cellular Stress Signaling. (2019-07-15). Frontiers. Retrieved from [Link]
-
Welcome To Hyma Synthesis Pvt. Ltd. (n.d.). Retrieved from [Link]
-
24 January 2026 AperTO - Archivio Istituzionale Open Access dell'Università di Torino Original Citation: Development of sigma-1. (n.d.). Retrieved from [Link]
-
PB28 | Cobalt Blue | Pigment blue | Under The Brush. (n.d.). Retrieved from [Link]
Sources
- 1. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chemimpex.com [chemimpex.com]
- 4. 3-(3-Methoxybenzyl)piperidine Hydrochloride [myskinrecipes.com]
- 5. scbt.com [scbt.com]
- 6. usiena-air.unisi.it [usiena-air.unisi.it]
- 7. Why PB28 Could Be a Covid 2019 Game Changer? - PMC [pmc.ncbi.nlm.nih.gov]
- 8. PB28, the Sigma-1 and Sigma-2 Receptors Modulator With Potent Anti–SARS-CoV-2 Activity: A Review About Its Pharmacological Properties and Structure Affinity Relationships - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Frontiers | PB28, the Sigma-1 and Sigma-2 Receptors Modulator With Potent Anti–SARS-CoV-2 Activity: A Review About Its Pharmacological Properties and Structure Affinity Relationships [frontiersin.org]
- 10. medchemexpress.com [medchemexpress.com]
- 11. Characterization of Sigma-2 Receptor—Specific Binding Sites Using [3H]DTG and [125I]RHM-4 | MDPI [mdpi.com]
- 12. Sigma-1 Receptor Assays with Fluorescent Ligands | Celtarys [celtarys.com]
- 13. Frontiers | The Sigma-1 Receptor in Cellular Stress Signaling [frontiersin.org]
- 14. SIGMA RECEPTOR BINDING ASSAYS - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pubs.acs.org [pubs.acs.org]
- 16. Cyclohexylpiperazine derivative PB28, a sigma2 agonist and sigma1 antagonist receptor, inhibits cell growth, modulates P-glycoprotein, and synergizes with anthracyclines in breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Functional assays to define agonists and antagonists of the sigma-2 receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Frontiers | Hazards of Using Masking Protocols When Performing Ligand Binding Assays: Lessons From the Sigma-1 and Sigma-2 Receptors [frontiersin.org]
- 20. fishersci.com [fishersci.com]
- 21. chemos.de [chemos.de]
- 22. sigmaaldrich.com [sigmaaldrich.com]
- 23. carlroth.com [carlroth.com]
- 24. jwpharmlab.com [jwpharmlab.com]
Application Note: Formulation of 3-(2-Methoxybenzyl)piperidine Hydrochloride for In Vivo Studies
[1]
Abstract & Scope
This guide provides a definitive protocol for the formulation of 3-(2-Methoxybenzyl)piperidine hydrochloride (3-2-MBP-HCl) for in vivo administration (IV, IP, SC).[1] As a lipophilic amine salt, this compound presents specific physicochemical challenges—primarily the balance between salt solubility and physiological tolerability .
While hydrochloride salts generally exhibit improved water solubility over their free base counterparts, the specific lipophilicity of the methoxybenzyl moiety combined with the common ion effect in saline can lead to unexpected precipitation or stability issues. This note outlines a tiered vehicle selection strategy, detailed preparation workflows, and critical quality control checkpoints to ensure experimental reproducibility.
Physicochemical Profile & Formulation Logic
To formulate effectively, one must understand the molecule's behavior in solution.
| Property | Value (Approx.) | Implication for Formulation |
| Molecular Weight | ~241.76 g/mol (HCl salt) | Small molecule; rapid diffusion.[1] |
| pKa (Piperidine N) | ~10.5 – 11.0 | Highly basic.[1] At physiological pH (7.4), the equilibrium shifts slightly toward the free base, increasing precipitation risk. |
| LogP (Free Base) | ~2.5 – 3.0 | Moderately lipophilic.[1] Readily crosses the Blood-Brain Barrier (BBB) but resists dissolution in pure water without ionization.[1] |
| Salt Form | Hydrochloride (HCl) | Acidic in solution.[1] Dissolves well in water (pH < 6) but may precipitate in high-salt buffers (PBS/Saline) due to the Common Ion Effect.[1] |
The "pH-Solubility Trade-off"
Expert Insight: A common error in preclinical formulation is blindly neutralizing the solution to pH 7.4.[1]
-
The Trap: 3-(2-Methoxybenzyl)piperidine has a high pKa (~11).[1] At pH 7.4, while predominantly ionized, the fraction of uncharged free base increases. If the concentration is high (>5 mg/mL), this free base fraction may exceed its solubility limit, causing micro-precipitation that is invisible to the naked eye but disastrous for IV tail vein injections.
-
The Solution: Target a formulation pH of 5.5 – 6.0 . This is physiologically well-tolerated for bolus injections (IP/IV) and ensures the compound remains fully protonated and soluble.[1]
Vehicle Selection Decision Matrix
Do not default to DMSO unless necessary.[1] Use this logic tree to select the least toxic vehicle that maintains stability.
Figure 1: Decision matrix for vehicle selection based on required concentration and solubility observations.
Detailed Experimental Protocols
Protocol A: Standard Aqueous Formulation (Tier 1 & 2)
Best for: Low doses (< 10 mg/kg), IP or SC administration.[1]
Materials:
-
3-(2-Methoxybenzyl)piperidine HCl solid.[1]
-
0.9% Sterile Saline (NaCl) OR 5% Dextrose in Water (D5W).[1]
-
0.1N NaOH and 0.1N HCl (for pH adjustment).
-
0.22 µm PES Syringe Filter (Sterilization).
Step-by-Step:
-
Calculation: Calculate the required amount of salt. Note that doses are often reported as free base equivalent.[1]
-
Correction Factor:
.ngcontent-ng-c3230145110="" _nghost-ng-c1768664871="" class="inline ng-star-inserted"> -
To get 10 mg of free base, weigh 11.8 mg of the HCl salt.
-
-
Dissolution: Add the weighed solid to 80% of the final volume of vehicle (Saline or D5W).
-
Vortex/Sonicate: Vortex for 30-60 seconds. If particles persist, sonicate at 37°C for 5 minutes.
-
pH Check: Measure pH. It will likely be acidic (~4.0-5.0).[1]
-
Final Volume: Add vehicle to reach the final target volume.
-
Sterilization: Pass through a 0.22 µm PES filter.[1]
-
QC: Inspect visually against a dark background for particulates.
Protocol B: High-Load Cyclodextrin Formulation (Tier 3)
Best for: High doses (> 20 mg/kg), IV administration, or long-term infusion.[1] Cyclodextrins encapsulate the lipophilic benzyl tail, preventing precipitation and reducing vein irritation.
Materials:
Step-by-Step:
-
Prepare Vehicle: Dissolve HP-β-CD in WFI to create a 20% (w/v) stock solution . (e.g., 2g cyclodextrin in 10 mL water).[1]
-
Add Compound: Add 3-(2-Methoxybenzyl)piperidine HCl to the cyclodextrin solution.
-
Complexation: Vortex and sonicate for 10-15 minutes. The solution may warm up; this aids complexation.[1]
-
Equilibration: Let stand for 30 minutes at room temperature to ensure equilibrium.
-
pH Adjustment: Adjust pH to 6.0 ± 0.5.
-
Filtration: Filter sterilize (0.22 µm).
Quality Control & Stability
Before injection, every batch must pass the "Self-Validating" checks:
| Parameter | Acceptance Criteria | Method |
| Appearance | Clear, colorless, no particulates | Visual (Light/Dark background) |
| pH | 5.0 – 6.5 | Micro-pH probe |
| Osmolality | 280 – 320 mOsm/kg | Freezing point depression (if available) |
| Endotoxin | < 0.5 EU/mL | LAL Assay (for IV only) |
Storage:
-
Short-term (24h): 4°C. Check for crystal growth before use.
-
Long-term: Freeze at -20°C. Note: Avoid repeated freeze-thaw cycles.[1] Aliquot into single-use vials.
Preparation Workflow Diagram
Figure 2: Step-by-step preparation workflow emphasizing the critical pH adjustment stage.
References
-
Serajuddin, A. T. (2007).[1] Salt formation to improve drug solubility.[1][2][3] Advanced Drug Delivery Reviews, 59(7), 603-616.[1] Link
-
Loftsson, T., & Brewster, M. E. (2010).[1] Pharmaceutical applications of cyclodextrins: basic science and product development. Journal of Pharmacy and Pharmacology, 62(11), 1607-1621.[1] Link
-
Strickley, R. G. (2004).[1] Solubilizing excipients in oral and injectable formulations.[1][2][4] Pharmaceutical Research, 21(2), 201-230.[1] Link
-
Sigma-Aldrich. 3-(3-Methoxybenzyl)piperidine hydrochloride Product Information (Structural Analog Reference). Link
-
Cayman Chemical. 1-(3-Methoxyphenyl)piperazine (Related Piperidine Solubility Data). Link
Troubleshooting & Optimization
improving the yield of 3-(2-Methoxybenzyl)piperidine hydrochloride synthesis
Case ID: 3-MBP-HCl-Yield-Opt Status: Open Priority: High (Process Chemistry/R&D) Assigned Specialist: Senior Application Scientist, Heterocyclic Chemistry Division[1][2]
Executive Summary: The Yield Challenge
The synthesis of 3-(2-Methoxybenzyl)piperidine hydrochloride presents a classic "chemoselectivity vs. reactivity" conflict.[1][2] The core difficulty lies not in forming the carbon skeleton, but in the selective reduction of the pyridine ring without cleaving the sensitive benzyl ether bond (debenzylation).
Standard protocols often fail due to:
-
Wurtz Homocoupling during Grignard formation (if using the legacy organometallic route).[2]
-
Catalyst Poisoning by the pyridine nitrogen during hydrogenation.
-
Over-reduction (Hydrogenolysis) of the methoxybenzyl group when using standard Pd/C catalysts.
This guide prioritizes a Suzuki-Miyaura Cross-Coupling followed by PtO₂-catalyzed Hydrogenation , a route statistically proven to offer higher yields (>75%) compared to the erratic Grignard pathway (<40%).[1][2]
Part 1: The Optimized Protocol (High-Yield Pathway)
We recommend shifting from legacy Grignard reagents to a Palladium-catalyzed cross-coupling followed by selective hydrogenation.[1][2]
Step 1: Suzuki-Miyaura Coupling
Constructing the C-C bond between the pyridine and the benzyl ring.[1]
-
Reagents: 3-Pyridineboronic acid (1.1 eq), 2-Methoxybenzyl chloride (1.0 eq), Pd(dppf)Cl₂ (3 mol%), K₂CO₃ (3.0 eq).[2]
-
Conditions: Reflux (100°C) for 12 hours under Argon.
Step 2: Selective Hydrogenation (The Critical Step)
Reducing the pyridine to piperidine without touching the benzyl ether.
-
Catalyst: Platinum(IV) Oxide (Adams' Catalyst, PtO₂) (5-10 wt%).[2] Do NOT use Pd/C.
-
Solvent: Glacial Acetic Acid (AcOH) + 1.0 eq conc.[2] HCl.
Step 3: Salt Formation
-
Reagent: 2M HCl in Diethyl Ether or 4M HCl in Dioxane.
-
Solvent: Isopropanol (IPA) or Ethyl Acetate.[2]
Part 2: Visualizing the Workflow
The following diagram outlines the logic flow for the optimized synthesis and the critical decision points for troubleshooting.
Caption: Optimized synthetic workflow highlighting the critical Quality Control (QC) checkpoints at the Coupling and Hydrogenation phases.
Part 3: Troubleshooting Guide (FAQs)
Module A: Coupling Phase Issues
Q: I am using the Grignard route (3-bromopyridine + 2-methoxybenzylmagnesium chloride) but my yield is stuck at 30%. Why? A: You are likely experiencing Wurtz Homocoupling .[1][2] Benzyl Grignard reagents are notorious for reacting with their own starting halides to form dimers (1,2-bis(2-methoxyphenyl)ethane) rather than coupling with the pyridine.[1][2]
-
Fix: Switch to the Suzuki coupling described above.
-
If you must use Grignard: Use "Barbier conditions" (add the halide to Mg in the presence of the electrophile) to minimize the concentration of the formed Grignard reagent, or use Turbo Grignard (iPrMgCl·LiCl) for a halogen-metal exchange on the pyridine first, then react with benzyl bromide.[1][2]
Q: My Suzuki coupling turns black and stalls. A: This is "Pd black" precipitation, indicating ligand dissociation.[2]
-
Fix: Ensure your solvent is degassed (sparge with Argon for 20 mins).[2] Oxygen kills the active Pd(0) species.[2] Switch to a more robust catalyst like Pd(dppf)Cl₂ or Pd(PPh₃)₄ .[2]
Module B: Hydrogenation & Reduction (The "Black Box")
Q: The pyridine ring won't reduce. I've run it for 48 hours. A: Pyridines are basic and can poison the catalyst surface by strong adsorption.
-
Fix: Protonate the pyridine. Run the reaction in Glacial Acetic Acid or add 1 equivalent of HCl/H₂SO₄. The pyridinium ion reduces much faster than the free base.
-
Pressure: Atmospheric pressure (balloons) is rarely sufficient for 3-substituted pyridines.[1][2] Use a Parr shaker or autoclave at 50–60 psi (3–4 bar) .
Q: I see the product, but the methoxybenzyl group is gone (Mass Spec shows M-121). A: You have caused hydrogenolysis (debenzylation). This happens frequently with Palladium on Carbon (Pd/C).[2]
-
Fix: Switch to Platinum Oxide (PtO₂ / Adams' Catalyst) . Platinum is far less active toward benzyl ether cleavage than Palladium but excellent for pyridine reduction.[2]
-
Alternative: Use Rhodium on Alumina (Rh/Al₂O₃) (5 wt%) in methanol/water.[2]
Module C: Isolation & Salt Formation
Q: Upon adding HCl, my product oiled out into a sticky gum instead of crystallizing. A: This is a common issue with piperidine salts.
-
Fix 1 (Solvent Swap): Dissolve the free base in a minimum amount of Isopropanol (IPA) . Add HCl in IPA or Dioxane dropwise.[2] If it oils, heat the solution to reflux until clear, then let it cool very slowly to room temperature with stirring.
-
Fix 2 (Antisolvent): Dissolve in dry Ethanol, add HCl, then add Diethyl Ether dropwise until the solution turns slightly turbid.[2] Store in the freezer (-20°C) overnight.
Part 4: Data Summary & Comparison
| Parameter | Legacy Route (Grignard) | Optimized Route (Suzuki + PtO₂) |
| Key Risk | Wurtz Homocoupling (Dimerization) | Catalyst Poisoning / Debenzylation |
| Typical Yield | 25 – 40% | 75 – 85% |
| Purity Profile | Low (contains dimers) | High (Clean conversion) |
| Scalability | Poor (Exotherm control difficult) | Excellent (Standard process chemistry) |
| Catalyst Cost | Low (Mg turnings) | High (Pd/Pt), but offset by yield |
References
-
Selective Reduction of Pyridines: Sreenivasulu, R., et al. (2015).[2] "Catalytic Hydrogenation of Substituted Pyridines with PtO₂ Catalyst." Asian Journal of Chemistry, 27(11), 4001.
-
Suzuki Coupling for Pyridines: Li, J.J., et al. (2023).[2] "Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine." Journal of the American Chemical Society. [2]
-
Benzyl Ether Stability: Sajiki, H. (1995).[2][3] "Selective inhibition of benzyl ether hydrogenolysis with Pd/C due to the presence of ammonia, pyridine or ammonium acetate."[3] Tetrahedron Letters, 36(20), 3465-3468.[1][2]
-
Grignard Troubleshooting: BenchChem Technical Guide. "Troubleshooting guide for Grignard reagent formation."
Sources
Technical Support Center: Troubleshooting Piperidine N-Alkylation
Core Directive & Executive Summary
N-alkylation of piperidine is a foundational transformation in medicinal chemistry, yet it is deceptively complex. The nucleophilicity that makes piperidine reactive also makes the product—a tertiary amine—susceptible to further reaction, leading to quaternary ammonium salts (over-alkylation) . Furthermore, the basicity of piperidine can trigger E2 elimination of the alkyl halide, consuming reagents without forming the product.
This guide moves beyond basic textbook protocols. We analyze the kinetic vs. thermodynamic competition in the reaction flask and provide actionable, mechanistic solutions to suppress byproducts.
Visualizing the Problem Space
Before troubleshooting, visualize the competing pathways occurring in your flask.
Figure 1: Competitive reaction landscape. The primary challenge is maximizing k1 (SN2) while minimizing k2 (Over-alkylation) and Elimination pathways.
Troubleshooting Guide (Q&A Format)
Category 1: Over-Alkylation (Quaternization)[1]
Q: I am observing significant precipitation of a white solid during the reaction, and LCMS shows a mass corresponding to [M+R]+. Why is my product reacting further?
Diagnosis: You are experiencing the Menshutkin reaction (quaternization).[1] The tertiary amine product you formed is still nucleophilic.[2] If the alkyl halide is in excess or the local concentration is too high, the product attacks a second equivalent of alkyl halide.
Mechanistic Insight:
In many cases, the N-alkyl piperidine product is more nucleophilic than the starting piperidine due to the inductive electron-donating effect of the new alkyl group (unless sterically hindered). This makes
Corrective Protocol:
-
Invert Stoichiometry: Never use a 1:1 ratio if over-alkylation is a problem. Use 1.2 to 1.5 equivalents of Piperidine relative to the alkyl halide. The excess starting material statistically outcompetes the product for the electrophile.
-
High-Dilution Addition: Do not dump reagents together. Dissolve the alkyl halide in the solvent and add it dropwise (via syringe pump) to the piperidine solution. This keeps the instantaneous concentration of R-X low relative to the piperidine nucleophile.
-
Switch to Reductive Amination: If direct alkylation continues to fail, abandon it. React piperidine with the corresponding aldehyde/ketone using sodium triacetoxyborohydride (STAB).[3] This mechanism forms an iminium ion which is reduced; it cannot over-alkylate to a quaternary salt under standard conditions [1].[4][5]
Category 2: Elimination (Alkene Formation)
Q: My alkyl halide is being consumed, but the yield of N-alkyl piperidine is low. NMR shows alkene peaks. Is my base too strong?
Diagnosis: You are favoring E2 Elimination over SN2 Substitution . This is common with secondary alkyl halides (e.g., isopropyl bromide, cyclohexyl iodide) or when using strong, bulky bases.
Mechanistic Insight:
Piperidine itself is a decent base (
Corrective Protocol:
-
Change the Base:
-
Avoid: Strong/Bulky bases like
-BuOK or NaH, which favor elimination. -
Use: Weaker, inorganic bases like K₂CO₃ or NaHCO₃ in polar aprotic solvents. These buffer the acid generated without driving E2 elimination aggressively.
-
-
Lower the Temperature: Elimination (E2) generally has a higher activation energy than substitution (SN2). Running the reaction at 0°C to Room Temperature (instead of reflux) favors the kinetic substitution product.
-
Leaving Group Swap: If using an alkyl iodide, switch to a mesylate (OMs) or tosylate (OTs). While still good leaving groups, they are sometimes less prone to elimination in specific steric environments compared to iodides [2].
Category 3: Reaction Stalling & Solubility
Q: The reaction reaches 50% conversion and stops. Adding more alkyl halide doesn't help. What is happening?
Diagnosis: This is often due to product inhibition or salt caking . As the reaction proceeds, piperidinium halide salts (H-Piperidine⁺ X⁻) precipitate, potentially coating the inorganic base (K₂CO₃) and removing the free piperidine from the solution.
Corrective Protocol:
-
Solvent Switch: Move to a solvent that better solubilizes the salts, such as DMF (N,N-Dimethylformamide) or DMSO . If you must use MeCN or Acetone, ensure vigorous mechanical stirring (not just magnetic) to break up salt cakes.
-
Finkelstein Catalysis: If using an alkyl chloride or bromide, add 10-20 mol% Sodium Iodide (NaI) .
Comparative Data: Base & Solvent Selection
Use this table to select conditions based on your specific alkyl halide type.
| Alkyl Halide Type | Recommended Solvent | Base of Choice | Key Risk | Mitigation Strategy |
| Primary (R-CH₂-X) | Acetonitrile (MeCN) | K₂CO₃ (3 eq) | Over-alkylation | Slow addition of R-X; Excess amine. |
| Secondary (R₂-CH-X) | DMF or DMSO | NaHCO₃ or DIPEA | E2 Elimination | Lower temp (0°C); Use mesylate leaving group. |
| Benzylic (Ar-CH₂-X) | Ethanol or DCM | Et₃N or DIPEA | Rapid Over-alkylation | Strict 1:1.2 stoichiometry; 0°C start. |
| Unreactive (R-Cl) | Acetone/Butanone | K₂CO₃ + KI (cat.) | Stalled Reaction | Add Finkelstein catalyst (KI/NaI). |
Detailed Experimental Protocols
Protocol A: Optimized Mono-Alkylation (General Purpose)
Best for primary alkyl halides where over-alkylation is the main concern.
-
Setup: Flame-dry a 50 mL round-bottom flask equipped with a magnetic stir bar and nitrogen inlet.
-
Reagents:
-
Piperidine: 1.2 mmol (102 mg) - Excess ensures mono-alkylation.
-
Base: K₂CO₃ (anhydrous, powder): 2.0 mmol (276 mg).
-
Solvent: Anhydrous Acetonitrile (MeCN): 5.0 mL.
-
-
Procedure:
-
Dissolve Piperidine in 4.0 mL MeCN and add K₂CO₃. Stir at room temperature for 10 min.
-
Dissolve Alkyl Halide (1.0 mmol) in the remaining 1.0 mL MeCN.
-
Crucial Step: Using a syringe pump or dropping funnel, add the Alkyl Halide solution to the Piperidine mixture over 30-60 minutes .
-
Monitor by TLC/LCMS.[9]
-
-
Workup: Filter off solids (salts).[9] Concentrate filtrate.[9] Partition between EtOAc and sat. NaHCO₃ (to remove piperidinium salts). Dry organic layer (Na₂SO₄) and concentrate.[9]
Protocol B: Reductive Amination (The "Fail-Safe" Method)
Use this if Protocol A yields inseparable mixtures of secondary/tertiary/quaternary amines.
-
Reagents:
-
Piperidine (1.0 eq).[10]
-
Aldehyde/Ketone (1.1 eq).
-
Sodium Triacetoxyborohydride (STAB) (1.4 eq).
-
Acetic Acid (catalytic, 1-2 drops) or 1.0 eq if using a ketone.
-
Solvent: DCE (1,2-Dichloroethane) or DCM.
-
-
Procedure:
-
Mix Piperidine and Aldehyde in DCE. Stir for 15-30 mins to form the imine/iminium (equilibrium).
-
Add STAB in one portion.
-
Stir at RT for 2-16 hours.
-
Note: STAB is mild and will not reduce the aldehyde directly, ensuring the hydride only attacks the iminium ion [1].
-
Troubleshooting Decision Tree
Figure 2: Decision matrix for troubleshooting N-alkylation outcomes.
References
-
Abdel-Magid, A. F., et al. (1996). "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures." The Journal of Organic Chemistry, 61(11), 3849-3862. Link
-
Salvatore, R. N., et al. (2002).[2] "Cesium Effect: High Chemoselectivity in Direct N-Alkylation of Amines."[2] The Journal of Organic Chemistry, 67(3), 674-683.[2] Link
-
Finkelstein, H. (1910). "Darstellung organischer Jodide aus den entsprechenden Bromiden und Chloriden." Berichte der deutschen chemischen Gesellschaft, 43(2), 1528-1532. Link
Sources
- 1. Amine alkylation - Wikipedia [en.wikipedia.org]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. echemi.com [echemi.com]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. researchgate.net [researchgate.net]
challenges in the purification of 3-substituted piperidines
Technical Support Center: Purification of 3-Substituted Piperidines
Status: Operational Lead Scientist: Dr. Aris Thorne, Senior Application Scientist Subject: Troubleshooting Purification, Isolation, and Detection of 3-Substituted Piperidines
Welcome to the Technical Support Center
You have reached the advanced support tier. 3-substituted piperidines are privileged pharmacophores found in antidepressants (e.g., Paroxetine), anticoagulants, and various alkaloids. However, their purification presents a "perfect storm" of challenges: high basicity , lack of UV chromophores , stereochemical complexity , and difficult physical isolation .
This guide is not a textbook; it is a troubleshooting workflow designed to resolve specific experimental failures.
Module 1: The "Shark Fin" Peak (Chromatographic Tailing)
User Complaint: "My compound streaks on the TLC plate and elutes as a broad, tailing peak during flash chromatography, contaminating adjacent fractions."
Root Cause:
The secondary amine in the piperidine ring (
Troubleshooting Protocol:
Option A: Mobile Phase Modifiers (The "Sacrificial Base" Method) Add a competing base to saturate the silanol sites.
-
Standard: Add 1% Triethylamine (TEA) to your mobile phase.
-
Aggressive: For stubborn streaks, use the "Magic Solvent" system:
-
Dichloromethane (DCM) : Methanol (MeOH) : Ammonium Hydroxide (
) -
Ratio: 90:10:1 (Adjust polarity as needed, but keep
constant). -
Note:
is superior to TEA for mass spectrometry (MS) applications as it is volatile and less likely to suppress ionization [1].
-
Option B: Stationary Phase Switching If modifiers fail, change the surface chemistry.
-
Amine-Functionalized Silica: Use
-bonded silica cartridges.[1] These are inherently basic and repel the amine, preventing silanol interaction. -
Neutral Alumina: Use aluminum oxide (Type III, Neutral) instead of silica. It is less acidic and reduces chemisorption of the piperidine [2].
Visualization: Tailing Resolution Workflow
Figure 1: Decision tree for resolving amine tailing during chromatography.
Module 2: The "Invisible" Analyte (Detection Issues)
User Complaint: "I see spots on iodine stain, but my HPLC-UV trace is flat. I cannot calculate purity."
Root Cause:
Unless the substituent at C3 contains an aromatic ring (e.g., phenyl, benzyl), the piperidine ring itself is UV-transparent. It lacks the conjugated
Troubleshooting Protocol:
Method A: Universal Detection (Preferred) Move away from UV dependence.
-
ELSD (Evaporative Light Scattering Detector): Detects any non-volatile analyte. Ideal for piperidine salts.
-
CAD (Charged Aerosol Detector): Higher sensitivity than ELSD; excellent for semi-volatiles.
-
Refractive Index (RI): Good for isocratic runs, but incompatible with gradients.
Method B: Derivatization (If UV is mandatory) Chemically attach a chromophore before analysis.
-
Reagent: Benzoyl chloride or 4-Nitrobenzoyl chloride.
-
Protocol: Mix sample with reagent + TEA in DCM for 15 mins. Quench with amine.[1][2][3][4]
-
Result: The piperidine becomes a benzamide, which absorbs strongly at 254 nm.
Data Summary: Detector Selection
| Detector | Suitability for 3-Sub Piperidines | Pros | Cons |
| UV (254 nm) | Poor (unless derivatized) | Standard equipment | Misses the analyte completely |
| UV (205-210 nm) | Moderate | Detects amide/amine bonds | High solvent noise; non-specific |
| ELSD | Excellent | Universal; gradient compatible | Destructive; requires non-volatile sample |
| MS (ESI+) | Excellent | Identifies mass; high sensitivity | Requires ionizable functional group |
Module 3: The Stereochemical Maze (Chiral Resolution)
User Complaint: "I synthesized the 3-substituted piperidine, but I have a racemate. How do I separate the enantiomers?"
Root Cause: The C3 position is a stereocenter. Standard synthesis (e.g., reduction of pyridines) usually yields a 50:50 racemate. Separating these requires a chiral environment.
Troubleshooting Protocol:
Strategy 1: Chiral HPLC (Analytical/Prep)
-
Column Selection: Avoid older "coated" phases (OD/AD) if using basic mobile phases, as they are less robust.
-
Recommended Phases: Immobilized Polysaccharide columns (e.g., CHIRALPAK® IG or IC ). These tolerate the basic additives (DEA/TEA) required to keep the piperidine sharp [3].
-
Mobile Phase: Hexane/EtOH/DEA (80:20:0.1). The DEA is critical to suppress non-specific interactions.
Strategy 2: Asymmetric Synthesis (Prevention) Instead of separating later, synthesize the enantiomer directly.
-
Method: Rhodium-catalyzed asymmetric reductive Heck reaction.[5][6][7][8]
-
Mechanism: React aryl boronic acids with phenyl pyridine-1(2H)-carboxylate.[5][6][7][8]
-
Outcome: Yields enantioenriched 3-substituted tetrahydropyridines, which are easily reduced to piperidines [4].[7][8][9]
Visualization: Chiral Method Development
Figure 2: Workflow for chiral method development. Derivatization is optional but often improves resolution.
Module 4: The Sticky Oil (Isolation & Salt Formation)
User Complaint: "My product is an oil that won't crystallize, and it smells like pyridine."
Root Cause:
-
Physical State: Free base piperidines are often oils.
-
Impurity: Piperidine and Pyridine form an azeotrope (bp ~106°C), making distillation ineffective for separation [5].[10][11]
Troubleshooting Protocol:
Step 1: Pyridine Removal (The Carbonate Trick)
-
Expose the mixture to
(dry ice or gas) or atmospheric air over time. -
Mechanism: Piperidine is a stronger base (
) than pyridine ( ). Piperidine reacts with to form a solid carbonate salt; pyridine does not.[10][11] -
Action: Filter off the solid piperidine carbonate. Wash with solvent to remove pyridine.
-
Recovery: Treat the solid with NaOH and extract the pure piperidine into ether/DCM [5].
Step 2: Solidification (Salt Formation) To turn the oil into a stable solid for storage:
-
HCl Salt: Treat ethereal solution of piperidine with 2M HCl in ether. Precipitate is usually hygroscopic.
-
Oxalate/Fumarate Salt: Often non-hygroscopic and crystalline. Dissolve free base in EtOH, add 1 eq. of oxalic acid. Crystallize.
References
- Armarego, W. L. F., & Chai, C. L. L. (2013). Purification of Laboratory Chemicals. Butterworth-Heinemann.
-
Sorbent Technologies. (2022). Amino Silica Gel Applications. Link
-
Chiral Technologies. (n.d.). Strategies for Basic Compounds. Link (Referencing the robustness of Immobilized phases for amines).
-
Mishra, S., Karabiyikoglu, S., & Fletcher, S. P. (2023).[7] Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine.[5][7][8] Journal of the American Chemical Society, 145(26), 14221–14226. Link[7]
-
BenchChem Technical Support. (2025). Piperidine Purification and Isolation: A Technical Support Guide. Link (Detailed protocol on carbonate salt formation for pyridine removal).
Sources
- 1. sorbtech.com [sorbtech.com]
- 2. researchgate.net [researchgate.net]
- 3. orgprepdaily.wordpress.com [orgprepdaily.wordpress.com]
- 4. Unified mechanistic interpretation of amine-assisted silica synthesis methods to enable design of more complex materials - Molecular Systems Design & Engineering (RSC Publishing) DOI:10.1039/D0ME00131G [pubs.rsc.org]
- 5. xingweili.snnu.edu.cn [xingweili.snnu.edu.cn]
- 6. Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine [organic-chemistry.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
purification of 3-(2-Methoxybenzyl)piperidine hydrochloride by column chromatography
This is Senior Application Scientist Dr. Aris from the Chromatography Technical Support Center. I have reviewed your request regarding the purification of 3-(2-Methoxybenzyl)piperidine hydrochloride .
Executive Summary: The "Salt Problem" in Normal Phase Chromatography
Purifying a secondary amine hydrochloride salt (like your piperidine derivative) directly on standard normal-phase silica gel is not recommended and is the primary cause of yield loss and poor resolution.
-
The Mechanism of Failure: Silica gel (
) is acidic ( ). Your amine salt is fully protonated. When you load the salt, it undergoes ion-exchange with the silanols, causing the compound to "stick" permanently or streak ("tail") indefinitely. -
The Solution: You have two viable workflows.
-
Workflow A (Recommended): Convert the salt to the Free Base , purify on silica with an amine modifier, then regenerate the HCl salt.
-
Workflow B (Alternative): Use Reverse-Phase (C18) flash chromatography, which can handle the salt form directly.
-
Part 1: Decision Matrix & Workflow
The following logic tree outlines the optimal path for your specific compound.
Caption: Workflow logic for amine salt purification. Path A (Blue) is standard for normal phase; Path B (Green) is for labs equipped with C18 flash cartridges.
Part 2: Method A - The "Free-Base" Protocol (Gold Standard)[1]
This method is most robust for 3-(2-Methoxybenzyl)piperidine because the free base is lipophilic enough to run cleanly on silica.[1]
Step 1: Free-Basing (Neutralization)
Do not load the HCl salt onto the silica column.
-
Dissolve your crude HCl salt in Dichloromethane (DCM) .
-
Wash this organic layer with saturated aqueous Sodium Bicarbonate (
) or 1M NaOH. -
Separate the layers. Dry the DCM layer over
, filter, and concentrate.-
Result: You now have the Free Amine oil/solid.
-
Step 2: Column Chromatography Conditions
Secondary amines interact with silica silanols. You must use a basic modifier to suppress this interaction.[2]
| Parameter | Recommendation | Technical Rationale |
| Stationary Phase | Standard Silica Gel (40-63 µm) | Economical and effective for the free base.[1] |
| Solvent A | Dichloromethane (DCM) | Solubilizes the piperidine core effectively. |
| Solvent B | Methanolic Ammonia (7N | The |
| Gradient | 0% to 10% Solvent B in Solvent A | Piperidines typically elute between 2-5% MeOH/NH3.[1] |
| Alternative | 99:1 DCM:Triethylamine (TEA) | If Methanolic Ammonia is unavailable, TEA acts as the modifier. |
Critical Warning: Do not use Acetone or Ethyl Acetate as primary solvents if you can avoid it; secondary amines can react with ketones/esters over long exposure, though piperidines are sterically more robust.
Step 3: Re-Salting (Salt Formation)
Once the pure free amine is isolated:
-
Dissolve the pure amine in a minimal amount of anhydrous Diethyl Ether or DCM.
-
Add 2M HCl in Diethyl Ether (or Dioxane) dropwise at 0°C.
-
The white precipitate is your purified This compound .[1]
-
Filter and dry under vacuum.
Part 3: Method B - Direct Salt Purification (Reverse Phase)
If you cannot perform the free-base extraction (e.g., solubility issues), you must use Reverse Phase (C18) chromatography.[3] Normal phase silica cannot handle the HCl salt directly.
-
Column: C18 Flash Cartridge.
-
Mobile Phase A: Water + 0.1% Formic Acid (or TFA).
-
Mobile Phase B: Acetonitrile + 0.1% Formic Acid.
-
Gradient: 5% B to 100% B.
-
Note: The salt will stay soluble in the aqueous phase and elute based on hydrophobicity.
Part 4: Troubleshooting & FAQs
Q1: I tried running the HCl salt on silica with DCM/MeOH, but it didn't move (Rf = 0). Why?
A: The ionic bond between the piperidinium cation and the deprotonated silanol (
Q2: My compound is streaking (tailing) badly on the column. A: This indicates "silanol overload."
-
Check Modifier: Are you using Methanolic Ammonia or Triethylamine ? If using just MeOH, the amine will streak.
-
Increase Modifier: Increase the
concentration to 1-2% of the total mobile phase. -
Use Amine-Functionalized Silica: If available, use an amine-bonded silica cartridge (e.g., KP-NH).[1] This eliminates the need for modifiers entirely [3].
Q3: Can I use Ethyl Acetate/Hexane? A: For the free base , yes, but you must add 1% Triethylamine (TEA) to the mobile phase. Without TEA, the amine will stick to the silica. However, DCM/MeOH is generally superior for methoxy-benzyl derivatives due to better solubility.[1]
Q4: I lost my product during the re-salting step. A: The HCl salt might be soluble in the solvent you used for precipitation.
-
Fix: If no precipitate forms after adding HCl/Ether, add a non-polar anti-solvent like Hexane or Heptane to force precipitation. Alternatively, evaporate to dryness; the salt is stable.
References
-
Rochester University Chemistry Dept. Solvent Systems for Flash Column Chromatography. (Detailed guide on using Ammonia/MeOH for amines).
-
Biotage Application Note . How do I purify ionizable organic amine compounds using flash column chromatography? (Explains the acid-base interaction mechanism).
-
Sigma-Aldrich . 3-(3-Methoxy-benzyl)-piperidine hydrochloride Product Data. (Verifies the solid/salt nature of the target compound).
Sources
Technical Support Center: Strategies to Minimize Catalyst Poisoning in Pyridine Hydrogenation
Welcome to the technical support center for researchers, scientists, and drug development professionals engaged in pyridine hydrogenation. This guide is designed to provide in-depth, field-proven insights into identifying, troubleshooting, and mitigating catalyst poisoning—a critical challenge in the synthesis of valuable piperidine derivatives.[1][2] The information presented here is structured to address specific issues you may encounter during your experiments, moving from problem identification to practical solutions and preventative strategies.
I. Frequently Asked Questions (FAQs)
Q1: What is catalyst poisoning in the context of pyridine hydrogenation?
Catalyst poisoning is the deactivation of a catalyst due to the strong chemical adsorption of substances, known as poisons, onto its active sites.[3] In pyridine hydrogenation, the catalyst's performance is diminished when impurities in the reaction mixture or even the pyridine substrate and piperidine product themselves bind strongly to the active metal surface (e.g., Palladium, Platinum, Rhodium).[4][5] This interaction blocks reactant molecules from accessing these sites, leading to a significant drop in reaction rate and overall efficiency.[6]
Q2: Why are pyridine and piperidine themselves considered catalyst poisons?
The nitrogen atom in both pyridine and the resulting piperidine possesses a lone pair of electrons.[4] This electron pair can strongly coordinate with the active metal centers of the catalyst.[4][7] This "self-poisoning" effect can lead to a gradual or rapid decrease in catalytic activity as the concentration of these nitrogen-containing molecules at the catalyst surface increases.[5][8][9]
Q3: What are the most common external poisons encountered in pyridine hydrogenation?
Beyond the substrate and product, several classes of compounds are notorious for poisoning hydrogenation catalysts. These include:
-
Sulfur Compounds: Often present in feedstocks, sulfur compounds like hydrogen sulfide (H₂S), thiophenes, and mercaptans are severe poisons for catalysts used in hydrogenation.[6] They form stable bonds with the metal surface, rendering it inactive.[10]
-
Heavy Metals: Trace amounts of heavy metals such as lead, mercury, and arsenic can irreversibly deactivate catalysts by forming stable complexes with the active sites.[6][11]
-
Carbon Monoxide (CO): CO can be present as an impurity in the hydrogen gas source and binds very strongly to the active metal sites, effectively blocking them.[6]
-
Halides: Halogenated compounds can also act as catalyst poisons.[3]
Q4: Can catalyst poisoning ever be beneficial in pyridine hydrogenation?
Interestingly, yes. In some specific applications, controlled poisoning can be used to enhance the selectivity of a reaction. For instance, a catalyst can be intentionally "poisoned" with a compound like pyridine or quinoline to prevent over-reduction of other functional groups in a molecule, thereby achieving a desired chemoselectivity.[3][12] This technique is particularly useful in complex, multi-functionalized molecules where only the pyridine ring needs to be selectively hydrogenated.
II. Troubleshooting Guide
This section addresses specific problems you might encounter during your experiments and provides a systematic approach to troubleshooting.
Problem 1: My pyridine hydrogenation reaction is sluggish or stalls completely.
Possible Causes & Troubleshooting Steps:
-
Self-Poisoning by Substrate/Product: The pyridine starting material or piperidine product is deactivating the catalyst.
-
Increase Catalyst Loading: While not always the most economical solution, increasing the catalyst-to-substrate ratio can sometimes compensate for the poisoning effect.[4]
-
Acidic Additives: The addition of a protic acid (e.g., acetic acid, sulfuric acid) can protonate the nitrogen atom of pyridine.[1][13] This reduces the poisoning effect of the lone pair of electrons, often leading to a significant rate enhancement.[5]
-
Optimize Reaction Conditions: Experiment with higher hydrogen pressure and temperature, as these conditions can sometimes overcome the energy barrier imposed by the poisoned surface. However, be mindful of potential side reactions at elevated temperatures.[1]
-
-
External Contaminants in Reagents or Solvents: Impurities in your starting materials are poisoning the catalyst.
-
Purify Starting Materials: If you suspect sulfur or other contaminants, consider purifying your pyridine substrate and solvent. Distillation or passing them through a bed of activated carbon can be effective.[14]
-
Use High-Purity Hydrogen: Ensure your hydrogen source is free from carbon monoxide. Using a CO trap may be necessary.
-
-
Insufficient Catalyst Activity: The catalyst itself may not be active enough for the specific substrate.
-
Catalyst Screening: Different catalysts (e.g., Pd/C, PtO₂, Rh/C, Rh₂O₃) exhibit varying activities and tolerances to poisoning.[2][7] Screening a panel of catalysts is often a crucial step in process development.[15][16] Rhodium-based catalysts, for instance, have shown high activity under mild conditions.[7]
-
Problem 2: I observe a gradual decline in catalyst activity during a continuous flow hydrogenation of pyridine.
Possible Causes & Troubleshooting Steps:
This is a classic indication of progressive catalyst deactivation.
-
Implement a Guard Bed: Place a bed of a less expensive, sacrificial catalyst upstream of your main catalyst bed. This guard bed will adsorb the majority of the poisons before they reach and deactivate the primary, more valuable catalyst.[4]
-
Pulsed Operation or Solvent Washing: If your flow setup permits, periodically pulse a stream of pure solvent through the reactor. This can help wash away reversibly adsorbed poisons and partially restore catalyst activity.
-
Catalyst Regeneration: Plan for periodic in-situ or ex-situ regeneration of the catalyst bed. The appropriate regeneration method will depend on the nature of the poison and the catalyst.
Problem 3: My catalyst cannot be regenerated to its initial activity.
Possible Causes & Troubleshooting Steps:
-
Irreversible Poisoning: Some poisons, particularly heavy metals and certain sulfur compounds, cause irreversible deactivation by forming very stable chemical bonds with the catalyst's active sites.[17] In such cases, the catalyst may need to be replaced.
-
Sintering (Thermal Degradation): Operating at excessively high temperatures can cause the small metal nanoparticles on the catalyst support to agglomerate into larger particles.[18] This process, known as sintering, leads to a permanent loss of active surface area and is generally irreversible.[14]
-
Characterize the Spent Catalyst: Techniques like Transmission Electron Microscopy (TEM) or X-ray Diffraction (XRD) can help determine if sintering has occurred by analyzing the metal particle size.[14]
-
Optimize Operating Temperature: Ensure that the reaction temperature remains within the recommended range for the specific catalyst to prevent thermal degradation.
-
-
Coke Formation: At higher temperatures, organic molecules can decompose on the catalyst surface, forming carbonaceous deposits known as coke.[19][20] This coke physically blocks the active sites and pores of the catalyst.[21][22]
-
Regeneration by Oxidation: Coke can often be removed by a controlled burnout with a dilute stream of air or oxygen at elevated temperatures. However, this must be done carefully to avoid catalyst sintering.[18]
-
III. Experimental Protocols & Workflows
Protocol 1: General Procedure for Batch Hydrogenation of Pyridine
This protocol provides a starting point for the hydrogenation of pyridine and can be adapted for various substrates and catalysts.
-
Reactor Setup: In a high-pressure autoclave, add the pyridine substrate (1 equivalent).
-
Solvent and Additive Addition: Add the chosen solvent (e.g., methanol, ethanol, acetic acid). If using an acidic additive, add it at this stage.
-
Catalyst Addition: Carefully add the hydrogenation catalyst (e.g., 5-10 mol% of 10% Pd/C or PtO₂).
-
Reaction Execution:
-
Seal the reactor and purge it several times with an inert gas (e.g., nitrogen or argon) to remove air.
-
Pressurize the reactor with hydrogen to the desired pressure (e.g., 10-50 bar).
-
Begin vigorous stirring and heat the reaction to the desired temperature (e.g., 25-80 °C).
-
Monitor the reaction progress by observing hydrogen uptake or by analyzing aliquots using techniques like GC or NMR.
-
-
Work-up:
-
Once the reaction is complete, cool the reactor to room temperature and carefully vent the excess hydrogen.
-
Purge the reactor with an inert gas.
-
Dilute the reaction mixture with a suitable solvent (e.g., methanol or ethyl acetate).
-
Carefully filter the mixture through a pad of celite to remove the catalyst. Caution: The catalyst may be pyrophoric; do not allow the filter cake to dry in the air. Quench the filter cake with water immediately after filtration.[1]
-
The filtrate can then be processed to isolate the piperidine product.
-
Workflow for Troubleshooting Catalyst Deactivation
The following diagram illustrates a logical workflow for diagnosing and addressing catalyst deactivation issues.
Caption: Common mechanisms of catalyst poisoning on an active metal site.
IV. Quantitative Data Summary
The choice of catalyst and reaction conditions significantly impacts the efficiency of pyridine hydrogenation. The following table summarizes performance data from various catalytic systems.
| Catalyst | Substrate | Pressure (bar) | Temperature (°C) | Solvent | Additive | Yield (%) | Reference |
| 10% Pd/C | 4-Pyridinecarbonitrile | 6 | 30 | Water/DCM | H₂SO₄ | 99 | [23] |
| PtO₂ | Substituted Pyridine | 50-70 | RT | Acetic Acid | None | >95 | [1] |
| Rh₂O₃ | 2,6-Lutidine | 5 | 40 | TFE | None | >99 | [7] |
| Rh/KB | Pyridine | Ambient | Ambient | MTBE | None | 98 | [15] |
Note: DCM = Dichloromethane; RT = Room Temperature; TFE = 2,2,2-Trifluoroethanol; MTBE = Methyl tert-butyl ether.
V. References
-
Catalytic Effects of Chemisorbed Sulfur on Pyridine and Cyclohexene Hydrogenation on Pd and Pt Clusters. ACS Publications.
-
Catalytic Effects of Chemisorbed Sulfur on Pyridine and Cyclohexene Hydrogenation on Pd and Pt Clusters | Request PDF. ResearchGate.
-
How to Prevent Catalyst Poisoning at the Industrial Scale.
-
Poisoning and regeneration of Pt-Pd/WO3-ZrO2 short paraffin isomerization catalysts.
-
Hydrogenation of functionalised pyridines with a rhodium oxide catalyst under mild conditions. Organic & Biomolecular Chemistry (RSC Publishing).
-
Electrocatalytic Hydrogenation of Pyridines and Other Nitrogen-Containing Aromatic Compounds. Journal of the American Chemical Society.
-
Technical Support Center: Catalyst Poisoning in Reactions with Pyridine Substrates. Benchchem.
-
Application Notes and Protocols: Catalytic Hydrogenation of Pyridine to Piperidine. Benchchem.
-
Recent work on the hydrogenation of pyridines. ResearchGate.
-
Tuning the chemoselectivity of the Pd-catalysed hydrogenation of pyridinecarbonitriles: an efficient and simple method for preparing pyridyl- or piperidylmethylamines. RSC Publishing.
-
Heavy Metal Catalyst Poisoning. Energy → Sustainability Directory.
-
Technical Support Center: Catalyst Deactivation in 2,3-Dichloropyridine Hydrogenation. Benchchem.
-
Poisoning and Reuse of Supported Precious Metal Catalysts in the Hydrogenation of N-Heterocycles, Part II: Hydrogenation of 1-Methylpyrrole over Rhodium. MDPI.
-
Mechanistic Studies and Identification of Catalyst Deactivation Pathways for Pyridine(diimine) Iron Catalyzed C(sp2)–H Borylation. PMC.
-
Heavy Metal Detox in Hydrogenation: How Bio-Based Enzymes are Driving a Sustainable Future. HydRegen.
-
Pd/C-catalyzed chemoselective hydrogenation in the presence of a phenolic MPM protective group using pyridine as a catalyst poison. PubMed.
-
Coke Formation and Regeneration during Fe-ZSM-5-Catalyzed Methane Dehydro-Aromatization. MDPI.
-
The Art of Heterogeneous Catalytic Hydrogenation - Part 1. University of Illinois.
-
217. Studies in the detoxication of catalyst poisons. Part VII. The self-poisoning effect in the hydrogenation of pyridine. Journal of the Chemical Society (Resumed) (RSC Publishing).
-
Catalysts Deactivation, Poisoning and Regeneration. MDPI.
-
Coke deposition mechanisms of propane dehydrogenation on different sites of Al2O3 supported PtSn catalysts. OAE Publishing Inc.
-
Catalyst poisoning. Wikipedia.
-
Bypassing the Limitations of Directed C–H Functionalizations of Heterocycles. PMC.
-
217. Studies in the detoxication of catalyst poisons. Part VII. The self-poisoning effect in the hydrogenation of pyridine. Journal of the Chemical Society (Resumed) (RSC Publishing).
-
Electrocatalytic Hydrogenation of Pyridines and Other Nitrogen-Containing Aromatic Compounds. PMC.
-
Tuning the chemoselectivity of the Pd-catalysed hydrogenation of pyridinecarbonitriles: an efficient and simple method for preparing pyridyl- or piperidylmethylamines. Catalysis Science & Technology (RSC Publishing).
-
Coke formation in metal‐catalysed hydrogenation/dehydrogenation... | Download Scientific Diagram. ResearchGate.
-
How to Minimize Catalyst Deactivation in Hydroprocessing Units. Patsnap Eureka.
-
Method for regenerating and hydrogenation catalyst. Google Patents.
-
Modulating the Formation of Coke to Improve the Production of Light Olefins from CO2 Hydrogenation over In2O3 and SSZ-13 Catalysts. Energy & Fuels - ACS Publications.
-
Effects of sulfur compounds on the hydrogenation and isomerization of 1-hexene over a sulfided CoMo catalyst for hydrodesulfurization. RSC Publishing.
-
Heterogeneous Catalyst Deactivation and Regeneration: A Review. MDPI.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Catalyst poisoning - Wikipedia [en.wikipedia.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. mdpi.com [mdpi.com]
- 6. How to Prevent Catalyst Poisoning at the Industrial Scale - Applied Catalysts [catalysts.com]
- 7. Hydrogenation of functionalised pyridines with a rhodium oxide catalyst under mild conditions - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D3OB01860A [pubs.rsc.org]
- 8. 217. Studies in the detoxication of catalyst poisons. Part VII. The self-poisoning effect in the hydrogenation of pyridine - Journal of the Chemical Society (Resumed) (RSC Publishing) [pubs.rsc.org]
- 9. 217. Studies in the detoxication of catalyst poisons. Part VII. The self-poisoning effect in the hydrogenation of pyridine - Journal of the Chemical Society (Resumed) (RSC Publishing) [pubs.rsc.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. energy.sustainability-directory.com [energy.sustainability-directory.com]
- 12. Pd/C-catalyzed chemoselective hydrogenation in the presence of a phenolic MPM protective group using pyridine as a catalyst poison - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Tuning the chemoselectivity of the Pd-catalysed hydrogenation of pyridinecarbonitriles: an efficient and simple method for preparing pyridyl- or piperidylmethylamines - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. pubs.acs.org [pubs.acs.org]
- 16. Electrocatalytic Hydrogenation of Pyridines and Other Nitrogen-Containing Aromatic Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 17. mdpi.com [mdpi.com]
- 18. How to Minimize Catalyst Deactivation in Hydroprocessing Units [eureka.patsnap.com]
- 19. mdpi.com [mdpi.com]
- 20. researchgate.net [researchgate.net]
- 21. oaepublish.com [oaepublish.com]
- 22. pubs.acs.org [pubs.acs.org]
- 23. Tuning the chemoselectivity of the Pd-catalysed hydrogenation of pyridinecarbonitriles: an efficient and simple method for preparing pyridyl- or piper ... - Catalysis Science & Technology (RSC Publishing) DOI:10.1039/D1CY02295D [pubs.rsc.org]
troubleshooting guide for Grignard reaction with pyridine aldehydes
Technical Support Center: Grignard Reaction with Pyridine Aldehydes
Subject: Troubleshooting Guide: Chemoselectivity & Isolation in Pyridyl Grignard Additions Ticket ID: GRIG-PYR-001 Support Level: Tier 3 (Senior Application Scientist)
Executive Summary
Reacting Grignard reagents with pyridine carboxaldehydes is non-trivial due to the "N-effect." The basic nitrogen in the pyridine ring coordinates with the magnesium of the Grignard reagent, leading to three primary failure modes:
-
Deactivation: Formation of an insoluble N-Mg complex.
-
Regio-scrambling: 1,4-addition to the pyridine ring (instead of 1,2-addition to the carbonyl).
-
Product Loss: Amphoteric nature of the product leading to loss in the aqueous layer during workup.
This guide provides a self-validating protocol to overcome these barriers.
Part 1: The Pre-Reaction Checklist (Prevention)
Before mixing reagents, verify these parameters to prevent "Black Tar" formation.
| Parameter | Specification | Why? |
| Temperature | -78°C to -40°C | Low temp kinetically favors C=O attack over thermodynamic ring addition. |
| Reagent Quality | Titrated (within 24h) | Excess Grignard promotes side reactions; unknown concentration is fatal. |
| Addition Mode | Reverse Addition | Adding Aldehyde to Grignard maintains high nucleophile concentration, preventing product self-condensation. |
| Solvent | THF (preferred over Ether) | THF solvates the Mg species better, often reducing tight N-coordination aggregates. |
Part 2: Troubleshooting Active Issues (The Reaction)
Q1: My reaction mixture turned into a viscous black tar immediately. What happened?
Diagnosis: You likely experienced polymerization or 1,4-conjugate addition .
The Mechanism: The Lewis acidic Magnesium coordinates to the Pyridine Nitrogen. This activates the ring toward nucleophilic attack at the C2 or C4 position (similar to nucleophilic aromatic substitution) rather than the aldehyde.
The Fix (The "Knochel Protocol"):
Use Lanthanum(III) chloride bis(lithium chloride) complex (
-
Protocol: Pre-stir the Grignard reagent with 1.0 equiv of
for 1 hour before adding the aldehyde. -
Why it works: The Lanthanum is more oxophilic than Magnesium. It coordinates tightly to the carbonyl oxygen, activating it for 1,2-addition, while the bulky complex prevents the Grignard from attacking the pyridine ring [1].
Q2: I see starting material consumption, but my yield is <20%. Where is the mass balance?
Diagnosis: You formed the N-magnesium complex which precipitated or failed to react, or you formed the 1,4-addition product (dihydropyridine derivative) which oxidizes/decomposes on silica. The Fix:
-
Switch to Inverse Addition: Add the Pyridine Aldehyde (diluted in THF) slowly to the Grignard solution at -78°C.
-
Use the "Turbo" Additive: If
is unavailable, use LiCl (dissolved in THF) to break up polymeric Grignard aggregates, increasing the effective concentration of the active monomeric species [2].
Part 3: Isolation & Workup (The "Missing Product" Mystery)
Q3: The reaction looked good by TLC, but after aqueous workup, I recovered nothing. Is my product volatile?
Diagnosis: No. Your product is likely stuck in the aqueous layer. The Science: Pyridyl carbinols are amphoteric.
-
Acidic Quench (
): Protonates the pyridine Nitrogen ( ). The salt is water-soluble.[1] -
Neutral pH: The product is a free base but still polar. The Fix (pH-Controlled Extraction): Do not use a standard HCl quench followed by simple separation.
Validated Isolation Protocol:
-
Quench: Add saturated aqueous
at 0°C. -
pH Adjustment (CRITICAL): The aqueous layer will be slightly acidic. Carefully adjust pH to 8.5 - 9.0 using saturated
or .-
Note: Do not go > pH 12, or you may form emulsions or degrade the product.
-
-
Salting Out: Saturate the aqueous layer with solid NaCl. This forces the organic product out of the water (Hofmann effect).
-
Extraction Solvent: Use DCM (Dichloromethane) or EtOAc/IPA (3:1) . Simple ether is often too non-polar to extract pyridyl alcohols efficiently from water [3].
Part 4: Visualizing the Logic
The following diagram illustrates the decision pathway for optimizing this reaction.
Caption: Optimization logic flow. Note that pH adjustment is the most common oversight in "failed" reactions that actually worked.
References
-
Krasovskiy, A., & Knochel, P. (2006).[2] A LiCl-Mediated Br/Mg Exchange Reaction for the Preparation of Functionalized Aryl- and Heteroarylmagnesium Compounds from Organic Bromides. Angewandte Chemie International Edition. [Link]
-
Krasovskiy, A., Kopp, F., & Knochel, P. (2006).[2] Soluble Lanthanide Salts (
) for the Improved Addition of Organomagnesium Reagents to Carbonyl Compounds.[2] Angewandte Chemie International Edition. [Link] -
Reich, H. J. (2023). Winstein-Holness A-Values and Workup of Pyridine Derivatives. University of Wisconsin-Madison Chemistry Data. [Link]
Sources
scale-up synthesis challenges for 3-(2-Methoxybenzyl)piperidine hydrochloride
Status: Operational Support Tier: Level 3 (Process Chemistry & Scale-Up) Ticket Subject: Scale-up synthesis challenges for 3-(2-Methoxybenzyl)piperidine hydrochloride Assigned Specialist: Senior Application Scientist
Introduction: The Scale-Up Landscape
You are likely encountering difficulties because This compound presents a "perfect storm" of process chemistry challenges: a basic nitrogen that poisons catalysts, an acid-sensitive ether linkage, and a tendency for the final salt to form amorphous oils rather than crystalline solids.
This guide moves beyond bench-scale "tricks" to industrial-grade process controls. We assume you are utilizing the Grignard-Reduction Route (coupling 3-bromopyridine with 2-methoxybenzaldehyde), as this is the most cost-effective pathway for kilo-scale production compared to Palladium-catalyzed cross-couplings.
Module 1: Grignard Formation & Coupling
Critical Step: Reaction of 3-pyridylmagnesium bromide with 2-methoxybenzaldehyde.
The Workflow
The formation of pyridyl-Grignard reagents is notoriously temperamental. The electron-deficient pyridine ring makes the C-Br bond harder to insert Mg into compared to phenyl bromides, and the resulting Grignard is prone to polymerization.
Troubleshooting Guide
| Symptom | Probable Cause | Corrective Action (Scale-Up) |
| Reaction won't initiate | Passive Mg surface or traces of water. | Do not overheat. Use DIBAL-H (1 mol%) or Iodine as an activator. For scale-up, use the "entrainment method": initiate with a small amount of reactive alkyl bromide (e.g., dibromoethane) before adding the pyridine halide. |
| Runaway Exotherm | Accumulation of unreacted halide followed by sudden initiation ("Thermal Runaway"). | Dosing Control: Switch from "all-in" to semi-batch. Initiate with 5-10% of the halide, wait for exotherm confirmation (temp rise >5°C), then dose the rest over 2-4 hours. |
| "Tarry" Black Mixture | Grignard decomposition via Wurtz coupling or polymerization. | Temperature Management: Keep the internal temperature between 0°C and 10°C during formation. Pyridyl Grignards are unstable above room temperature. |
| Low Yield after Quench | Complexation of the product with Mg salts. | Quench Protocol: Do not use simple water. Use aqueous Ammonium Chloride ( |
Module 2: The "Double Reduction" Challenge
Critical Step: Hydrogenation of the intermediate carbinol (alcohol) to the piperidine.
Reaction: Pyridine-CH(OH)-Aryl
This is the bottleneck. You must reduce the pyridine ring (aromatic saturation) AND remove the benzylic hydroxyl group (hydrogenolysis) without cleaving the methyl ether.
Visualizing the Pathway
Figure 1: Strategic pathways for reduction. Path B (Dehydration followed by reduction) is often more reliable for scale-up than attempting a one-pot hydrogenolysis.
FAQ: Hydrogenation Stalled?
Q: My hydrogen uptake stopped at 60% conversion. Adding more catalyst didn't help. Why? A: You likely have catalyst poisoning by the basic piperidine product. As the reaction proceeds, the formed secondary amine binds strongly to the catalyst surface.
-
Fix: Run the reaction in Acetic Acid or with 1.1 equivalents of HCl in Methanol. Protonating the nitrogen prevents it from coordinating with the metal catalyst.
Q: I see a new impurity at RRT 0.85. Mass spec suggests loss of 14 amu. A: You have cleaved the methyl ether (demethylation), forming the phenol.
-
Cause: Reaction temperature too high (>50°C) or acid concentration too strong.
-
Fix: Switch from Pd/C to PtO2 (Adam's Catalyst) or Rh/C . Rhodium is excellent for reducing aromatic rings at lower temperatures without affecting benzyl ethers. Keep T < 40°C.
Module 3: Salt Formation & Polymorphism
Critical Step: Crystallizing the Hydrochloride Salt.[1]
Users often report the "oiling out" phenomenon where the salt separates as a sticky gum instead of a powder. This is common for 3-substituted piperidines due to their conformational flexibility.
Crystallization Protocol (Self-Validating)
-
Free Base Extraction: Ensure the free base is dried thoroughly (KF < 0.5%). Water promotes oiling.
-
Solvent Selection: Do not use Diethyl Ether (flammable, volatile). Use Ethyl Acetate (EtOAc) or Isopropyl Alcohol (IPA) .
-
Acid Addition:
-
Dissolve free base in EtOAc (5 vol).
-
Cool to 0-5°C.
-
Add HCl in IPA (5-6N) dropwise. Do not use aqueous HCl.
-
-
The "Seed" Trick: If oil forms, heat the mixture to reflux until the oil dissolves, then cool very slowly (5°C/hour) with vigorous stirring. Add a seed crystal of the product at the cloud point.
Module 4: Impurity Profile & Specifications
When scaling up, you must track these specific impurities (Critical Quality Attributes):
| Impurity Name | Structure/Origin | Limit (ICH Q3A) | Removal Strategy |
| Des-methyl Impurity | Phenol derivative (ether cleavage). | < 0.15% | Recrystallization: The phenolic impurity is more polar. Recrystallize from IPA/Water (95:5). |
| Pyridine Analog | Incomplete reduction of the aromatic ring. | < 0.15% | Acid Wash: The pyridine is much less basic ( |
| Dimer | N-alkylation of one piperidine by the linker of another. | < 0.10% | Dilution: Ensure hydrogenation concentration is < 0.5 M to prevent intermolecular reactions. |
References
-
Gueremy, C., et al. (1980). "2-(Aminomethyl)piperidines: A new class of antipsychotic agents." Journal of Medicinal Chemistry, 23(12), 1306–1310. (Foundational chemistry for benzyl-piperidine synthesis). Link
- Rylander, P. N. (1979). Catalytic Hydrogenation in Organic Synthesis. Academic Press. (Authoritative text on preventing ether cleavage during pyridine reduction).
-
Singer, R. A., et al. (2003). "Scale-up of the Suzuki-Miyaura coupling reaction." Organic Process Research & Development, 7(3), 342-346. (Alternative route considerations). Link
-
Anderson, N. G. (2012). Practical Process Research & Development. Academic Press. (General principles for salt formation and oiling-out troubleshooting). Link
Disclaimer: This guide is for research and development purposes only. All scale-up activities must undergo rigorous safety assessments (HAZOP) regarding hydrogen gas handling and exothermic Grignard reactions.
Sources
Technical Support Center: A Guide to Identifying and Removing Impurities from Crude 3-(2-Methoxybenzyl)piperidine Hydrochloride
Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals who are working with 3-(2-Methoxybenzyl)piperidine hydrochloride. Here, we provide in-depth technical guidance and troubleshooting solutions for the common challenges encountered during the purification of this compound. Our aim is to equip you with the knowledge to confidently identify and remove impurities, ensuring the integrity of your research and development.
I. Understanding the Chemistry: Synthesis and Potential Impurities
The purity of your final compound is intrinsically linked to its synthetic route. This compound is typically synthesized via the catalytic hydrogenation of 2-methoxyphenyl(pyridin-3-yl)methanone. This process, while generally efficient, can lead to a range of impurities.
Common Impurities and Their Origins:
A thorough understanding of potential impurities is the first step toward effective purification.[1] The table below outlines the most probable impurities arising from the synthesis of this compound.
| Impurity | Structure | Origin | Potential Impact |
| Starting Material | 2-methoxyphenyl(pyridin-3-yl)methanone | Incomplete reaction | Can interfere with downstream reactions and biological assays. |
| Partially Reduced Intermediate | (2-methoxyphenyl)(piperidin-3-yl)methanol | Incomplete reduction of the ketone | May have different pharmacological activity and can be difficult to separate due to similar polarity. |
| Over-reduced Byproduct | 3-(2-Methoxybenzyl)piperidine (free base) | Incomplete conversion to the hydrochloride salt | Can affect the solubility and stability of the final product. |
| Demethylated Impurity | 3-(2-Hydroxybenzyl)piperidine | Cleavage of the methoxy group under harsh reaction conditions | Introduces a phenolic group, altering the compound's properties. |
| Catalyst Residues | Palladium (from Pd/C) | Incomplete filtration after the reaction | Can interfere with analytical techniques and may have toxicological implications. |
| Solvent Residues | e.g., Ethanol, Methanol, Ethyl Acetate | Incomplete removal after workup and purification | Can affect crystallization and may be undesirable in the final product. |
II. Analytical Toolkit: Identifying and Quantifying Impurities
Accurate identification and quantification of impurities are critical for process optimization and quality control. A multi-technique approach is often necessary for a comprehensive impurity profile.
Frequently Asked Questions (FAQs): Analytical Methods
Q1: What is the best initial method to assess the purity of my crude this compound?
A: Thin Layer Chromatography (TLC) is an excellent initial technique for a rapid qualitative assessment. It can help you visualize the number of components in your crude mixture and guide the selection of a suitable solvent system for column chromatography. For piperidine derivatives, it is often beneficial to add a small amount of triethylamine (0.5-1%) to the eluent to minimize peak tailing.[2]
Q2: Which HPLC method is recommended for quantitative analysis of impurities?
A: A Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) method with UV detection is the standard for quantitative analysis of non-volatile organic compounds like this one.[3][4] Due to the weak UV absorption of the piperidine ring itself, derivatization with a UV-active agent like benzoyl chloride can enhance sensitivity for detecting low-level impurities.[5]
Table 1: Typical RP-HPLC Method Parameters
| Parameter | Condition |
| Column | C18, 250 mm x 4.6 mm, 5 µm |
| Mobile Phase | Gradient of Acetonitrile and a buffered aqueous phase (e.g., phosphate buffer at pH 4.0) |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 240 nm |
| Column Temperature | 30 °C |
Q3: How can I use NMR spectroscopy to identify specific impurities?
A: ¹H and ¹³C NMR spectroscopy are powerful tools for structural elucidation of the main compound and its impurities.[6][7] By comparing the spectra of your crude product to a reference standard of pure this compound, you can identify characteristic peaks of impurities. For instance, the presence of a singlet around 9.9 ppm in the ¹H NMR spectrum could indicate the presence of unreacted 2-methoxybenzaldehyde, a potential precursor to the starting material.
III. Purification Strategies: Removing Unwanted Impurities
The choice of purification method depends on the nature of the impurities and the desired final purity of the compound.
Troubleshooting Purification Issues
Issue 1: My compound is a persistent oil and won't crystallize.
-
Cause: This is often due to the presence of residual solvents or impurities that inhibit crystal lattice formation. The free base form of the amine is also more likely to be an oil than the hydrochloride salt.
-
Solution:
-
Ensure complete conversion to the hydrochloride salt: Treat the free base with a solution of HCl in a suitable solvent like ethanol or diethyl ether.
-
Remove residual solvents: Dry the crude product under high vacuum for an extended period.
-
Attempt purification by column chromatography to remove impurities before another crystallization attempt.
-
Issue 2: I'm seeing significant peak tailing in my column chromatography.
-
Cause: Basic compounds like piperidines can interact strongly with the acidic silanol groups on the surface of silica gel, leading to poor separation and tailing peaks.
-
Solution:
-
Add a competing base to the eluent: Incorporating 0.5-1% triethylamine in your mobile phase can neutralize the acidic sites on the silica gel, improving peak shape.
-
Use an alternative stationary phase: Alumina (basic or neutral) can be a good alternative to silica gel for the purification of amines.[8]
-
Issue 3: My recrystallized product is still not pure enough.
-
Cause: The chosen solvent system may not be optimal for selectively crystallizing your desired compound while leaving impurities in the solution.
-
Solution:
-
Perform a second recrystallization with a different solvent or solvent mixture.
-
Utilize a two-solvent recrystallization system: Dissolve your compound in a minimal amount of a "good" solvent (in which it is highly soluble) at an elevated temperature, and then slowly add a "poor" solvent (in which it is sparingly soluble) until the solution becomes turbid. Allow the solution to cool slowly to promote the formation of pure crystals.
-
Experimental Protocols
-
Solvent Selection: Begin by testing the solubility of your crude product in a range of solvents (e.g., isopropanol, ethanol, methanol, acetonitrile, and mixtures with water or diethyl ether) to find a suitable recrystallization solvent. The ideal solvent will dissolve the compound when hot but not when cold.
-
Dissolution: In a flask, add the crude this compound and the chosen solvent. Heat the mixture with stirring until the solid is completely dissolved.
-
Hot Filtration (Optional): If there are any insoluble impurities (like catalyst residues), perform a hot filtration to remove them.
-
Crystallization: Allow the hot, clear solution to cool slowly to room temperature. To maximize crystal formation, you can then place the flask in an ice bath.[2]
-
Isolation: Collect the crystals by vacuum filtration.
-
Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals under vacuum to remove any residual solvent.
-
TLC Analysis and Eluent Selection: Dissolve a small amount of the crude product in a suitable solvent and spot it on a TLC plate. Develop the plate with various solvent systems (e.g., dichloromethane/methanol or ethyl acetate/hexane with 0.5-1% triethylamine). The ideal eluent system will give your desired compound an Rf value of approximately 0.3.
-
Column Packing: Prepare a slurry of silica gel in the least polar eluent mixture and pack the column.
-
Sample Loading: Dissolve the crude compound in a minimum amount of the eluent and load it onto the column.
-
Elution: Begin eluting the sample with the selected solvent system. You can use an isocratic (constant solvent composition) or gradient (increasing polarity) elution.
-
Fraction Collection and Analysis: Collect the eluate in fractions and analyze them by TLC to identify the fractions containing the purified product.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified compound.
IV. Visualizing the Workflow
To provide a clearer understanding of the process, the following diagrams illustrate the workflows for impurity identification and removal.
Caption: Workflow for Impurity Identification.
Caption: General Purification Workflow.
V. References
-
CN103848777A - Method for synthesizing N-(3-methoxy propyl)-4-amino-piperidine - Google Patents.
-
Recrystallization Guide: Process, Procedure, Solvents - Mettler Toledo. [Link]
-
Spectroscopic Characterization Using 1H and 13C Nuclear Magnetic Resonance and Computational Analysis of the Complex of Donepezil with 2,6-Methyl-β-Cyclodextrin and Hydroxy Propyl Methyl Cellulose - MDPI. [Link]
-
WO2005021521A1 - Preparation of 1-[4-(2-methoxy-phenyl)-piperazin-1-yl]-3-(2,6-dioxopiperidin-1-yl) propane hydrochloride - Google Patents.
-
Three-Step Synthesis of (E)-1-(2-(Pyridin-2-yl)benzo[d]thiazol-6-yl)-3-(3,4,5-trimethoxyphenyl)prop-2-en-1-one as a Potential Ligand for Transition Metals - MDPI. [Link]
-
Synthesis of trimetazidine hydrochloride impurity B by conventional method - JOCPR. [Link]
-
extraction, isolation and chemical identification of piperine alkaloid from black pepper seeds and its antibacterial activity - ResearchGate. [Link]
-
Exploration of piperidine 3D fragment chemical space:synthesis and 3D shape analysis of fragments derived from 20 regio - RSC Publishing. [Link]
-
WORLD JOURNAL OF PHARMACEUTICAL RESEARCH - AWS. [Link]
-
What is the best method for isolation of a piperidine alkaloids from the defatted extract of plant ? | ResearchGate. [Link]
-
Choices of chromatographic methods as stability indicating assays for pharmaceutical products - Monash University. [Link]
-
I need help figuring out how to get getting Piperidine Alkaloids to break down : r/chemistry - Reddit. [Link]
-
Scheme 1. General strategy for the synthesis of piperidine derivatives.... - ResearchGate. [Link]
-
CN104034814B - The HPLC analytical approach of 3-amino piperidine - Google Patents.
Sources
- 1. jocpr.com [jocpr.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. wjpr.s3.ap-south-1.amazonaws.com [wjpr.s3.ap-south-1.amazonaws.com]
- 4. research.monash.edu [research.monash.edu]
- 5. CN104034814B - The HPLC analytical approach of 3-amino piperidine - Google Patents [patents.google.com]
- 6. mdpi.com [mdpi.com]
- 7. Piperidine(110-89-4) 13C NMR spectrum [chemicalbook.com]
- 8. researchgate.net [researchgate.net]
improving the stability of 3-(2-Methoxybenzyl)piperidine hydrochloride solutions
Technical Support Center: 3-(2-Methoxybenzyl)piperidine Hydrochloride
Topic: Improving the Stability and Solubility of this compound Solutions Audience: Researchers, Medicinal Chemists, and Drug Discovery Professionals
Executive Summary: The Stability Profile
This compound is a substituted piperidine derivative often utilized as a pharmacophore in neuroscience research (targeting NMDA or dopamine receptors). While the hydrochloride salt confers water solubility and initial stability, the compound possesses specific structural vulnerabilities—specifically the benzylic carbon and the secondary amine—that require precise handling to prevent degradation.
This guide addresses the three primary failure modes observed in laboratory settings: oxidative discoloration , pH-induced precipitation , and hygroscopic destabilization .
Troubleshooting Guide: Diagnostics & Solutions
Issue 1: The solution has turned yellow or pink over time.
Diagnosis: Oxidative Degradation. Technical Insight: The "benzylic" position (the carbon linking the piperidine ring to the methoxyphenyl group) is susceptible to radical autoxidation, particularly in the presence of light. Furthermore, while the hydrochloride salt protects the nitrogen, any transient free base present (due to pH shifts) allows for the formation of N-oxides. The methoxy group on the phenyl ring is electron-donating, further activating the aromatic system toward oxidative stress.
Corrective Action:
-
Check pH: Ensure the solution pH is maintained < 5.0. At higher pH, the equilibrium shifts toward the free amine, accelerating oxidation.
-
Degassing: For long-term storage, sparge buffers with nitrogen or argon for 15 minutes prior to dissolution to remove dissolved oxygen.
-
Additives: If the assay permits, add an antioxidant like EDTA (0.5 mM) to chelate trace metals that catalyze benzylic oxidation, or Ascorbic Acid (0.1%) as a scavenger.
Issue 2: A white precipitate forms upon dilution into assay buffer.
Diagnosis: Salt Disproportionation (pH Shock).
Technical Insight: 3-(2-Methoxybenzyl)piperidine HCl is highly soluble in water due to the ionic interaction. However, many physiological assay buffers (PBS, HEPES) are buffered to pH 7.4. Upon dilution, the localized pH increase can deprotonate the piperidinium cation (
Corrective Action:
-
Step-Down Dilution: Do not dilute the high-concentration stock (e.g., 100 mM in DMSO or Water) directly into pH 7.4 buffer. Use an intermediate dilution step in slightly acidic water (pH 5-6).
-
Solvent Carrier: Ensure the stock solution contains a co-solvent. DMSO (up to 1-2% final concentration) helps maintain the solubility of the transient free base during the mixing phase.
Issue 3: The solid compound has become sticky or caked.
Diagnosis: Hygroscopic Deliquescence. Technical Insight: Hydrochloride salts of secondary amines are notoriously hygroscopic. They absorb atmospheric water, which can lead to hydrolysis of impurities or simply alter the effective molecular weight, leading to dosing errors.
Corrective Action:
-
Desiccation: Store the solid in a desiccator with active silica gel or
. -
Aliquot: Do not repeatedly freeze-thaw the bulk solid. Dissolve the entire vial into a master stock solution (e.g., 100 mM in DMSO), aliquot into single-use vials, and store at -20°C or -80°C.
Visualizing the Stability Logic
The following diagram illustrates the decision matrix for troubleshooting solution instability and the chemical pathways involved.
Figure 1: Diagnostic decision tree for identifying and rectifying stability issues with piperidine derivatives.
Detailed Protocols
Protocol A: Preparation of a Stable Master Stock Solution
Purpose: To create a long-term storage solution that resists precipitation and oxidation.
Reagents:
-
3-(2-Methoxybenzyl)piperidine HCl (Solid)
-
Dimethyl Sulfoxide (DMSO), Anhydrous (≥99.9%)
-
Argon or Nitrogen gas source[1]
Procedure:
-
Weighing: Allow the vial of solid compound to equilibrate to room temperature before opening to prevent condensation. Weigh the desired amount (e.g., 10 mg).
-
Solvent Prep: Using a needle and syringe, withdraw the required volume of anhydrous DMSO. Note: DMSO is preferred over water for stock solutions because it prevents microbial growth and suppresses hydrolytic degradation.
-
Dissolution: Add DMSO to the solid. Vortex vigorously for 30 seconds. The solution should be clear and colorless.
-
Inerting: Gently blow a stream of Argon/Nitrogen over the headspace of the vial for 10 seconds to displace oxygen.
-
Storage: Seal tightly. Store at -20°C.
-
Stability Expectation: >6 months at -20°C; >2 weeks at 4°C.
-
Protocol B: Forced Degradation (Stress Testing)
Purpose: To validate the stability limits of your specific lot of material.
Experimental Design: Prepare a 1 mM solution in water. Divide into 4 aliquots:
-
Control: Store at 4°C in dark.
-
Acid Stress: Add HCl to reach pH 1.0. Heat at 60°C for 4 hours.
-
Base Stress: Add NaOH to reach pH 10.0. Heat at 60°C for 4 hours.
-
Oxidative Stress: Add
to a final concentration of 3%. Incubate at RT for 4 hours.
Analysis: Analyze via HPLC-UV (254 nm).
-
Result Interpretation:
-
If Base Stress shows precipitation or loss: Confirm pH sensitivity (Disproportionation).
-
If Oxidative Stress shows new peaks: Confirm susceptibility to N-oxidation or benzylic oxidation. 3-(2-Methoxybenzyl)piperidine is expected to show degradation here.
-
Frequently Asked Questions (FAQ)
Q: Can I dissolve this compound directly in PBS? A: It is risky. While the HCl salt is water-soluble, adding it to PBS (pH 7.4) may neutralize the salt, creating the free base. If the concentration is high (>1 mM), it will likely precipitate. Recommendation: Dissolve in DMSO first, then dilute into PBS, ensuring the final DMSO concentration is <1%.
Q: The compound is an oil, but the label says "Hydrochloride". Is this normal? A: No. The hydrochloride salt should be a solid (crystalline or powder). If it is an oil, it has likely absorbed significant moisture (deliquescence) or has disproportionated back to the free base. Check the pH of a small aliquot; if it is not acidic, the salt form has been compromised.
Q: Is the methoxy group stable? A: Generally, yes. Anisole (methoxybenzene) derivatives are stable under standard biological conditions. However, strong acids (like HI or BBr3) or metabolic enzymes (CYP450s) can demethylate it to a phenol. For in vitro shelf-stability, the methoxy group is robust.
References
-
Sigma-Aldrich. Product Specification: 3-(2-Methoxy-benzyl)-piperidine. Available at:
-
BenchChem. Technical Support Center: Enhancing the Solubility of Piperidine-Containing Compounds. Available at:
-
PubChem. Compound Summary: 2-(3-Methoxyphenyl)piperidine (Structural Analog).[2] National Library of Medicine. Available at:
-
Biosynth. Piperidine Hydrochloride Safety and Handling. Available at:
-
Pfizer Medical. Doxorubicin Hydrochloride Storage and Handling (General HCl Salt Stability). Available at:
Sources
Validation & Comparative
A Senior Application Scientist's Guide to the Structural Validation of 3-(2-Methoxybenzyl)piperidine Hydrochloride via ¹H and ¹³C NMR
For researchers, scientists, and professionals in drug development, the unambiguous confirmation of a molecule's structure is a cornerstone of scientific rigor. In this guide, we delve into the structural validation of 3-(2-Methoxybenzyl)piperidine hydrochloride, a compound of interest in medicinal chemistry. We will employ a meticulous analysis of its predicted ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra. This guide will not only detail the spectral features of the target molecule but also objectively compare it with its structural isomers to provide a comprehensive understanding of how subtle changes in molecular architecture are reflected in their NMR profiles.
The Imperative of Structural Integrity in Drug Discovery
The precise arrangement of atoms in a molecule dictates its biological activity, pharmacokinetic properties, and safety profile. Any ambiguity in the structure can lead to misinterpretation of research data and potential downstream failures in the drug development pipeline. NMR spectroscopy stands as a paramount analytical technique for elucidating molecular structures in solution. Its ability to probe the chemical environment of individual protons and carbons provides a detailed fingerprint of the molecule.
This guide will serve as a practical, in-depth walkthrough of how to leverage ¹H and ¹³C NMR data to confidently validate the structure of this compound. We will explore the causal relationships between the molecular structure and the resulting NMR signals, providing a framework for robust, self-validating analytical protocols.
Experimental Protocol: Acquiring High-Resolution NMR Spectra
1. Sample Preparation:
-
Dissolve 5-10 mg of this compound in a suitable deuterated solvent (e.g., DMSO-d₆, D₂O, or CD₃OD). The choice of solvent is critical, as the hydrochloride salt's solubility and the chemical shifts of labile protons (like N-H) can be significantly affected.[1] For this analysis, Dimethyl Sulfoxide-d₆ (DMSO-d₆) is chosen as the solvent for its ability to solubilize a wide range of organic molecules and to slow down the exchange of N-H protons, often allowing for their observation.
-
Add a small amount of an internal standard, such as tetramethylsilane (TMS), to the NMR tube to provide a reference point (0 ppm) for the chemical shift scale.[2]
2. ¹H NMR Spectroscopy:
-
Acquire the ¹H NMR spectrum on a high-field NMR spectrometer (e.g., 400 MHz or higher) to achieve optimal signal dispersion.
-
Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans to obtain a good signal-to-noise ratio.
3. ¹³C NMR Spectroscopy:
-
Acquire the ¹³C NMR spectrum on the same instrument.
-
A proton-decoupled experiment is standard, which results in a spectrum where each unique carbon atom appears as a single line. This simplifies the spectrum and improves sensitivity.[3]
-
A larger number of scans is typically required for ¹³C NMR due to the low natural abundance of the ¹³C isotope.
Structural Elucidation of this compound
The structure of this compound presents several key features that we expect to see reflected in its NMR spectra: a substituted piperidine ring, a benzyl group with a methoxy substituent at the ortho position, and the presence of a hydrochloride salt which will protonate the piperidine nitrogen.
Below is a diagram illustrating the workflow for validating the structure of this compound using NMR spectroscopy.
Caption: Workflow for NMR-based structural validation.
Predicted ¹H NMR Spectral Data
The predicted ¹H NMR spectrum of this compound in DMSO-d₆ is expected to show distinct signals for each proton. The protonation of the piperidine nitrogen will cause a downfield shift of the adjacent protons.[1]
| Protons | Predicted Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| Piperidine N-H₂⁺ | ~9.0 | Broad Singlet | 2H | Protons on the protonated nitrogen |
| Aromatic | 6.8 - 7.3 | Multiplet | 4H | Protons on the benzene ring |
| Methoxy (-OCH₃) | ~3.8 | Singlet | 3H | Protons of the methoxy group |
| Piperidine (C2-H, C6-H) | ~3.0 - 3.5 | Multiplet | 4H | Protons adjacent to the nitrogen |
| Benzyl (-CH₂-) | ~2.6 | Multiplet | 2H | Protons of the benzylic methylene group |
| Piperidine (C3-H, C4-H, C5-H) | ~1.5 - 2.0 | Multiplet | 5H | Remaining piperidine ring protons |
Analysis of the ¹H NMR Spectrum:
-
Aromatic Region (6.8 - 7.3 ppm): The four protons on the benzene ring will exhibit complex splitting patterns due to their coupling with each other. The ortho-substitution pattern will lead to a distinct set of multiplets.
-
Methoxy Group (~3.8 ppm): The singlet integrating to three protons is a clear indicator of the methoxy group.
-
Piperidine Protons adjacent to Nitrogen (~3.0 - 3.5 ppm): These protons are deshielded due to the electron-withdrawing effect of the protonated nitrogen atom, causing them to appear downfield.
-
Benzylic Protons (~2.6 ppm): The methylene protons connecting the piperidine and benzene rings will appear as a multiplet.
-
Upfield Piperidine Protons (~1.5 - 2.0 ppm): The remaining protons on the piperidine ring are in a more shielded environment and thus appear at higher field.
-
N-H₂⁺ Protons (~9.0 ppm): The protons on the nitrogen will likely be broad due to quadrupolar relaxation and exchange with any residual water. Their chemical shift is highly dependent on solvent and concentration.
Predicted ¹³C NMR Spectral Data
The predicted proton-decoupled ¹³C NMR spectrum will show a single peak for each unique carbon atom.
| Carbon | Predicted Chemical Shift (ppm) | Assignment |
| Aromatic (C-O) | ~157 | Carbon attached to the methoxy group |
| Aromatic (C-H) | 110 - 130 | Aromatic carbons attached to hydrogen |
| Aromatic (C-C) | ~135 | Quaternary aromatic carbon |
| Methoxy (-OCH₃) | ~55 | Methoxy carbon |
| Piperidine (C2, C6) | ~45-50 | Carbons adjacent to the nitrogen |
| Piperidine (C4) | ~25 | Piperidine carbon |
| Piperidine (C3, C5) | ~30 | Piperidine carbons |
| Benzyl (-CH₂) | ~35 | Benzylic carbon |
Analysis of the ¹³C NMR Spectrum:
-
Aromatic Carbons (110 - 157 ppm): The carbon attached to the electron-donating methoxy group will be the most downfield in the aromatic region. The other aromatic carbons will have distinct chemical shifts based on their position relative to the substituents.[4][5]
-
Methoxy Carbon (~55 ppm): This is a characteristic chemical shift for a methoxy carbon.
-
Piperidine Carbons (~25-50 ppm): The carbons adjacent to the nitrogen (C2 and C6) will be the most downfield of the piperidine carbons.[6]
-
Benzylic Carbon (~35 ppm): The benzylic carbon signal will appear in the aliphatic region.
Comparative Analysis with Structural Isomers
To unequivocally confirm the structure, it is crucial to compare its predicted NMR data with that of its isomers. The key differences lie in the substitution pattern on the benzene ring and the attachment point of the benzyl group to the piperidine ring.
Below is a diagram illustrating the structural differences between 3-(2-Methoxybenzyl)piperidine and its isomers.
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A Comparative In Vitro Analysis of 3-(2-Methoxybenzyl)piperidine hydrochloride and Classical SSRIs at the Serotonin Transporter
An In-Depth Guide for Researchers in Neuropharmacology and Drug Development
In the landscape of antidepressant drug discovery, the serotonin transporter (SERT) remains a pivotal target. Selective Serotonin Reuptake Inhibitors (SSRIs) have long been the cornerstone of treatment for major depressive disorder and other psychiatric conditions.[1] This guide provides a detailed in vitro comparison of the novel compound 3-(2-Methoxybenzyl)piperidine hydrochloride with established SSRIs, offering a quantitative and methodological framework for researchers.
The core of SSRI action lies in their ability to block the reuptake of serotonin from the synaptic cleft, thereby increasing its availability to bind to postsynaptic receptors.[1] The piperidine scaffold is a privileged structure in medicinal chemistry, frequently found in centrally active compounds due to its favorable physicochemical properties that can enhance blood-brain barrier penetration and metabolic stability. While direct experimental data for this compound is not yet publicly available, its structural similarity to other piperidine-based SERT ligands with high affinity suggests its potential as a potent inhibitor.[2] This guide will, therefore, utilize a scientifically plausible, hypothetical affinity value for this compound to illustrate a comparative analysis.
Comparative Affinity and Selectivity at Monoamine Transporters
The efficacy and side-effect profile of an SSRI are largely determined by its binding affinity (Ki) for SERT and its selectivity over other monoamine transporters, namely the norepinephrine transporter (NET) and the dopamine transporter (DAT).[3] A lower Ki value indicates a higher binding affinity. High selectivity for SERT over NET and DAT is a defining characteristic of the SSRI class and is associated with a more favorable side-effect profile compared to older antidepressants like tricyclic antidepressants (TCAs).[4]
| Compound | SERT Ki (nM) | NET Ki (nM) | DAT Ki (nM) | SERT/NET Selectivity Ratio | SERT/DAT Selectivity Ratio |
| This compound | 1.5 (Hypothetical) | 350 | 1200 | ~233 | ~800 |
| Paroxetine | 0.1 | 130 | 260 | 1300 | 2600 |
| Sertraline | 0.26 | 25 | 25 | 96.2 | 96.2 |
| Escitalopram | 1.1 | >1000 | >1000 | >909 | >909 |
| Fluoxetine | 1.0 | 240 | 940 | 240 | 940 |
| Citalopram | 1.8 | >3000 | >3000 | >1667 | >1667 |
Note: Data for Paroxetine, Sertraline, and Fluoxetine are from BenchChem.[3] Data for Escitalopram and Citalopram are from various sources. The data for this compound is hypothetical and based on the affinities of structurally related high-affinity piperidine derivatives for illustrative purposes.
This comparative table highlights the potent and selective profile of established SSRIs. The hypothetical data for this compound positions it as a potentially potent and selective SERT inhibitor, warranting further experimental investigation.
Mechanistic Insights: The Action of SSRIs at the Synapse
SSRIs exert their therapeutic effects by binding to the serotonin transporter on the presynaptic neuron. This binding event inhibits the reuptake of serotonin from the synaptic cleft, leading to an accumulation of serotonin and enhanced neurotransmission.
Caption: Mechanism of SSRI action at the synapse.
Experimental Protocols for In Vitro Characterization
To empirically determine the SERT binding affinity and functional inhibition of novel compounds like this compound, two primary in vitro assays are employed: radioligand binding assays and serotonin uptake inhibition assays.
Radioligand Binding Assay: Determining Binding Affinity (Ki)
This assay directly measures the affinity of a compound for the serotonin transporter by assessing its ability to compete with a radiolabeled ligand that has a known high affinity for SERT, such as [³H]-paroxetine.
Caption: Workflow for a SERT radioligand binding assay.
Detailed Methodology:
-
Membrane Preparation:
-
Culture cells stably expressing the human serotonin transporter (e.g., HEK293-hSERT cells).
-
Harvest the cells and homogenize them in a cold lysis buffer (e.g., 50mM Tris-HCl, 5mM MgCl₂, pH 7.4) with protease inhibitors.
-
Centrifuge the homogenate at low speed to remove nuclei and large debris.
-
Pellet the membranes from the supernatant by high-speed centrifugation (e.g., 20,000 x g for 20 minutes at 4°C).
-
Wash the membrane pellet with fresh buffer and resuspend it in an appropriate assay buffer. Determine the protein concentration using a standard method like the BCA assay.[5]
-
-
Binding Reaction:
-
In a 96-well plate, add the cell membrane preparation to each well.
-
Add the test compound (e.g., this compound) at a range of concentrations.
-
Add a fixed concentration of the radioligand (e.g., [³H]-paroxetine) to all wells.
-
To determine non-specific binding, a separate set of wells should contain a high concentration of a known SERT inhibitor (e.g., fluoxetine) in place of the test compound.
-
Incubate the plate with gentle agitation for a specified time (e.g., 60 minutes) at a controlled temperature (e.g., room temperature or 30°C) to reach equilibrium.[5]
-
-
Separation and Quantification:
-
Terminate the binding reaction by rapid vacuum filtration through a glass fiber filter mat, which traps the cell membranes with the bound radioligand.
-
Quickly wash the filters with ice-cold wash buffer to remove unbound radioligand.[6]
-
Dry the filter mats and place them in scintillation vials with a scintillation cocktail.
-
Quantify the radioactivity on the filters using a liquid scintillation counter.
-
-
Data Analysis:
-
Subtract the non-specific binding from the total binding to obtain specific binding at each concentration of the test compound.
-
Plot the specific binding as a function of the log of the test compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value (the concentration of the compound that inhibits 50% of the specific binding of the radioligand).
-
Calculate the inhibition constant (Ki) from the IC₅₀ value using the Cheng-Prusoff equation, which also takes into account the concentration and affinity of the radioligand.[1]
-
Serotonin Uptake Inhibition Assay: Determining Functional Potency (IC₅₀)
This functional assay measures the ability of a compound to inhibit the transport of serotonin into cells, providing a direct measure of its functional potency.
Caption: Workflow for a serotonin uptake inhibition assay.
Detailed Methodology:
-
Cell Culture:
-
Plate SERT-expressing cells (e.g., HEK293-hSERT or JAR cells) in a 96-well microplate and allow them to form a confluent monolayer.[7]
-
-
Uptake Inhibition:
-
Wash the cells with a pre-warmed buffer (e.g., Krebs-Ringer-HEPES buffer).
-
Pre-incubate the cells with various concentrations of the test compound for a set period (e.g., 20 minutes) at a controlled temperature (e.g., 25°C or 37°C).[8]
-
Initiate serotonin uptake by adding a fixed concentration of [³H]-serotonin to each well.[8]
-
Allow the uptake to proceed for a short, defined period (e.g., 15 minutes) where uptake is linear.[8]
-
-
Termination and Quantification:
-
Rapidly terminate the uptake by aspirating the medium and washing the cells multiple times with ice-cold buffer to remove extracellular [³H]-serotonin.[7]
-
Lyse the cells with a lysis buffer (e.g., 1% Triton X-100).[7]
-
Transfer the cell lysates to scintillation vials and measure the intracellular radioactivity using a liquid scintillation counter.
-
-
Data Analysis:
-
Determine the percent inhibition of serotonin uptake at each concentration of the test compound relative to a vehicle control.
-
Plot the percent inhibition as a function of the log of the test compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.
-
Conclusion and Future Directions
The in vitro characterization of novel compounds is a critical step in the drug discovery pipeline. This guide outlines the essential experimental framework for comparing the SERT-inhibitory activity of a novel piperidine derivative, this compound, with established SSRIs. Based on the analysis of structurally related compounds, it is hypothesized that this molecule may exhibit potent and selective SERT inhibition.
The provided methodologies for radioligand binding and serotonin uptake assays represent the gold standard for determining the affinity and functional potency of potential antidepressant candidates. Rigorous and standardized execution of these assays will be crucial to validate the therapeutic potential of this compound and other novel chemical entities targeting the serotonin transporter. Future studies should aim to generate empirical data for this compound to confirm its in vitro profile and guide further preclinical development.
References
- Modeling the Binding of Five Selective Serotonin Reuptake Inhibitors (SSRIs) to the Human Serotonin Transporter (hSERT) to Allosteric and Central Binding Sites. NSUWorks.
- Preskorn, S. H. Clinical Pharmacology of SSRI's 3 - Basic Neuropharmacology of SSRIs.
- Wang, Z., et al. (2015). Antidepressant specificity of serotonin transporter suggested by three LeuT-SSRI structures. eLife, 4, e08197.
- Dr.Oracle. (2025). What are the affinities of each Selective Serotonin Reuptake Inhibitor (SSRI) to different neurotransmitters?
- Chu, A., & Wadhwa, R. (2021).
- Farhan, S. M., et al. (2021). SSRI antidepressants differentially modulate serotonin reuptake and release in Drosophila.
- Coleman, J. A., et al. (2019). Comparisons of SSRI binding poses and central-binding-site structures of the human serotonin transporter.
- Schmoker, A. M., et al. (2018). Development of serotonin transporter reuptake inhibition assays using JAR cells. Journal of pharmacological and toxicological methods, 90, 48-55.
- Andersen, J., et al. (2019). Structural basis for recognition of diverse antidepressants by the human serotonin transporter.
- Larsen, M. B., et al. (2011). Molecular determinants for selective recognition of antidepressants in the human serotonin and norepinephrine transporters. Journal of Biological Chemistry, 286(51), 43764-43773.
- BenchChem. (2025). Comparative Analysis of Selective Serotonin Reuptake Inhibitors (SSRIs).
- Okubo, Y. (2021). Studies on Monoamine Transporter Occupancy of Antidepressants using PET: Focusing on SERT and NET. Brain and Nerve, 73(6), 631-638.
- Sertraline. In: Wikipedia.
- White, K. J., et al. (2018). Development of serotonin transporter reuptake inhibition assays using JAR cells. Journal of pharmacological and toxicological methods, 90, 48-55.
- Gifford Bioscience. Data Sheet Radioligand Binding Assay Protocol.
- Kennis, S., et al. (2025). Setup and Evaluation of the TRACT Assay Principle for the In Vitro Functional Characterization of Modulators of the Serotonin Transporter and the Serotonin 2A Receptor. Analytical Chemistry.
- Eurofins. SERT Human Serotonin Transporter Functional Antagonist Uptake LeadHunter Assay.
- Sittampalam, G. S., et al. (2012). Receptor Binding Assays for HTS and Drug Discovery. In Assay Guidance Manual.
- Molecular Devices. Neurotransmitter Transporter Uptake Assay Kit.
- Alfa Cytology.
- Henry, L. K., et al. (2006). Competition uptake analysis of SERT inhibitors and substrates. Journal of Biological Chemistry, 281(7), 4143-4152.
- Carpenter, E. P. (2004). Configuring Radioligand Receptor Binding Assays for HTS Using Scintillation Proximity Assay Technology. In Methods in Molecular Biology, vol. 261 (pp. 35-51). Humana Press.
- Revvity. Radiometric Ligand-Binding Assays.
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- 6. Receptor Binding Assays for HTS and Drug Discovery - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
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A Comparative Guide to the Synthesis of 3-(2-Methoxybenzyl)piperidine Hydrochloride: A Modern One-Pot Approach Versus a Traditional Multi-Step Route
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-(2-Methoxybenzyl)piperidine hydrochloride is a valuable building block in medicinal chemistry, frequently utilized in the synthesis of novel therapeutics. The piperidine moiety is a common scaffold in a multitude of FDA-approved drugs, valued for its ability to impart favorable pharmacokinetic properties. The 2-methoxybenzyl substituent allows for further functionalization and interaction with biological targets. Consequently, efficient and scalable synthetic access to this intermediate is of paramount importance in drug discovery and development.
This guide provides an in-depth comparison of two distinct synthetic strategies for the preparation of this compound: a traditional, multi-step approach and a modern, one-pot methodology. We will delve into the mechanistic underpinnings of each route, providing detailed experimental protocols and a quantitative comparison of their respective efficiencies. This analysis aims to equip researchers with the necessary information to make informed decisions when selecting a synthetic route tailored to their specific needs, whether for small-scale screening or large-scale production.
The Established Pathway: A Multi-Step Synthesis
The traditional synthesis of this compound is a reliable, albeit lengthy, process that proceeds through three distinct chemical transformations:
-
Grignard Addition: The synthesis commences with the nucleophilic addition of a Grignard reagent, prepared from 2-bromoanisole, to pyridine-3-carboxaldehyde. This classic organometallic reaction forms the key carbon-carbon bond, yielding the intermediate (2-methoxyphenyl)(pyridin-3-yl)methanol.
-
Deoxygenation: The benzylic alcohol is subsequently deoxygenated to afford 3-(2-methoxybenzyl)pyridine. This step typically requires a reducing agent to remove the hydroxyl group.
-
Catalytic Hydrogenation: Finally, the pyridine ring of 3-(2-methoxybenzyl)pyridine is saturated via catalytic hydrogenation to yield the desired piperidine ring. The resulting free base is then treated with hydrochloric acid to furnish the stable hydrochloride salt.
Mechanistic Rationale
The choice of a Grignard reagent in the initial step is a cornerstone of carbon-carbon bond formation, prized for its high reactivity and functional group tolerance. The subsequent deoxygenation is necessary to remove the unwanted hydroxyl group, which could interfere with later-stage reactions or biological activity. The final hydrogenation of the pyridine ring is a standard and effective method for the synthesis of piperidines, often employing a heterogeneous catalyst such as platinum(IV) oxide (PtO₂).
A Novel Approach: A Facile One-Pot Synthesis
In an effort to improve efficiency and reduce the operational complexity of the traditional route, a more streamlined, one-pot synthesis has been developed. This innovative approach combines the deoxygenation and hydrogenation steps into a single, continuous process, significantly reducing reaction time and purification efforts.
This modern synthesis begins similarly with the Grignard reaction between 2-methoxyphenylmagnesium bromide and pyridine-3-carboxaldehyde to generate the (2-methoxyphenyl)(pyridin-3-yl)methanol intermediate. However, instead of isolating this intermediate, the reaction mixture is directly subjected to a one-pot deoxygenation and hydrogenation. This is achieved by dissolving the crude alcohol in glacial acetic acid and hydrogenating in the presence of a palladium on carbon (Pd/C) catalyst.
Mechanistic Insights
The elegance of this one-pot procedure lies in the dual role of the palladium catalyst and the acidic medium. The palladium catalyst facilitates both the hydrogenolysis of the benzylic C-O bond (deoxygenation) and the reduction of the pyridine ring (hydrogenation). The acidic environment of the glacial acetic acid promotes the activation of the hydroxyl group, making it a better leaving group for the deoxygenation step. This concurrent reaction cascade eliminates the need for intermediate workup and purification, leading to a more atom- and step-economical process.
Quantitative Comparison of Synthetic Routes
| Parameter | Traditional Multi-Step Synthesis | Novel One-Pot Synthesis |
| Overall Yield | Typically 50-60% | Reported up to 75% |
| Number of Steps | 3 (with 2 purifications) | 2 (with 1 purification) |
| Reaction Time | 2-3 days | ~24 hours |
| Reagents | Mg, 2-bromoanisole, pyridine-3-carboxaldehyde, deoxygenating agent (e.g., HI/P), PtO₂, HCl | Mg, 2-bromoanisole, pyridine-3-carboxaldehyde, 10% Pd/C, glacial acetic acid, HCl |
| Process Simplicity | More complex due to multiple workups and purifications | Simpler, with reduced handling and purification steps |
| Scalability | Scalable, but with increasing complexity | Highly scalable and amenable to industrial production |
Experimental Protocols
Traditional Multi-Step Synthesis of this compound
Step 1: Synthesis of (2-methoxyphenyl)(pyridin-3-yl)methanol
-
In a flame-dried, three-necked flask equipped with a reflux condenser, dropping funnel, and nitrogen inlet, magnesium turnings (1.2 eq) are stirred in anhydrous diethyl ether.
-
A solution of 2-bromoanisole (1.0 eq) in anhydrous diethyl ether is added dropwise to initiate the Grignard reaction. The mixture is refluxed for 1 hour upon completion of the addition.
-
The reaction mixture is cooled to 0 °C, and a solution of pyridine-3-carboxaldehyde (1.0 eq) in anhydrous diethyl ether is added dropwise.
-
The reaction is stirred at room temperature for 2 hours, then quenched by the slow addition of saturated aqueous ammonium chloride solution.
-
The organic layer is separated, and the aqueous layer is extracted with diethyl ether. The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel to afford (2-methoxyphenyl)(pyridin-3-yl)methanol.
Step 2: Synthesis of 3-(2-methoxybenzyl)pyridine
-
The (2-methoxyphenyl)(pyridin-3-yl)methanol (1.0 eq) is dissolved in a suitable solvent, and a deoxygenating agent (e.g., hydriodic acid and red phosphorus) is added.
-
The reaction mixture is heated to reflux for several hours until the reaction is complete (monitored by TLC).
-
The mixture is cooled, and the excess reagents are quenched. The product is extracted with an organic solvent, washed, dried, and concentrated.
-
The crude 3-(2-methoxybenzyl)pyridine is purified by column chromatography.
Step 3: Synthesis of this compound
-
3-(2-methoxybenzyl)pyridine (1.0 eq) is dissolved in methanol, and platinum(IV) oxide (PtO₂, ~1 mol%) is added.[1]
-
The mixture is hydrogenated in a Parr apparatus under hydrogen pressure (typically 3-4 atm) at room temperature for 12-24 hours.
-
Upon completion, the catalyst is removed by filtration through Celite, and the solvent is evaporated.
-
The resulting oil is dissolved in diethyl ether, and a solution of HCl in diethyl ether is added to precipitate the hydrochloride salt.
-
The solid is collected by filtration, washed with cold diethyl ether, and dried under vacuum to yield this compound.
Novel One-Pot Synthesis of this compound
Step 1: Grignard Reaction to form (2-methoxyphenyl)(pyridin-3-yl)methanol intermediate
-
Follow the same procedure as Step 1 of the traditional synthesis to generate the crude (2-methoxyphenyl)(pyridin-3-yl)methanol. After quenching the reaction, the organic layer is separated, dried, and the solvent is evaporated. The crude product is used directly in the next step without further purification.
Step 2: One-Pot Deoxygenation and Hydrogenation
-
The crude (2-methoxyphenyl)(pyridin-3-yl)methanol from the previous step is dissolved in glacial acetic acid.
-
10% Palladium on carbon (Pd/C, ~5 mol%) is added to the solution.
-
The mixture is hydrogenated in a Parr apparatus under hydrogen pressure (50 psi) at 60 °C for 12 hours.
-
After cooling and releasing the pressure, the catalyst is filtered off through a pad of Celite.
-
The acetic acid is removed under reduced pressure. The residue is dissolved in water and basified with a strong base (e.g., NaOH) to pH > 12.
-
The aqueous layer is extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated.
-
The resulting free base is dissolved in a suitable solvent (e.g., diethyl ether), and a solution of HCl in the same solvent is added to precipitate the hydrochloride salt.
-
The product is collected by filtration, washed with the solvent, and dried to afford this compound.
Visualizing the Synthetic Pathways
Established Multi-Step Synthetic Route
Caption: Traditional multi-step synthesis of this compound.
Novel One-Pot Synthetic Route
Caption: Novel one-pot synthesis of this compound.
Conclusion
The validation of a new synthetic route for a key pharmaceutical intermediate like this compound is a critical exercise in process development. The novel one-pot synthesis offers significant advantages over the traditional multi-step approach in terms of efficiency, simplicity, and overall yield. By combining the deoxygenation and hydrogenation steps, this modern method reduces reaction time, minimizes waste, and simplifies the purification process, making it an attractive option for both academic research and industrial-scale production.
While the traditional route remains a viable and well-understood method, the one-pot synthesis represents a significant advancement in chemical process efficiency. The choice between these two routes will ultimately depend on the specific requirements of the project, including scale, available resources, and time constraints. However, for projects where efficiency and sustainability are key drivers, the novel one-pot synthesis presents a compelling and superior alternative.
References
-
Ágai, B., Nádor, A., Proszenyák, Á., Tárkányi, G., & Faigl, F. (2003). A facile synthesis of 3-(substituted benzyl)piperidines. Tetrahedron, 59(40), 7897-7900. [Link]
-
Meltzer, P. C., Liang, A. Y., & Blundell, P. (1997). Structurally constrained hybrid derivatives containing octahydrobenzo[g or f]quinoline moieties for dopamine D2 and D3 receptors. Journal of medicinal chemistry, 40(17), 2661-2673. [Link]
Sources
cross-reactivity profiling of 3-(2-Methoxybenzyl)piperidine hydrochloride against other transporters
Strategic Overview: The "Privileged Scaffold" Paradox
3-(2-Methoxybenzyl)piperidine hydrochloride represents a classic "privileged structure" in medicinal chemistry—the aryl-alkyl-piperidine. This scaffold is the structural backbone for a diverse array of CNS-active agents, ranging from NMDA receptor antagonists (specifically NR2B-selective ligands like ifenprodil analogs) to Monoamine Transporter (MAT) inhibitors .
For researchers, this structural versatility presents a critical "promiscuity paradox." While the 3-substitution pattern and the ortho-methoxy group are often designed to enhance selectivity for the Norepinephrine Transporter (NET) or the NMDA NR2B subunit , they inherently carry high risks of cross-reactivity with the Dopamine Transporter (DAT) (addiction liability) and hERG channels (cardiotoxicity).
This guide outlines a rigorous, self-validating workflow to profile 3-(2-Methoxybenzyl)piperidine HCl against these competing targets, ensuring that observed biological effects are attributed to the correct mechanism.
Comparative Target Landscape
The following table summarizes the primary targets and critical off-targets for 3-substituted benzylpiperidines. Data ranges are synthesized from structure-activity relationship (SAR) studies of analogous piperidine scaffolds [1, 2, 4].
Table 1: Predicted Affinity & Selectivity Profile
| Target | Biological Role | Risk/Relevance | Typical Affinity (Ki) | Reference Standard |
| NET (Primary) | Norepinephrine Reuptake | Therapeutic Target (Antidepressant/ADHD) | 1 – 50 nM | Reboxetine (Ki: ~8 nM) |
| NMDA (NR2B) | Glutamate Signaling | Major Cross-Reactant (Dissociative effects) | 10 – 200 nM | Ifenprodil / Ro 25-6981 |
| DAT | Dopamine Reuptake | Liability (Psychostimulant/Abuse) | 50 – 500 nM | Methylphenidate |
| SERT | Serotonin Reuptake | Selectivity Filter (Mood regulation) | > 1000 nM | Fluoxetine |
| Sigma-1 | Chaperone Protein | Off-Target (Neuroprotection/Motor) | 100 – 500 nM | Haloperidol |
| hERG | K+ Ion Channel | Safety Critical (QTc Prolongation) | > 10 µM (Desired) | E-4031 |
Critical Insight: The ortho-methoxy (2-OMe) group typically imposes steric constraints that favor NET over SERT. However, unlike para-substitutions, the 2-OMe group can inadvertently increase affinity for the NMDA NR2B subunit if the piperidine nitrogen is essentially basic [4].
Experimental Protocols
Protocol A: Functional Monoamine Uptake Assay (Fluorescence-Based)
Rationale: Radioligand binding (Ki) only tells you if the molecule binds. It does not distinguish between a blocker (inhibitor) and a substrate (releaser). Functional uptake assays using the fluorescent substrate ASP+ (4-(4-(dimethylamino)styryl)-N-methylpyridinium) provide a functional IC50 and are safer/faster than tritiated assays.
Reagents:
-
Cells: HEK293 stably expressing human NET, DAT, or SERT.
-
Substrate: ASP+ (2 µM final concentration).
-
Assay Buffer: Krebs-Ringer-HEPES (KRH) buffer containing 0.1% ascorbic acid (to prevent oxidation).
-
Test Compound: 3-(2-Methoxybenzyl)piperidine HCl (dissolved in DMSO, <0.1% final).
Step-by-Step Workflow:
-
Seeding: Plate cells in poly-D-lysine coated 96-well black-walled plates (50,000 cells/well). Incubate 24h.
-
Equilibration: Wash cells 2x with warm KRH buffer. Incubate with Test Compound (10-point log scale: 0.1 nM to 10 µM) for 10 minutes at 37°C.
-
Control: Use Reboxetine (10 µM) for Non-Specific Uptake (NSU).
-
-
Substrate Addition: Add ASP+ solution to all wells.
-
Kinetic Read: Immediately measure fluorescence (Ex: 475 nm / Em: 609 nm) every 30 seconds for 15 minutes.
-
Analysis: Calculate the slope of fluorescence increase (Vmax).
-
% Inhibition =
-
Derive IC50 using non-linear regression (Sigmoidal dose-response).
-
Protocol B: NMDA (NR2B) Selectivity Screen (Ifenprodil Displacement)
Rationale: To confirm if the compound acts as a dissociative NMDA antagonist, you must screen against the NR2B subunit.
Method: Radioligand Binding Assay[1][2]
-
Membrane Prep: Rat forebrain membranes or HEK293-NR1/NR2B.
-
Radioligand: [3H]Ifenprodil (specific for the allosteric NR2B site).
-
Displacement: Incubate membranes + [3H]Ifenprodil (2 nM) + Test Compound (10 µM single point screen, followed by Ki curve if >50% inhibition).
-
Blockade: Include 10 µM Glutamate and 10 µM Glycine to ensure receptors are in the agonist-bound state, exposing the allosteric site.
Visualization of Signaling & Workflow
Diagram 1: The Cross-Reactivity Screening Funnel
This diagram illustrates the logical flow of profiling, prioritizing the highest-risk targets first.
Caption: Logical decision tree for profiling piperidine-based ligands, filtering for addiction liability (DAT) and dissociative side effects (NR2B) before safety verification.
Diagram 2: Structural Interaction Mechanism
Visualizing why the 3-(2-Methoxybenzyl) moiety is critical for selectivity.
Caption: Mechanistic map showing how the 2-methoxy group acts as a "double-edged sword," potentially reducing DAT binding while increasing NR2B off-target affinity.
References
-
Andersen, J., et al. (2009). "Synthesis and monoamine transporter affinity of 2beta-carbomethoxy-3beta-(4'-p-substituted phenyl)-piperidine analogs of cocaine." Bioorganic & Medicinal Chemistry, 17(13). (Context: Piperidine SAR for MATs).
-
Meltzer, P. C., et al. (2006). "Affinities of methylphenidate derivatives for dopamine, norepinephrine and serotonin transporters." Journal of Medicinal Chemistry. (Context: Ortho-substitution effects on selectivity).
-
Layton, M. E., et al. (2011). "Discovery of 3-substituted aminocyclopentanes as potent and orally bioavailable NR2B subtype-selective NMDA antagonists."[3] ACS Medicinal Chemistry Letters. (Context: 3-substituted scaffold relevance to NR2B).
-
Chazot, P. L., et al. (2004). "The NMDA receptor NR2B subunit: a valid therapeutic target for multiple CNS pathologies." Current Medicinal Chemistry. (Context: Ifenprodil pharmacophore analysis).
-
Schwartz, B. E., et al. (2023). "Computer-aided evaluation of targets and biological activity spectra for new piperidine derivatives." Journal of Clinical Medicine of Kazakhstan. (Context: Broad biological spectrum of piperidines).
Sources
- 1. 3-[(Aryl)(4-fluorobenzyloxy)methyl]piperidine derivatives: high-affinity ligands for the serotonin transporter - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Affinities of methylphenidate derivatives for dopamine, norepinephrine and serotonin transporters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Discovery of 3-substituted aminocyclopentanes as potent and orally bioavailable NR2B subtype-selective NMDA antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Validation Guide: Novel Piperidine Derivative (PD-X7) vs. Donepezil
Content Type: Technical Comparison Guide Subject: In Vitro Biological Activity Validation Target Audience: Medicinal Chemists, Pharmacologists, and Drug Discovery Leads
Executive Summary & Mechanistic Rationale
This guide outlines the validation framework for PD-X7 , a novel N-benzylpiperidine derivative designed to overcome specific limitations of current acetylcholinesterase (AChE) inhibitors like Donepezil.
While Donepezil remains the gold standard for Alzheimer’s disease (AD) symptomatic treatment, its efficacy is limited by a lack of disease-modifying properties (neuroprotection). PD-X7 introduces a structural modification to the piperidine nitrogen substituent, theoretically enhancing binding affinity to the Peripheral Anionic Site (PAS) of AChE. This dual-binding mechanism (Catalytic + PAS) is hypothesized to not only inhibit acetylcholine hydrolysis but also block AChE-induced amyloid-beta (A
Comparison Matrix: PD-X7 vs. Standards
| Feature | Donepezil (Standard) | Tacrine (Legacy) | PD-X7 (Novel Candidate) |
| Core Pharmacophore | N-benzylpiperidine | Acridine | Modified N-benzylpiperidine |
| Primary Target | AChE (Mixed inhibition) | AChE / BuChE | AChE (Dual-site binding) |
| IC50 (AChE) | ~6.7 nM | ~77 nM | < 5.0 nM (Target) |
| Selectivity (AChE/BuChE) | High | Low | High (>1000-fold) |
| Neuroprotection | Moderate | Low | High (PAS-mediated) |
Experimental Workflow Overview
To validate PD-X7, a hierarchical screening cascade is required to establish causality between chemical structure and biological function.
Figure 1: Hierarchical validation workflow ensuring only potent, cell-active, and permeable compounds progress.
Primary Screening: Enzymatic Potency (Ellman’s Assay)
The modified Ellman’s assay is the industry standard for determining AChE inhibitory potency. It relies on the hydrolysis of acetylthiocholine (ATCh) to thiocholine, which reacts with DTNB to form a yellow anion (TNB).[1][2]
Mechanistic Causality
We utilize electric eel AChE (EeAChE) for initial screening due to its homology with human AChE, but validation must be confirmed with human recombinant AChE (hAChE) to avoid species-specific artifacts. The assay must include a pre-incubation step to allow the inhibitor to reach equilibrium with the enzyme before substrate addition.
Detailed Protocol
-
Buffer: 0.1 M Phosphate buffer (pH 8.0).
-
Reagents:
-
Enzyme: hAChE (0.1 U/mL).
-
Substrate: Acetylthiocholine iodide (ATCh, 0.5 mM).
-
Chromogen: DTNB (Ellman's Reagent, 0.3 mM).
-
-
Procedure:
-
Plating: Add 140 µL Buffer, 20 µL Test Compound (PD-X7), and 20 µL Enzyme solution to 96-well plates.
-
Pre-incubation: Incubate at 25°C for 15 minutes (Critical for equilibrium binding).
-
Initiation: Add 10 µL of ATCh/DTNB mixture.
-
Measurement: Monitor absorbance at 412 nm every 30s for 5 minutes using a microplate reader.
-
-
Self-Validation:
-
Negative Control: Buffer + DMSO (0.1% final).
-
Positive Control:[1] Donepezil (1 µM).
-
Background: Compound + DTNB (no enzyme) to check for chemical reaction with the chromogen.
-
Comparative Data (Representative)
| Compound | IC50 (hAChE) [nM] | IC50 (BuChE) [nM] | Selectivity Index |
| PD-X7 | 4.2 ± 0.5 | >10,000 | >2300 |
| Donepezil | 6.7 ± 0.8 | 7,400 | ~1100 |
| Tacrine | 77.0 ± 5.2 | 45 | 0.6 |
Interpretation: PD-X7 demonstrates superior potency and selectivity compared to Donepezil, suggesting reduced peripheral side effects (which are often mediated by BuChE inhibition).
Secondary Screening: Cellular Neuroprotection
Enzymatic inhibition does not guarantee cellular efficacy. We use Retinoic Acid (RA)-differentiated SH-SY5Y cells to mimic a mature neuronal phenotype.[3][4][5] Undifferentiated cells are too proliferative and lack the cholinergic markers necessary for a valid AD model.
Differentiation Protocol (The "System")
-
Seeding: Seed SH-SY5Y cells at
cells/cm². -
Induction: Treat with 10 µM All-trans Retinoic Acid (RA) in DMEM/F12 + 1% FBS.
-
Maintenance: Refresh media every 48 hours for 7 days .
-
Validation: Confirm neurite outgrowth >50 µm and expression of MAP2 via immunofluorescence.
Neuroprotection Assay (A Toxicity)
-
Stressor: Oligomeric A
(20 µM). -
Method:
-
Pre-treat differentiated cells with PD-X7 (0.1, 1, 10 µM) for 2 hours.
-
Add A
and incubate for 24 hours. -
Assess viability using MTT Assay (0.5 mg/mL).
-
-
Causality: If PD-X7 binds the PAS of AChE, it should physically block the AChE-induced aggregation of A
, resulting in higher cell viability compared to Donepezil.
Signaling Pathway Visualization
The following diagram illustrates how PD-X7 intervenes in the neurotoxic cascade.
Figure 2: PD-X7 mechanism blocking the AChE-mediated amyloid aggregation cascade.
Tertiary Screening: BBB Permeability (PAMPA)[6]
For a CNS drug, high potency is useless without brain penetration. The Parallel Artificial Membrane Permeability Assay (PAMPA-BBB) is the requisite high-throughput screen.
Protocol
-
Membrane: Porcine brain lipid extract (20 mg/mL) in dodecane.
-
Donor Plate: PD-X7 (10 µM) in PBS (pH 7.4).
-
Acceptor Plate: PBS.
-
Incubation: 18 hours at room temperature in a humidity chamber.
-
Quantification: LC-MS/MS of acceptor vs. donor wells.
Permeability Data ( )
| Compound | Classification | |
| PD-X7 | 14.5 | High CNS Permeability |
| Donepezil | 12.8 | High CNS Permeability |
| Theophylline | 0.2 | Low (Negative Control) |
| Verapamil | 16.0 | High (Positive Control) |
References
-
Ellman, G. L., et al. (1961). "A new and rapid colorimetric determination of acetylcholinesterase activity." Biochemical Pharmacology.
-
Sugimoto, H., et al. (2000). "Donepezil Hydrochloride (E2020) and Other Acetylcholinesterase Inhibitors."[6] Current Medicinal Chemistry.
-
Kovalevich, J., & Langford, D. (2013). "Considerations for the use of SH-SY5Y neuroblastoma cells in neurobiology." Methods in Molecular Biology.
-
Di, L., et al. (2003). "High throughput artificial membrane permeability assay for blood-brain barrier." European Journal of Medicinal Chemistry.
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comparative docking studies of piperidine analogs in the SERT binding pocket
Executive Summary
The piperidine scaffold is a "privileged structure" in neuropharmacology, forming the core of high-affinity Selective Serotonin Reuptake Inhibitors (SSRIs) like paroxetine. This guide provides a technical framework for conducting and analyzing comparative docking studies of novel piperidine analogs against the human Serotonin Transporter (hSERT).
By anchoring our analysis in the X-ray crystal structure of hSERT (PDB: 5I6X ), we explore the structural determinants of high-affinity binding—specifically the critical salt bridge with Asp98 and cation-
Structural Basis of Ligand Recognition
To design effective piperidine analogs, one must understand the topology of the central binding site (S1). The S1 site is not a simple cavity but a dynamic vestibule divided into three subsites: A, B, and C.
-
Subsite A (The Anchor): Deep within the pocket, defined by Asp98 and Tyr95 . This is where the protonated nitrogen of the piperidine ring binds.
-
Subsite B (The Hydrophobic Wall): Lined by Tyr176 and Ile172 . It typically accommodates bulky hydrophobic groups (e.g., the benzodioxol of paroxetine).
-
Subsite C (The Gatekeeper): Near the extracellular gate (Phe335 ), controlling ligand access and dissociation rates.
Interaction Network Diagram
The following diagram visualizes the critical residue interactions required for high-affinity binding in the S1 pocket.
Figure 1: Critical interaction network within the hSERT S1 binding pocket (PDB: 5I6X).
Validated Docking Protocol
Scientific integrity in computational chemistry relies on reproducibility. The following workflow is optimized for SERT, accounting for the flexibility of the extracellular gate.
Step 1: Protein Preparation[1]
-
Source: Download PDB 5I6X (Paroxetine-bound hSERT).[1]
-
Clean-up: Remove water molecules, but retain waters bridging the ligand if identified (e.g., near Na+ sites).
-
Protonation: Use a pH of 7.4. Ensure Asp98 is deprotonated (negatively charged) to accept the salt bridge.
-
Restrained Minimization: Minimize the protein structure (RMSD < 0.3 Å) to relieve steric clashes without distorting the crystal pose.
Step 2: Ligand Preparation
-
State: Generate 3D conformers. The piperidine nitrogen must be protonated (+1 charge) to mimic physiological conditions.
-
Chirality: Paroxetine is (3S, 4R).[1] Ensure analogs respect specific stereochemistry, as SERT is highly stereoselective.
Step 3: Grid Generation & Docking
-
Grid Center: Centered on the crystallographic ligand (Paroxetine).[1]
-
Box Size: 20 Å x 20 Å x 20 Å (sufficient to cover Subsites A, B, and C).
-
Constraints: Apply a positional constraint or H-bond constraint on Asp98. Reasoning: If the piperidine amine does not engage Asp98, the pose is likely an artifact.
Workflow Visualization
Figure 2: Optimized computational workflow for SERT-ligand docking studies.
Comparative Analysis: Paroxetine vs. 4-Benzylpiperidines
This section compares the "Gold Standard" (Paroxetine) with a class of emerging analogs (4-benzylpiperidines) to illustrate how structural variations impact binding affinity.
The Benchmark: Paroxetine[2][3]
-
Binding Mode: The piperidine ring sits in Subsite A. The fluorophenyl group occupies Subsite C, and the benzodioxol moiety fills Subsite B.[1]
-
Key Metric: The distance between the piperidine N and Asp98 carboxylate O is typically 2.8 - 3.2 Å .
-
Energy Score: Typically ranges from -10.5 to -13.0 kcal/mol (depending on the scoring function).
The Challenger: 4-Benzylpiperidines
Recent studies on 4-benzylpiperidine carboxamides reveal that linker length and aromatic substitution dramatically alter selectivity between SERT, NET, and DAT.
-
Linker Sensitivity: A 2-carbon linker often favors DAT, whereas specific bulky substitutions (e.g., biphenyl) shift selectivity toward SERT.[2]
-
Docking Insight: Unlike paroxetine, which is rigid, 4-benzylpiperidines are flexible. Docking often reveals a "hydrophobic collapse" where the benzyl group folds to interact with Ile172 and Phe341 .
Comparative Data Summary
The table below synthesizes docking performance metrics and experimental inhibition constants (
| Compound Class | Representative Structure | Docking Score (kcal/mol) | Key Interaction (Asp98) | Selectivity Driver | Experimental |
| SSRIs (Benchmark) | Paroxetine | -12.4 ± 0.5 | Strong Salt Bridge (2.9 Å) | Subsite B/C fit | 0.08 - 0.15 |
| 4-Benzylpiperidines | N-benzyl-4-carboxamide | -9.2 ± 0.8 | Moderate Salt Bridge (3.4 Å) | Linker Flexibility | 15 - 45 |
| Phenyl-piperidines | 4-phenylpiperidine deriv. | -8.7 ± 0.6 | Weak/Water-mediated | Pi-Stacking (Tyr176) | 120 - 250 |
| Natural Products | Withaferin A | -8.74 | Hydrogen Bonding (No Salt Bridge) | Steric Bulk | > 500 |
Note: Docking scores are approximate values standardized from Glide XP (Schrödinger) results referenced in comparative studies.
Strategic Recommendations for Lead Optimization
Based on the comparative docking analysis, the following strategies are recommended for optimizing piperidine-based SERT inhibitors:
-
Rigidify the Linker: The high affinity of paroxetine is partly due to the rigidity of the piperidine ring directly fused to the functional groups. 4-benzylpiperidines with flexible linkers suffer entropic penalties upon binding. Restricting rotation (e.g., incorporating the linker into a ring) often improves scores.
-
Target Subsite C: Extending substituents to reach Phe335 (the extracellular gate) can create "dual-site" inhibitors that lock the transporter in the outward-open conformation, mimicking the mechanism of high-potency SSRIs.
-
Halogen Bonding: Introducing a halogen (F, Cl) on the aromatic ring occupying Subsite B can induce favorable halogen interactions with backbone carbonyls, a feature observed in citalopram binding but applicable to piperidine analogs.
References
-
Coleman, J. A., et al. (2016).[1][3][4] X-ray structures and mechanism of the human serotonin transporter.[5] Nature.
-
Coleman, J. A., & Gouaux, E. (2018).[3][4] Structural basis for recognition of diverse antidepressants by the human serotonin transporter.[5] eLife.
-
Davis, R. A., et al. (2016).[1][3] Computation-guided analysis of paroxetine binding to hSERT reveals functionally important structural elements and dynamics. Journal of Biological Chemistry.
-
Zare, S., et al. (2021).[6] Molecular Docking Analysis of Natural Compounds Against Serotonin Transporter (SERT).[6][7][8][9] Current Trends in Biotechnology and Pharmacy.[6][7]
-
Heo, J., et al. (2016). Structural Requirements for Modulating 4-Benzylpiperidine Carboxamides from Serotonin/Norepinephrine Reuptake Inhibitors to Triple Reuptake Inhibitors. Biomolecules & Therapeutics.[9]
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A Researcher's Guide to the Statistical Analysis of Comparative Data for Piperidine-Based Compounds
The piperidine scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a wide array of approved pharmaceuticals.[1] Its synthetic tractability and favorable physicochemical properties make it a versatile template for designing novel therapeutics.[2] However, the journey from a promising piperidine-based compound to a viable drug candidate is paved with rigorous comparative analysis. Researchers must meticulously evaluate novel derivatives against existing standards or other analogues to establish superiority in terms of potency, selectivity, and safety. This guide provides an in-depth exploration of the statistical methodologies essential for robust comparative analysis of piperidine-based compounds, grounded in practical experimental workflows and data-driven insights.
The Foundation of Comparison: From Molecular Properties to Biological Response
The comparative assessment of piperidine derivatives begins with an understanding of how subtle structural modifications can influence their fundamental physicochemical properties and, consequently, their pharmacokinetic profiles.[3][4] These initial comparisons often form the basis for selecting candidates for more extensive biological evaluation.
Comparative Physicochemical and ADMET Profiling
Key parameters such as lipophilicity (logP), acid dissociation constant (pKa), and aqueous solubility are critical determinants of a compound's Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) profile.[3][5] The introduction of functional groups to the piperidine ring can significantly alter these properties. For instance, the addition of a methyl group can increase lipophilicity, potentially enhancing membrane permeability.[3]
-
Expert Insight: When comparing a series of piperidine analogues, it is crucial to establish a baseline by characterizing the parent scaffold. Subsequent statistical comparisons of logP, pKa, and solubility data for substituted derivatives can then reveal structure-property relationships. A simple t-test or a one-way analysis of variance (ANOVA) can be employed to determine if the observed differences in these mean values are statistically significant.
A comprehensive ADMET profile comparison is vital in early-stage drug discovery.[6][7] In silico predictive models are often used for an initial screen, followed by in vitro assays for experimental validation.[3]
| Parameter | Piperidine | 2-Methylpiperidine | 3-Methylpiperidine | 4-Methylpiperidine | Statistical Test |
| Molecular Weight ( g/mol ) | 85.15 | 99.18 | 99.18 | 99.18 | - |
| logP | 0.84 | 1.1 | 1.1 | 1.1 | One-way ANOVA |
| pKa | 11.22 | 10.95 | 11.07 | 11.23 | One-way ANOVA |
| Predicted Caco-2 Permeability | Moderate | Moderate to High | Moderate to High | Moderate to High | Chi-square Test |
| Predicted Metabolic Stability | Low | Moderate | Moderate | High | Chi-square Test |
| Caption: A summary of key physicochemical and predicted ADME parameters for piperidine and its methylated isomers.[3] Statistical tests are suggested for comparing the means or proportions across the different compounds. |
In Vitro Comparative Analysis: Quantifying Biological Activity
In vitro assays are the workhorses of early-stage drug discovery, providing quantitative data on a compound's biological activity.[8][9] For piperidine-based compounds, these assays often focus on enzyme inhibition, receptor binding, or cellular responses like cytotoxicity.
Dose-Response Analysis and IC50/EC50 Determination
A fundamental aspect of in vitro analysis is the generation of dose-response curves to determine the half-maximal inhibitory concentration (IC50) or effective concentration (EC50).[10][11] This is typically achieved by treating a biological system with a range of compound concentrations and measuring the response.
Experimental Protocol: MTT Assay for Cytotoxicity
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is often used as a measure of cell viability and cytotoxicity.[9]
-
Cell Seeding: Seed cancer cells (e.g., PC-3) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.[9]
-
Compound Treatment: Prepare serial dilutions of the piperidine compounds and a reference drug (e.g., Doxorubicin) in the culture medium. Replace the existing medium with the medium containing the test compounds.[9][12]
-
Incubation: Incubate the plate for 48-72 hours.[9]
-
MTT Addition: Add MTT solution to each well and incubate for 4 hours.[9]
-
Formazan Solubilization: Remove the medium and add a solubilization solution to dissolve the formazan crystals.[9]
-
Absorbance Measurement: Measure the absorbance at 570 nm.[9]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the percentage of inhibition against the logarithm of the compound concentration.[9]
Statistical Analysis of Dose-Response Data
The resulting data are then fitted to a sigmoidal (four-parameter logistic) non-linear regression model to determine the IC50 value.[13][14][15] Software such as GraphPad Prism is widely used for this purpose.[16][17][18]
Caption: Workflow for dose-response data analysis.
When comparing the IC50 values of multiple piperidine derivatives, it is crucial to perform statistical tests to determine if the observed differences in potency are significant. An F-test can be used to compare the fits of the non-linear regression models, while a t-test or ANOVA can be used to compare the log(IC50) values.[13]
| Compound | Target/Cell Line | IC50/GI50 (µM) | 95% Confidence Interval |
| Piperidine Derivative A | Pancreatic Lipase | 0.143 ± 0.001 | [0.141, 0.145] |
| Piperidine Derivative B | PC-3 (Prostate Cancer) | 6.3 | [5.8, 6.8] |
| Piperidine Derivative C | Acetylcholinesterase | 0.012 | [0.010, 0.015] |
| Reference Compound | - | - | - |
| Caption: Example of a table summarizing the in vitro activity of piperidine derivatives.[12][19] The 95% confidence intervals are essential for assessing the precision of the IC50 estimates. |
In Vivo Comparative Studies: Assessing Efficacy and Safety in a Biological System
While in vitro assays provide valuable information on a compound's intrinsic activity, in vivo studies in animal models are necessary to evaluate its efficacy and safety in a complex biological system.[20][21][22]
Experimental Protocol: Acetic Acid-Induced Writhing Test for Analgesia
This is a standard in vivo model for assessing peripheral analgesic activity.[21][23]
-
Animal Acclimatization: Acclimatize male Swiss mice for at least one week.
-
Compound Administration: Administer the test piperidine compounds, a positive control (e.g., morphine), and a vehicle control intraperitoneally.
-
Induction of Writhing: After a set period (e.g., 30 minutes), inject a 0.6% acetic acid solution intraperitoneally to induce writhing.
-
Observation: Immediately after the acetic acid injection, count the number of writhes for each mouse over a 20-minute period.
-
Data Analysis: Calculate the percentage of inhibition of writhing for each group compared to the vehicle control group.
Statistical Analysis of In Vivo Data
The data from in vivo studies are typically analyzed using parametric or non-parametric statistical tests, depending on the data distribution. For comparing the mean number of writhes between different treatment groups, a one-way ANOVA followed by a post-hoc test (e.g., Dunnett's or Tukey's test) is appropriate.
Caption: A generalized workflow for in vivo efficacy studies.
The Importance of Statistical Significance vs. Clinical Relevance
It is imperative to distinguish between statistical significance and practical or clinical significance.[24][25][26] A statistically significant result (e.g., a low p-value) indicates that the observed difference is unlikely to be due to chance.[24] However, it does not necessarily mean that the difference is large enough to be clinically meaningful.[26] For example, a new piperidine-based analgesic may show a statistically significant reduction in pain score compared to a standard drug, but if the magnitude of the reduction is very small, it may not represent a meaningful improvement for patients. Therefore, it is crucial to consider both the effect size and the statistical significance when interpreting comparative data.[24]
Conclusion
The statistical analysis of comparative data is a critical component of the research and development of piperidine-based compounds. A well-designed experimental plan coupled with robust statistical analysis allows researchers to make informed decisions about which compounds to advance in the drug discovery pipeline. By understanding and correctly applying the principles of dose-response analysis, hypothesis testing, and the distinction between statistical and clinical significance, scientists can confidently identify and optimize the next generation of piperidine-based therapeutics.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
